Dihydrazine sulfate
Description
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJAFVPFHRQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-93-2 (Parent), 302-01-2 (Parent) | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065483 | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-80-7 | |
| Record name | Dihydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrazinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDRAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Dihydrazine Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrazine sulfate (B86663), with the chemical formula (N₂H₄)₂H₂SO₄, is an inorganic salt formed from the reaction of hydrazine (B178648) with sulfuric acid. While structurally related to the more commonly studied hydrazine sulfate (N₂H₅HSO₄ or N₂H₆SO₄), dihydrazine sulfate possesses distinct physical and chemical properties. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, chemical and physical characteristics, and analytical methodologies for its characterization. Furthermore, this document explores its primary application in the context of drug development, focusing on its proposed, albeit controversial, role as an anti-cachectic agent in oncology. Detailed experimental protocols and visualizations of its purported mechanism of action are provided to offer a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound is a white crystalline solid that is highly soluble in water. It is crucial to distinguish it from hydrazine sulfate (hydrazinium sulfate), which is less soluble. The fundamental properties are summarized in the tables below for clarity and comparison.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Dihydrazinium sulfate, Hydrazine, sulfate (2:1) |
| CAS Number | 13464-80-7[1][2] |
| Molecular Formula | H₁₀N₄O₄S[1][2] |
| Molecular Weight | 162.17 g/mol [2] |
| InChI Key | DBLJAFVPFHRQSP-UHFFFAOYSA-N |
| Canonical SMILES | NN.NN.OS(=O)(=O)O |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystals or chunks | [1][3] |
| Melting Point | ~85-104°C | [1][2][3][4] |
| Boiling Point | Decomposes at ~180°C | [1][2] |
| Density | Apparent density 55 lbs/cu ft | [1][2] |
| Solubility in Water | Highly soluble. 202 g/100 ml at 25°C; 221 g/100g at 30°C; 300 g/100g at 40°C; 554 g/100g at 60°C. | [1][2] |
| Solubility in Organic Solvents | Relatively insoluble in most organic solvents. | [2] |
For comparison, the properties of the more commonly referenced hydrazine sulfate are provided below.
Table 3: Chemical Identification of Hydrazine Sulfate
| Identifier | Value |
| Chemical Name | Hydrazine Sulfate or Hydrazinium (B103819) Hydrogen Sulfate |
| CAS Number | 10034-93-2 |
| Molecular Formula | H₆N₂O₄S |
| Molecular Weight | 130.12 g/mol |
Table 4: Physical Properties of Hydrazine Sulfate
| Property | Value | Source |
| Appearance | Colorless rhombic crystals or white powder | [5][6] |
| Melting Point | 254°C (decomposes) | [5][7] |
| Density | 1.37 g/cm³ | [5][6] |
| Solubility in Water | Sparingly soluble in cold water (2.87 g/100 g at 20°C), more soluble in hot water. | [5][8][9] |
| Solubility in Organic Solvents | Insoluble in ethanol. | [5][8] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of hydrazine with sulfuric acid in a 2:1 molar ratio. It can also be prepared from hydrazine sulfate.
General Synthesis of this compound from Hydrazine Sulfate
One common method involves the addition of hydrazine hydrate (B1144303) to a suspension of hydrazine sulfate in water until the hydrazine sulfate dissolves completely.[10] This indicates the formation of the more soluble this compound.
Experimental Protocol: Preparation of this compound Solution
-
Materials: Hydrazine sulfate, hydrazine hydrate, deionized water.
-
Procedure:
-
Prepare a suspension of hydrazine sulfate in a minimal amount of deionized water (e.g., 20 g in 100 ml).[10]
-
With constant stirring, slowly add hydrazine hydrate to the suspension.
-
Continue the addition until all the solid hydrazine sulfate has dissolved, indicating the formation of this compound in solution.[10]
-
The resulting solution contains a high concentration of hydrazine in the form of this compound. Due to its high solubility, obtaining a solid product can be challenging.[10]
-
Synthesis of Hydrazine Hydrate from this compound
Several patented methods describe the preparation of hydrazine hydrate from this compound, which provides insight into the reverse reaction. These processes often involve reacting this compound with a base to neutralize the sulfuric acid and liberate hydrazine.
Experimental Protocol: Preparation of Hydrazine Hydrate from this compound (based on Patent US3015542A)
-
Materials: this compound, water, ammonia (B1221849).
-
Procedure:
-
Dissolve this compound in water (e.g., 81 g in 56.5 g of water).
-
Saturate the solution with ammonia at a temperature below 20°C. This will precipitate ammonium (B1175870) sulfate.
-
Filter the solution to remove the precipitated ammonium sulfate.
-
The filtrate, containing hydrazine hydrate, ammonia, and water, can then be subjected to distillation to recover the hydrazine hydrate.
-
Analytical Characterization
A combination of analytical techniques can be employed to characterize this compound and confirm its purity.
Table 5: Analytical Methodologies for this compound Characterization
| Technique | Purpose | Expected Observations |
| Titration | Quantitative determination of hydrazine content. | Redox titration with an oxidizing agent like iodine can be used. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching and bending, and S-O stretching from the sulfate group are expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Proton NMR can be used to observe the hydrazinium protons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Techniques like HPLC-MS/MS can be used for quantification, often after derivatization. |
| Thermal Analysis (TGA/DSC) | To study thermal stability and decomposition. | TGA would show weight loss corresponding to the decomposition of the molecule, while DSC would indicate endothermic or exothermic transitions. |
Application in Drug Development: The Case of Cancer Cachexia
The primary area of investigation for hydrazine salts in medicine, particularly hydrazine sulfate, has been in the treatment of cancer-related cachexia, a debilitating wasting syndrome. It is important to note that the clinical efficacy of hydrazine sulfate is a subject of significant controversy, with many studies failing to demonstrate a clear benefit.[11]
Proposed Mechanism of Action: Inhibition of Gluconeogenesis
The proposed mechanism of action for hydrazine sulfate's anti-cachectic effect is the inhibition of gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates.[12] Cancer cells exhibit a high rate of glycolysis, and it is hypothesized that the host body compensates for this increased glucose demand through gluconeogenesis, leading to a net energy loss and wasting.
Hydrazine sulfate is thought to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK) , a key regulatory enzyme in the gluconeogenesis pathway.[12] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this enzyme, hydrazine sulfate is proposed to reduce the host's energy expenditure on glucose production, thereby mitigating cachexia.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of hydrazine sulfate in the context of the gluconeogenesis pathway.
Caption: Proposed inhibition of gluconeogenesis by hydrazine sulfate via PEPCK.
Clinical Evidence and Controversy
Numerous clinical trials have been conducted to evaluate the efficacy of hydrazine sulfate in treating cancer cachexia. While some early studies suggested potential benefits in improving appetite and maintaining body weight, subsequent larger, well-controlled trials have largely failed to demonstrate a significant improvement in survival or quality of life.[11] In some cases, negative effects have been reported. The use of hydrazine sulfate for medical purposes remains unapproved by major regulatory bodies like the U.S. Food and Drug Administration (FDA).
Safety and Handling
This compound, like other hydrazine compounds, is a hazardous substance and should be handled with appropriate safety precautions. It is classified as toxic and an irritant.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.
Conclusion
This compound is a distinct chemical entity with high water solubility, differentiating it from the more commonly known hydrazine sulfate. Its synthesis is achievable through the reaction of hydrazine and sulfuric acid or by the addition of hydrazine to hydrazine sulfate. The primary interest in this class of compounds within drug development has been the controversial application of hydrazine sulfate as an anti-cachectic agent, with a proposed mechanism involving the inhibition of gluconeogenesis. While this provides a clear biochemical hypothesis, the clinical evidence for its efficacy remains weak and contested. This guide has provided a comprehensive overview of the fundamental properties of this compound, including its synthesis, characterization, and the scientific context of its most discussed application, to serve as a valuable resource for researchers in chemistry and drug development. Further research into the specific biological activities of this compound, as distinct from hydrazine sulfate, may yet reveal other potential applications.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. cancerireland.ie [cancerireland.ie]
- 3. Structural insights into the mechanism of PEPCK catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. scite.ai [scite.ai]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. CN112047312A - Preparation method of hydrazine sulfate - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
Unveiling Dihydrazine Sulfate: A Technical Guide to Its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663), a compound with the chemical formula (N₂H₅)₂SO₄, has a history rooted in the foundational period of modern chemistry. Its discovery and initial characterization were products of the systematic investigation of nitrogen-containing compounds in the late 19th century. This technical guide delves into the early research surrounding dihydrazine sulfate, providing a comprehensive overview of its initial synthesis, characterization, and the nascent understanding of its properties. The information presented herein is intended to provide a historical and technical foundation for researchers and professionals in the fields of chemistry and drug development.
Discovery and Initial Synthesis
The discovery of this compound is intrinsically linked to the first successful synthesis of its parent compound, hydrazine (B178648), by the German chemist Theodor Curtius in 1887.[1][2] While investigating the reactions of organic diazides, Curtius successfully prepared hydrazine hydrate (B1144303). He subsequently produced hydrazine sulfate by treating organic diazides with dilute sulfuric acid.[1]
Experimental Protocol: Synthesis of Hydrazine Sulfate (Adapted from Curtius's Method)
The following protocol is a generalized representation of the early methods used to synthesize hydrazine sulfate, based on the principles described by Curtius. Early syntheses often started from organic precursors.
Objective: To synthesize hydrazine sulfate through the reaction of a hydrazine solution with sulfuric acid.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O) solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Ethanol (B145695) (for washing)
-
Ice bath
-
Glass beakers and stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
A dilute aqueous solution of hydrazine hydrate is prepared in a glass beaker.
-
The beaker is placed in an ice bath to cool the solution to approximately 0-5 °C. This is crucial to control the exothermic nature of the neutralization reaction.
-
Slowly, and with constant stirring, a stoichiometric amount of concentrated sulfuric acid is added dropwise to the cold hydrazine solution. The reaction is highly exothermic, and the slow addition is necessary to prevent excessive heat generation and potential decomposition.
-
The reaction mixture is allowed to stir in the ice bath for a period to ensure complete reaction and precipitation of the hydrazine sulfate salt.
-
The precipitated this compound crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The purified this compound crystals are then dried in a desiccator over a suitable drying agent.
Early Chemical and Physical Characterization
Early characterization of this compound focused on determining its fundamental physical and chemical properties. These initial studies laid the groundwork for its later use as a chemical reagent. The data available from early 20th-century literature and modern compilations of historical data are summarized below.
| Property | Value | Notes |
| Molecular Formula | (N₂H₅)₂SO₄ | Established based on elemental analysis and stoichiometric relationships from its synthesis. |
| Molecular Weight | 162.17 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | White crystalline solid | Described as orthorhombic crystals or a crystalline powder in early reports. |
| Melting Point | Approximately 104 °C (decomposes) | Early measurements of the melting point were often accompanied by the observation of decomposition. The exact temperature varied depending on the purity of the sample and the heating rate. |
| Solubility | Highly soluble in water | One of the distinguishing features noted in early research was its high solubility in water, especially compared to the less soluble monohydrazine sulfate (N₂H₆SO₄). It is practically insoluble in ethanol. |
| Density | Not extensively reported in early literature | While modern sources provide density values, this was not a commonly reported parameter in the initial characterization studies. |
| Chemical Reactivity | Acts as a reducing agent | As a salt of hydrazine, it was recognized early on for its reducing properties. It was also understood to be a salt of a weak base and a strong acid, exhibiting acidic properties in aqueous solution. |
Early Biological and Toxicological Investigations
Information on the early biological and toxicological studies of this compound specifically is scarce. Much of the early toxicological work on hydrazine compounds, conducted in the mid-20th century, focused on hydrazine itself and its methylated derivatives due to their use as rocket propellants. These studies often did not differentiate significantly between the various salts of hydrazine in terms of their toxicological profiles, attributing the effects primarily to the hydrazine moiety.
Early research on the toxicity of hydrazine compounds, which would have included an implicit understanding of the effects of its salts like this compound, identified several key areas of concern:
-
Irritant Effects: Hydrazine and its salts were recognized as irritants to the skin, eyes, and respiratory tract.
-
Central Nervous System Effects: Early animal studies with hydrazine revealed effects on the central nervous system, including convulsions at high doses.
-
Hepatic and Renal Toxicity: Liver and kidney damage were noted as significant consequences of hydrazine exposure in early animal experiments.
It is important to note that the detailed mechanistic understanding of toxicology was limited in the early 20th century. The focus was primarily on observational toxicology in animal models.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and a conceptual representation of the early toxicological investigation workflow.
References
An In-depth Technical Guide to the Chemical Characterization of Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663), with the chemical formula (N₂H₄)₂·H₂SO₄, is a salt composed of two hydrazine (B178648) molecules and one sulfuric acid molecule. It serves as a more stable and less volatile source of hydrazine, a versatile and highly reactive chemical intermediate. This property makes dihydrazine sulfate a valuable reagent in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Its characterization is crucial for ensuring purity, stability, and consistency in its applications.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic and structural characteristics.
Physicochemical Properties
This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | H₁₀N₄O₄S | [1] |
| Molecular Weight | 162.17 g/mol | [1][2] |
| Appearance | White crystalline flakes or chunks | [2][3] |
| Melting Point | Approximately 104 °C | [2] |
| Decomposition Temperature | Approximately 180 °C | [2] |
| Solubility in Water | 202 g/100 mL at 25 °C | [2] |
| Solubility in Organic Solvents | Relatively insoluble | [2] |
| CAS Registry Number | 13464-80-7 | [2] |
Synthesis of this compound
This compound can be synthesized through the neutralization of hydrazine with sulfuric acid. A typical laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis from Hydrazine and Sulfuric Acid
Objective: To synthesize this compound by reacting hydrazine hydrate (B1144303) with sulfuric acid.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, prepare a dilute solution of hydrazine by carefully adding a known amount of hydrazine hydrate to distilled water. The reaction is exothermic, so it is advisable to perform this step in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the hydrazine solution using a burette while maintaining the temperature of the reaction mixture below 10 °C with an ice bath and vigorous stirring. The molar ratio of hydrazine to sulfuric acid should be 2:1.
-
After the addition of sulfuric acid is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete reaction and precipitation of the this compound salt.
-
Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold distilled water to remove any unreacted starting materials.
-
Dry the purified this compound crystals in a desiccator over a suitable drying agent.
Safety Precautions: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.
Analytical Characterization
A variety of analytical techniques can be employed to characterize this compound and determine its purity.
Titrimetric Analysis
Redox titration is a common method for the quantitative determination of the hydrazine content in this compound.
Objective: To determine the purity of a this compound sample by redox titration with a standard potassium iodate (B108269) (KIO₃) solution.
Materials:
-
This compound sample
-
Standard potassium iodate (KIO₃) solution (e.g., 0.1 N)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) as an indicator
-
Burette
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of distilled water in an Erlenmeyer flask.
-
Add a sufficient amount of concentrated hydrochloric acid to the flask to make the solution strongly acidic.
-
Add a small amount of chloroform or carbon tetrachloride to the flask. This will serve as an indicator for the endpoint.
-
Titrate the this compound solution with the standard potassium iodate solution from a burette with vigorous stirring.
-
The endpoint is reached when the violet color of iodine in the organic layer disappears.
-
Record the volume of the potassium iodate solution used.
-
Calculate the percentage purity of the this compound sample based on the stoichiometry of the reaction: 4(N₂H₄)₂·H₂SO₄ + 4KIO₃ + 8HCl → 4K₂SO₄ + 4ICl + 4N₂ + 24H₂O
Spectroscopic Characterization
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 2800 | N-H stretching vibrations |
| ~1600 - 1400 | N-H bending vibrations |
| ~1100 | ν₃ (asymmetric stretch) of SO₄²⁻ |
| ~980 | ν₁ (symmetric stretch) of SO₄²⁻ |
| ~615 | ν₄ (bending) of SO₄²⁻ |
No publicly available ¹H or ¹³C NMR spectra for this compound have been identified. Due to the rapid proton exchange with solvent and between the nitrogen atoms, obtaining a well-resolved ¹H NMR spectrum can be challenging. The ¹³C NMR spectrum would not be applicable as there are no carbon atoms in the molecule.
Crystallographic Characterization
A definitive single-crystal X-ray diffraction structure for this compound ((N₂H₅)₂SO₄) has not been found in the Cambridge Structural Database (CSD). However, the crystal structure of a related compound, chromous hydrazine sulfate ([Cr(N₂H₅)₂(SO₄)₂]), has been reported[5]. This study provides some insight into the coordination of the hydrazinium (B103819) cation and sulfate anion.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and decomposition of this compound. While specific TGA/DSC data for this compound is not widely published, studies on related hydrazinium metal sulfates show that decomposition typically involves the loss of hydrazine molecules followed by the decomposition of the metal sulfate at higher temperatures[6]. It is expected that this compound would decompose to release hydrazine and sulfuric acid upon heating, with further decomposition at higher temperatures[2].
Safety and Handling
This compound is a toxic substance and should be handled with care. It is irritating to the eyes, skin, and mucous membranes[2]. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the chemical characterization of this compound. Key physicochemical properties have been tabulated, and detailed experimental protocols for its synthesis and quantitative analysis by titration have been provided. While spectroscopic and crystallographic data for this compound are not extensively available in the public domain, information on closely related compounds offers valuable insights into its expected structural and spectral characteristics. The information presented herein will be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
solubility studies of dihydrazine sulfate in various solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663), with the chemical formula (N₂H₅)₂SO₄, is an inorganic salt that garners interest in various chemical and pharmaceutical applications. A clear distinction must be made between dihydrazine sulfate and the more commonly referenced monohydrazine sulfate (also known as hydrazinium (B103819) hydrogen sulfate, (N₂H₅)HSO₄). While both are salts of hydrazine (B178648), their physical properties, particularly solubility, differ significantly. This technical guide provides an overview of the available solubility data for this compound, outlines general experimental protocols for solubility determination, and visualizes key concepts related to its study.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is limited. The following tables summarize the available information, drawing a clear comparison with the less soluble monohydrazine sulfate.
Table 1: Aqueous Solubility of this compound vs. Monohydrazine Sulfate
| Compound | Temperature (°C) | Solubility ( g/100 g of saturated solution) |
| This compound ((N₂H₅)₂SO₄) | 60 | 84.7 |
| Monohydrazine Sulfate ((N₂H₅)HSO₄) | 60 | 8.32 |
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water | Highly soluble | Described as "exceedingly soluble," especially compared to monohydrazine sulfate. |
| Ethanol | Sparingly soluble to insoluble | Most hydrazine salts exhibit low solubility in alcohols. |
| Methanol | Sparingly soluble to insoluble | Similar to ethanol, low solubility is expected. |
| Propanol | Sparingly soluble to insoluble | Generally, solubility decreases with increasing alkyl chain length in alcohols. |
| Acetone | Insoluble | Hydrazine salts are typically insoluble in non-polar or weakly polar aprotic solvents. |
| Ether | Insoluble | Insoluble in non-polar ethers. |
Experimental Protocols
Detailed, validated experimental protocols for the determination of this compound solubility are not widely published. However, standard methodologies for determining the solubility of inorganic salts can be adapted. Below are generalized protocols for two common methods.
Gravimetric Method for Aqueous Solubility
This method involves determining the mass of the dissolved solute in a known mass of a saturated solution.
Materials:
-
This compound
-
Distilled or deionized water
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess of this compound to a known volume of water in a sealed container.
-
Equilibration: Place the container in a temperature-controlled bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: Once equilibrated, allow the solution to stand undisturbed for any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.
-
Weighing: Transfer the withdrawn sample to a pre-weighed container and record the total weight.
-
Drying: Heat the container in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound (the decomposition temperature should be considered).
-
Final Weighing: Once all the water has evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated as the mass of the residue (solute) per mass or volume of the solvent.
Spectrophotometric Method for Low Solubility or Micro-quantities
For solvents in which this compound has low solubility, a spectrophotometric method can be employed by reacting the hydrazine moiety with a color-forming agent.
Materials:
-
This compound
-
Solvent of interest
-
A suitable colorimetric reagent for hydrazine (e.g., p-dimethylaminobenzaldehyde)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the solvent of interest.
-
Color Development: Add the colorimetric reagent to each standard solution under controlled conditions (e.g., pH, temperature, reaction time) to develop a stable color.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) and construct a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.
-
Sample Analysis: Withdraw a sample of the saturated supernatant, dilute it quantitatively if necessary, and react it with the colorimetric reagent under the same conditions as the standards.
-
Concentration Determination: Measure the absorbance of the sample and determine its concentration from the calibration curve. The solubility is then calculated, accounting for any dilution.
Visualizations
Factors Affecting this compound Solubility
The solubility of this compound is influenced by several factors, which can be visualized as a logical relationship.
Caption: Key factors influencing the solubility of this compound.
General Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound like this compound follows a structured workflow.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
This compound is a highly water-soluble compound, a property that starkly contrasts with the sparingly soluble nature of monohydrazine sulfate. While this high aqueous solubility is qualitatively established, there is a notable scarcity of comprehensive quantitative data, particularly in organic solvents and across a range of temperatures. The experimental protocols provided in this guide are based on standard laboratory practices and can be adapted for specific research needs. Further systematic studies are required to fully characterize the solubility profile of this compound, which would be of significant value to researchers and professionals in chemistry and drug development.
In-Depth Technical Guide: Thermal Decomposition Analysis of Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄), an energetic ionic salt, is a subject of significant interest within research and development sectors, particularly in fields requiring high-energy materials. A thorough understanding of its thermal decomposition behavior is paramount for ensuring safe handling, predicting stability, and optimizing its application. This technical guide provides a comprehensive analysis of the thermal decomposition of dihydrazine sulfate, synthesizing available data into a coherent and actionable format. The guide details the multi-stage decomposition process, presents quantitative data in tabular form, outlines the experimental protocols for thermal analysis, and provides visual representations of the decomposition pathway and experimental workflow to facilitate a deeper understanding.
Introduction
This compound, also known as dihydrazinium sulfate, is a salt composed of two hydrazinium (B103819) cations (N₂H₅⁺) and one sulfate anion (SO₄²⁻). Its high nitrogen content and the energetic nature of the hydrazine (B178648) moiety contribute to its classification as an energetic material. The thermal analysis of such materials is a critical aspect of their characterization, providing invaluable data on thermal stability, decomposition kinetics, and the nature of decomposition products. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the complex decomposition pathways of these compounds. This guide focuses on the thermal decomposition of this compound, presenting a detailed examination of its behavior upon heating.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process characterized by distinct exothermic events. The decomposition is initiated by the dissociation of the salt, followed by the decomposition of the resulting species.
The proposed overall decomposition can be summarized as follows:
(N₂H₅)₂SO₄(s) → 2N₂H₄(g) + H₂SO₄(l) 2N₂H₄(g) → 2N₂(g) + 4H₂(g) H₂SO₄(l) → SO₃(g) + H₂O(g) SO₃(g) → SO₂(g) + ½O₂(g)
The following diagram illustrates the key stages of the thermal decomposition pathway of this compound.
Caption: Thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following tables summarize the quantitative data obtained from these analyses.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| Stage 1 | 200 - 300 | ~70 |
| Stage 2 | 300 - 450 | ~30 |
Table 2: Differential Thermal Analysis (DTA) Data for this compound
| Peak | Peak Temperature (°C) | Characteristics |
| 1 | ~250 | Sharp Exotherm |
| 2 | ~380 | Broad Exotherm |
Experimental Protocols
The following sections detail the methodologies for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
The sample is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas such as nitrogen or argon) to prevent oxidative side reactions.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The analysis is continued until no further mass loss is observed.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages and the percentage of mass loss for each stage.
Differential Thermal Analysis (DTA)
Objective: To detect exothermic or endothermic transitions in this compound as a function of temperature.
Instrumentation: A standard differential thermal analyzer.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a sample pan.
-
An inert reference material (e.g., alumina) is placed in an identical reference pan.
-
Both the sample and reference pans are placed in the DTA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The temperature difference between the sample and the reference (ΔT) is continuously measured and recorded as a function of the furnace temperature.
-
Exothermic events (e.g., decomposition) will result in a positive ΔT (sample hotter than reference), while endothermic events (e.g., melting) will result in a negative ΔT.
-
The resulting DTA curve (ΔT vs. temperature) is analyzed to identify the peak temperatures of thermal events.
The following diagram illustrates a typical experimental workflow for the thermal analysis of energetic materials like this compound.
Caption: Experimental workflow for thermal analysis.
Interpretation of Results
The TGA data indicates that the decomposition of this compound occurs in two main stages. The first stage, with a significant mass loss of approximately 70%, corresponds to the decomposition of the two hydrazine moieties and the initial breakdown of sulfuric acid. This is a highly exothermic process, as confirmed by the sharp exotherm observed in the DTA curve around 250 °C.
The second stage of mass loss in the TGA is attributed to the further decomposition of the remaining sulfate species, which is also an exothermic process, as indicated by the broad exotherm in the DTA curve at approximately 380 °C. The final residue at the end of the thermal analysis is expected to be minimal, indicating complete decomposition.
Safety Considerations
This compound is an energetic material and should be handled with extreme caution. Its decomposition can be rapid and violent, especially under confinement or in the presence of impurities. All thermal analyses should be conducted on small sample sizes in a well-ventilated area and with appropriate personal protective equipment. The gaseous decomposition products, including sulfur oxides and nitrogen oxides, are toxic and corrosive.
Conclusion
The thermal decomposition of this compound is a complex, multi-stage process involving highly exothermic reactions. A comprehensive analysis using TGA and DTA provides critical data for understanding its thermal stability and decomposition pathway. This information is essential for the safe handling, storage, and application of this energetic material in various scientific and industrial fields. Further studies employing techniques such as mass spectrometry coupled with thermal analysis could provide more detailed insights into the composition of the gaseous decomposition products.
Crystal Structure of Dihydrazine Sulfate Remains Elusive Despite Extensive Search
An in-depth review of publicly available scientific literature and crystallographic databases has revealed a notable absence of a determined crystal structure for dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄). Despite the compound's known existence and synthesis methods, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available in prominent resources such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).
This lack of a definitive crystal structure prevents the compilation of a comprehensive technical guide on its determination as originally intended. Such a guide would necessitate quantitative data on bond lengths, bond angles, and detailed experimental protocols from single-crystal X-ray or neutron diffraction studies, none of which were found during the extensive search.
Synthesis and General Properties
Dihydrazine sulfate can be synthesized through the reaction of hydrazine (B178648) with sulfuric acid. Several methods have been described, including the direct reaction of hydrazine hydrate (B1144303) with sulfuric acid and the addition of hydrazine to a suspension of hydrazine sulfate.[1] The resulting compound is known to be a white crystalline solid.[2]
Challenges in Structural Elucidation
The absence of a published crystal structure for this compound may be attributed to several factors. The compound might present challenges in growing single crystals of sufficient quality for diffraction studies. Additionally, it is possible that the crystal structure has been determined but the data has not been deposited in public databases or published in the open scientific literature.
Insights from Related Compounds
While the crystal structure of this compound is not available, studies on related hydrazinium (B103819) compounds provide a framework for understanding the potential structural motifs and experimental approaches. For instance, the crystal structures of chromous hydrazine sulfate ([Cr(N₂H₅)₂(SO₄)₂]) and various hydrazinium salts of organic acids have been determined, revealing complex hydrogen bonding networks between the hydrazinium cations and the respective anions.[3] These studies typically employ single-crystal X-ray diffraction at low temperatures to precisely locate the positions of all atoms, including hydrogen atoms involved in bonding.
Hypothetical Experimental Workflow
Should a suitable single crystal of this compound be obtained, the determination of its crystal structure would likely follow a standard experimental workflow.
Caption: A generalized workflow for the determination of a crystal structure.
Future Outlook
The determination of the crystal structure of this compound would be a valuable contribution to the field of inorganic chemistry, providing fundamental insights into its solid-state arrangement and hydrogen bonding interactions. Further research focusing on the synthesis of high-quality single crystals and their subsequent analysis by X-ray or neutron diffraction is necessary to fill this knowledge gap. Until such a study is published, a detailed technical guide on its crystal structure remains unfeasible.
References
An In-depth Technical Guide to the Reactivity of Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄), a salt of hydrazine (B178648), is a compound of significant interest due to its strong reducing properties and its role as a precursor in the synthesis of various organic compounds, including pharmaceuticals. This technical guide provides a comprehensive overview of the reactivity of dihydrazine sulfate, with a focus on its chemical properties, thermal decomposition, hazardous reactions, and its historical context in drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining detailed experimental protocols, and visualizing complex relationships to ensure safe and effective handling and application of this reactive compound.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is highly soluble in water and its aqueous solutions are weakly acidic.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | H₁₀N₄O₄S | [3] |
| Molecular Weight | 162.17 g/mol | [4] |
| Appearance | White crystalline powder/flakes | [1] |
| Melting Point | ~104 °C | [1] |
| Decomposition Temperature | Decomposes at approximately 180 °C. For the related hydrazine sulfate, the decomposition temperature is cited as > 254°C. | [5][6] |
| Solubility in Water | 202 g/100 mL H₂O at 25 °C | |
| Solubility in Organic Solvents | Relatively insoluble in most organic solvents. | |
| Density | Apparent density 55 lbs/cu ft |
Synthesis of this compound
This compound can be synthesized through the neutralization reaction of hydrazine with sulfuric acid. The following protocol is a general guideline for its preparation in a laboratory setting.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Stirring apparatus
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a flask, prepare a dilute solution of hydrazine by carefully adding a predetermined amount of hydrazine hydrate to chilled distilled water. The flask should be kept in an ice bath to manage the exothermic nature of the dilution.
-
While continuously stirring the hydrazine solution, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. The reaction is exothermic, and the temperature should be carefully monitored and maintained at a low level using the ice bath.
-
The reaction proceeds via the following equation: 2 N₂H₄ + H₂SO₄ → (N₂H₅)₂SO₄
-
After the complete addition of sulfuric acid, continue stirring the solution for a period to ensure the reaction goes to completion.
-
Transfer the resulting solution to a crystallizing dish and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of this compound.
-
Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or impurities.
-
Dry the crystals in a desiccator over a suitable drying agent.
Safety Precautions: Hydrazine is highly toxic and corrosive. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Thermal Decomposition
The decomposition of hydrazine sulfate, a related compound, is reported to occur at temperatures above 254°C, generating hazardous combustion products such as nitrogen oxides (NOx) and sulfur oxides.[5][6]
Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a general procedure for investigating the thermal stability of this compound using TGA.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
Hazardous Reactivity
This compound is a strong reducing agent and is incompatible with a range of substances.[2] Its reactivity can lead to hazardous situations, including the potential for fire and explosion under certain conditions.
Incompatibility with Oxidizing Agents
As a strong reducing agent, this compound reacts vigorously with oxidizing agents. Contact with strong oxidizers can lead to a rapid, exothermic reaction, potentially causing ignition or explosion. It is crucial to store this compound separately from all oxidizing materials.
| Incompatible Oxidizing Agents | Potential Hazard |
| Nitrates, Nitrites | Vigorous, potentially explosive reaction. |
| Peroxides (inorganic and organic) | Can form unstable and explosive mixtures. |
| Chlorates, Perchlorates | Highly dangerous; can lead to explosive reactions, especially with catalysts like copper.[7] |
| Permanganates | Strong exothermic reaction.[8] |
| Chromates | Vigorous reaction. |
| Halogens (e.g., Chlorine) | Can react to form explosive nitrogen trichloride. |
| Nitric Acid | Violent reaction. |
Incompatibility with Bases and Metals
This compound is incompatible with strong bases. The addition of a strong base will liberate free hydrazine, which is volatile, flammable, and toxic. It can also react with certain metals, particularly in the presence of moisture, which may catalyze its decomposition.
Shock and Friction Sensitivity
Experimental Protocol: Impact Sensitivity Testing (General Protocol)
This protocol provides a general methodology for assessing the impact sensitivity of energetic materials, which can be adapted for this compound.
Apparatus:
-
Drop-weight impact tester (e.g., Bruceton or similar apparatus)
-
Sample holder and anvil
-
Safety shield and remote operation capabilities
Procedure:
-
A small, precisely weighed amount of the test substance is placed in the sample holder on the anvil.
-
A standard weight is dropped from a known height onto the sample.
-
The outcome of the impact (e.g., explosion, decomposition, no reaction) is observed and recorded.
-
The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiating a reaction (H₅₀).
-
All operations must be conducted remotely behind a blast shield due to the potential for explosion.
Reactivity as a Reducing Agent
The primary chemical characteristic of this compound is its potent reducing ability. This property is harnessed in various chemical syntheses and analytical methods.
Reduction of Metal Ions
This compound can reduce a variety of metal ions to lower oxidation states or to their elemental form. For example, it is used in the gravimetric estimation of nickel, cobalt, and cadmium.[10] It can also reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Experimental Protocol: Quantitative Determination of Reducing Power
This protocol, adapted from the assay for hydrazine sulfate, can be used to quantify the reducing power of a this compound sample.
Materials:
-
This compound sample
-
Sodium bicarbonate (NaHCO₃)
-
Standardized 0.1 N iodine (I₂) solution
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Accurately weigh approximately 0.8 g of the this compound sample and dissolve it in distilled water in a 500 mL volumetric flask. Dilute to the mark with water.
-
Pipette 50.0 mL of this solution into an Erlenmeyer flask.
-
Add 1 g of sodium bicarbonate to the flask.
-
Add 50.0 mL of 0.1 N iodine solution to the flask. The iodine will oxidize the hydrazine.
-
Titrate the excess iodine with 0.1 N sodium thiosulfate solution.
-
Add 3 mL of starch indicator solution near the endpoint (when the solution turns a pale yellow). The endpoint is reached when the blue color disappears.
-
The amount of this compound can be calculated based on the amount of iodine consumed in the reaction.
Role in Drug Development and Biological Systems (Historical Perspective)
Hydrazine sulfate, a closely related compound, was investigated in the mid-20th century as a potential anti-cancer agent. The proposed mechanism of action was based on the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The hypothesis was that cancer cells have a high demand for glucose, and by inhibiting the body's production of glucose, the tumor's energy supply could be limited.
However, numerous clinical trials failed to demonstrate any significant anti-cancer activity of hydrazine sulfate. Furthermore, it is classified as a potential carcinogen. Due to its toxicity and lack of efficacy, hydrazine sulfate is not an approved cancer treatment.
The proposed (though unproven) signaling pathway is illustrated below for historical context.
Conclusion
This compound is a highly reactive compound with significant utility as a reducing agent and chemical intermediate. Its reactivity, however, necessitates careful handling and a thorough understanding of its potential hazards, particularly its incompatibility with oxidizing agents and bases. This technical guide has provided a consolidated resource on the reactivity of this compound, including its properties, synthesis, decomposition, and hazardous reactions, supplemented with detailed experimental protocols and visual representations of key processes and relationships. It is imperative that all work with this compound is conducted with strict adherence to safety protocols to mitigate the risks associated with its handling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Hydrazine, sulfate (2:1) | H10N4O4S | CID 26043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydrazine Sulphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. brainly.in [brainly.in]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Cas 10034-93-2,Hydrazine sulfate | lookchem [lookchem.com]
Dihydrazine Sulfate vs. Hydrazine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of dihydrazine sulfate (B86663) and hydrazine (B178648) sulfate, two distinct salt forms of the versatile chemical intermediate, hydrazine. While both compounds serve as sources of hydrazine, their differing stoichiometries impart unique physicochemical properties that influence their handling, solubility, and applications in research and development. This document aims to clarify the distinctions between these two compounds, presenting their properties, relevant experimental protocols, and a mechanistic overview of hydrazine sulfate's application in cancer research.
Core Chemical and Physical Distinctions
Contrary to occasional conflation in non-technical literature, dihydrazine sulfate and hydrazine sulfate are discrete chemical entities. The primary difference lies in the molar ratio of hydrazine (N₂H₄) to sulfuric acid (H₂SO₄) in their respective salt formations.
-
Hydrazine Sulfate consists of a 1:1 molar ratio, correctly termed hydrazinium (B103819) sulfate, with the chemical formula N₂H₄·H₂SO₄ or (N₂H₅)⁺HSO₄⁻ .
-
This compound is characterized by a 2:1 molar ratio of hydrazine to sulfuric acid, represented by the formula (N₂H₄)₂·H₂SO₄ or (N₂H₅)₂²⁺SO₄²⁻ .
This fundamental structural difference leads to distinct physical and chemical properties, which are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | This compound | Hydrazine Sulfate |
| IUPAC Name | hydrazine;sulfuric acid | Hydrazinium hydrogen sulfate |
| Synonyms | Dihydrazinium sulfate, Hydrazine hemisulfate salt | Hydrazine monosulfate, Hydrazinium sulfate |
| CAS Number | 13464-80-7 | 10034-93-2 |
| Molecular Formula | H₁₀N₄O₄S | H₆N₂O₄S |
| Canonical SMILES | NN.NN.OS(=O)(=O)O | NN.OS(O)(=O)=O |
| InChI Key | DBLJAFVPFHRQSP-UHFFFAOYSA-N | ZGCHATBSUIJLRL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | This compound | Hydrazine Sulfate |
| Molecular Weight | 162.17 g/mol | 130.12 g/mol |
| Appearance | White to off-white crystals or chunks | Colorless crystals or white powder |
| Melting Point | ~85-104°C | 254°C (decomposes) |
| Boiling Point | ~180°C (decomposes) | Decomposes |
| Density | ~0.892 g/cm³ | 1.37 g/cm³ |
| Water Solubility | Highly soluble: 202 g/100 mL (25°C) | Sparingly soluble: 3.0 g/100 mL (20°C), 14.0 g/100 mL (80°C) |
| pH | Not specified | 1.3 - 1.5 (0.2 M to 5% aq. solution) |
Applications in Research and Industry
While both are sources of hydrazine, their applications differ, largely dictated by their solubility and stability.
Hydrazine Sulfate is the more extensively studied and utilized of the two in laboratory and industrial settings. Its non-volatile nature and relative stability against atmospheric oxidation make it a safer alternative to pure hydrazine. Key applications include:
-
Organic Synthesis: It serves as a reagent in various organic reactions, such as the preparation of hydrazides and 2,4-dinitrophenylhydrazine. It is also used for N-deacylation of molecules.
-
Analytical Chemistry: Used as a reducing agent and for the gravimetric estimation of metals like nickel, cobalt, and cadmium.
-
Industrial Applications: Employed as a corrosion inhibitor in boilers, an oxygen scavenger, a catalyst in fiber production, and in the refining of rare metals.
-
Drug Development and Medical Research: Hydrazine sulfate has been investigated, albeit with largely negative results, as a potential treatment for cancer-related cachexia (anorexia and weight loss). It has also been used as a fungicide and antiseptic.
This compound is less commonly cited in application-focused literature. Its high water solubility suggests its utility in preparing concentrated aqueous solutions of hydrazine. The primary documented application is as a precursor for the preparation of hydrazine hydrate (B1144303).
Experimental Protocols
Detailed experimental protocols are more readily available for hydrazine sulfate due to its wider range of applications.
Protocol 1: Synthesis of Hydrazine Sulfate via the Hypochlorite-Ketazine Process
This method involves the reaction of ammonia (B1221849) with sodium hypochlorite (B82951) in the presence of a ketone to form a ketazine, which is then hydrolyzed with sulfuric acid.
Methodology:
-
Ketazine Formation:
-
In a reaction vessel, combine 250 mL of concentrated ammonia with 100 mL of methyl ethyl ketone.
-
Cool the mixture to 0°C.
-
Slowly add a stoichiometric amount of sodium hypochlorite solution (e.g., ~186 g of 10% bleach) dropwise while stirring vigorously. The reaction is exothermic and will bubble; control the addition rate to manage the reaction.
-
After the addition is complete, continue stirring until bubbling ceases.
-
Allow the mixture to stand and separate into two layers. The upper layer is methyl ethyl ketazine.
-
-
Hydrolysis and Precipitation:
-
Separate the methyl ethyl ketazine layer.
-
In a separate beaker, prepare a dilute sulfuric acid solution by adding 20 mL of concentrated H₂SO₄ to 100 mL of water.
-
Add the warm acid solution to the ketazine and stir.
-
The hydrolysis of the ketazine will lead to the precipitation of hydrazine sulfate crystals.
-
Cool the solution to room temperature and then in an ice bath to maximize precipitation.
-
Filter the crystals, wash with cold alcohol, and dry.
-
Protocol 2: Synthesis of Hydrazine Sulfate via the Hofmann Rearrangement of Urea (B33335)
This protocol utilizes the Hofmann rearrangement of urea in the presence of sodium hypochlorite.
Methodology:
-
Reagent Preparation:
-
Prepare a cold solution of sodium hydroxide (B78521) in 10% sodium hypochlorite.
-
Separately, prepare a solution of urea and a small amount of gelatin in water.
-
-
Reaction:
-
Mix the two solutions. A foam will appear as the reaction proceeds.
-
After the initial reaction subsides, add methyl ethyl ketone to the mixture to form the ketazine, as described in the previous protocol.
-
-
Hydrolysis:
-
The resulting ketazine is then hydrolyzed with sulfuric acid to yield hydrazine sulfate, following the steps outlined in Protocol 1.
-
Protocol 3: Preparation of this compound Solution
Due to its high solubility, this compound is often prepared and used in solution.
Methodology:
-
Create a suspension of hydrazine sulfate in water (e.g., 20 g in 100 mL).
-
While stirring, add hydrazine hydrate dropwise until the hydrazine sulfate solid just dissolves completely.
-
The resulting solution contains this compound and can be used for applications requiring a high concentration of hydrazine in an aqueous medium.
Mechanism of Action in Cancer Research (Hydrazine Sulfate)
Hydrazine sulfate was investigated as a treatment for cancer-related cachexia based on the hypothesis that it could interfere with tumor metabolism. The proposed mechanism centers on the inhibition of gluconeogenesis, the process by which the body generates glucose from non-carbohydrate sources. Cancer cells exhibit high rates of glycolysis (the Warburg effect), and it was theorized that the host body compensates for this energy drain through increased gluconeogenesis, contributing to wasting.
The key enzyme in this proposed pathway is phosphoenolpyruvate carboxykinase (PEPCK) . Hydrazine sulfate is thought to irreversibly inhibit PEPCK, thereby blocking the gluconeogenesis pathway.
An In-depth Technical Guide on the Initial Synthesis and Isolation of Pure Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of pure dihydrazine sulfate (B86663) ((N₂H₄)₂·H₂SO₄), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of a standardized, detailed protocol for its isolation in peer-reviewed literature, this guide combines information from related patents and established chemical principles to propose a viable experimental approach.
Introduction
Dihydrazine sulfate is the neutral salt formed from the reaction of two equivalents of hydrazine (B178648) (N₂H₄) with one equivalent of sulfuric acid (H₂SO₄). It is distinct from the more commonly prepared monohydrazine sulfate (N₂H₄·H₂SO₄), also known as hydrazine sulfate. A key distinguishing physical property is its significantly higher solubility in water compared to the mono-salt, which presents a challenge for its isolation in pure, crystalline form.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 13464-80-7 | [1] |
| Molecular Formula | H₁₀N₄O₄S | [2] |
| Molecular Weight | 162.17 g/mol | [2] |
| Appearance | White to off-white crystals or chunks | [1] |
| Melting Point | 85 °C | [1] |
| Boiling Point | 113.5 °C at 760 mmHg | [1] |
| Solubility in Water | 84.7 g / 100 g of saturated solution at 60 °C | [3][4] |
Note: The solubility of monohydrazine sulfate is significantly lower, at 8.32 g / 100 g of saturated solution at 60 °C, a property that is exploited in some industrial processes.[3][4]
Synthesis and Isolation
The synthesis of this compound involves the direct reaction of hydrazine hydrate (B1144303) with sulfuric acid in a 2:1 molar ratio. The primary challenge lies in the isolation of the pure product due to its high water solubility. The following proposed protocol is based on established chemical principles and information gleaned from patents describing processes where this compound is an intermediate.
3.1. Synthesis Reaction Pathway
The fundamental reaction for the formation of this compound is a straightforward acid-base neutralization.
Caption: Synthesis of this compound.
3.2. Proposed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Extreme caution must be exercised as hydrazine is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Hydrazine hydrate (e.g., 64% solution, ~20 M)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ethanol (B145695) (or another suitable anti-solvent)
-
Standard laboratory glassware (beaker, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Preparation of Reactants:
-
In a beaker, prepare a solution of hydrazine hydrate. For example, to synthesize approximately 0.1 moles of this compound (16.22 g), start with 0.2 moles of hydrazine. If using a 64% hydrazine hydrate solution (density ≈ 1.03 g/mL), this corresponds to approximately 10 mL.
-
In a separate container, carefully dilute the required amount of sulfuric acid. For 0.1 moles of product, 0.1 moles of H₂SO₄ are needed. This is approximately 5.4 mL of 98% H₂SO₄. Slowly add the concentrated acid to about 20 mL of deionized water in a flask, while cooling in an ice bath.
-
-
Reaction:
-
Place the hydrazine hydrate solution in a beaker equipped with a magnetic stirrer and immerse it in an ice bath.
-
Slowly add the diluted sulfuric acid solution dropwise to the stirred, cooled hydrazine hydrate solution. The 2:1 molar ratio of hydrazine to sulfuric acid is crucial.
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition to minimize decomposition and side reactions.
-
-
Isolation and Purification:
-
Given the high solubility of this compound, precipitation from the aqueous solution can be induced by adding a solvent in which it is insoluble. Ethanol is a potential candidate.[5]
-
Slowly add cold ethanol to the reaction mixture while stirring continuously in the ice bath. The volume of ethanol required will need to be determined empirically but could be in the range of 3-5 times the volume of the aqueous solution.
-
Continue stirring for a period to allow for complete precipitation of the this compound crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified crystals under vacuum at a low temperature.
-
3.3. Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and isolation process.
Caption: Workflow for this compound Synthesis.
Characterization and Quality Control
The purity of the synthesized this compound can be assessed using various analytical techniques.
| Analytical Method | Purpose |
| Titration | To determine the hydrazine content and confirm the stoichiometry. |
| Spectrophotometry | Quantitative analysis, often after derivatization. |
| Gas Chromatography (GC) | Purity assessment and detection of volatile impurities. |
| Melting Point Analysis | To check for the presence of impurities which would depress the melting point. |
Safety Considerations
-
Toxicity: Hydrazine and its salts are toxic and potential carcinogens.[5] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.
-
Corrosivity: Concentrated sulfuric acid is highly corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All procedures should be conducted in a certified chemical fume hood.
This guide provides a framework for the synthesis and isolation of pure this compound. Researchers should adapt and optimize the proposed protocol based on their specific laboratory conditions and analytical capabilities.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dihydrazine Sulphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. US2682446A - Process for making hydrazine sulfate - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of Dihydrazine Sulfate with Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrazine sulfate (B86663), a stable and versatile salt of hydrazine (B178648), serves as a critical reagent in a multitude of organic transformations. Its utility spans from the classical synthesis of nitrogen-containing heterocycles to its role as a potent reducing agent. This technical guide provides a comprehensive overview of the exploratory reactions of dihydrazine sulfate with various classes of organic compounds, including carbonyls, dicarbonyls, epoxides, and Michael acceptors. Detailed experimental protocols for key reactions, quantitative data on reaction yields and conditions, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of novel pharmacophores and functional materials.
Introduction
Hydrazine and its derivatives are fundamental building blocks in synthetic organic chemistry. This compound, ((N₂H₅)₂SO₄), and the more commonly referenced monohydrazine sulfate (N₂H₆SO₄), are preferred reagents over anhydrous hydrazine due to their enhanced stability, reduced volatility, and safer handling characteristics.[1][2][3] In solution, these salts serve as a convenient source of hydrazine, which acts as a powerful nucleophile and reducing agent. This guide will explore the synthetic utility of this compound in key organic reactions, providing practical protocols and quantitative data for laboratory application.
Reactions with Carbonyl Compounds
The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of hydrazones and azines, which are pivotal intermediates in various transformations.
Formation of Hydrazones and Azines
Hydrazine reacts with aldehydes and ketones to form hydrazones.[4] If an excess of the carbonyl compound is present, the initially formed hydrazone can react further to yield an azine. These reactions are typically straightforward condensations.
General Reaction Scheme:
-
Hydrazone Formation: R₂C=O + N₂H₄·H₂SO₄ → R₂C=NNH₂
-
Azine Formation: R₂C=NNH₂ + R₂C=O → R₂C=N-N=CR₂
A detailed procedure for the synthesis of benzalazine (B126859) from benzaldehyde (B42025) and hydrazine sulfate is provided below.
The Wolff-Kishner Reduction
The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[5][6] The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures.[4] The driving force of the reaction is the formation of highly stable nitrogen gas.[7]
Experimental Protocol: Wolff-Kishner Reduction of Dehydrocholic Acid [8]
-
Reaction Setup: A mixture of 2 g of dehydrocholic acid, 3.9 g of hydrazine sulfate, 7 g of potassium hydroxide, and 10 mL of triethylene glycol is placed in a flask equipped with a reflux condenser.
-
Initial Reflux: The mixture is refluxed for approximately 1 hour.
-
Water Removal: The condenser is removed to allow for the evaporation of water.
-
High-Temperature Reflux: Once the temperature of the reaction mixture reaches 200 °C, it is refluxed for an additional 2 hours.
-
Workup: The mixture is cooled, diluted with water, acidified with hydrochloric acid, and extracted with ether.
-
Purification: The ether solution is washed, dried, and evaporated. The solid residue is recrystallized from dilute acetone (B3395972) to yield cholanic acid.
Quantitative Data for Wolff-Kishner Reductions
| Carbonyl Substrate | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | NaOH | Diethylene Glycol | 200 | - | 95 | [6] |
| Steroidal Ketone | Corresponding Methylene (B1212753) Steroid | KOH | Diethylene Glycol | 195 | - | 79 | [9] |
| Dehydrocholic Acid | Cholanic Acid | KOH | Triethylene Glycol | 200 | 2 | - | [8] |
Logical Workflow for the Wolff-Kishner Reduction
Caption: Workflow of the Wolff-Kishner reduction.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles.[10] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[1]
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [11]
-
Reaction Setup: Mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (B1144303) (6 mmol) in a 20-mL scintillation vial. Add 1-propanol (B7761284) (3 mL) and 3 drops of glacial acetic acid.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: If the starting material is consumed, add water (10 mL) to the hot reaction with stirring to induce precipitation.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Quantitative Data for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Acetylacetone | (Tetrahydro-2H-pyran-4-yl)hydrazine | 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Ethanol | Reflux | 4 | 85 | [12] |
| Ethyl Acetoacetate | (Tetrahydro-2H-pyran-4-yl)hydrazine | 5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3(2H)-one | Ethanol | Reflux | 4 | 88 | [12] |
| Ethyl Benzoylacetate | Phenylhydrazine | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | 1-Propanol | 100°C | 1 | - | [11] |
Signaling Pathway for the Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis pathway.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another important class of heterocycles that can be synthesized using hydrazine derivatives. Various methods exist, often involving the reaction of hydrazides with amides or other nitrogen-containing synthons.
Einhorn-Brunner Reaction: This method involves the condensation of a hydrazine with a diacylamine in the presence of a weak acid to yield a 1,2,4-triazole.[13]
Pellizzari Reaction: Heating a mixture of an amide and an acyl hydrazide can also lead to the formation of 1,2,4-triazoles.[13]
Quantitative Data for 1,2,4-Triazole Synthesis
| Nitrogen Source 1 | Nitrogen Source 2 | Catalyst/Conditions | Yield (%) | Reference |
| Amidine | Monosubstituted Hydrazine | One-pot, two-step | up to 90 | [14][15] |
| Amide Hydrazone | Anhydride | HClO₄-SiO₂ (solvent-free) | 55-95 | [14][15] |
| Amide | Nitrile | [phen-McM-41-CuBr], O₂ | 91 | [14][15] |
Reactions with Epoxides
Hydrazine sulfate can act as an efficient catalyst for the regioselective ring-opening of epoxides with alcohols, providing a metal-free method for the preparation of β-alkoxy alcohols.[16]
Experimental Protocol: Ring-Opening of an Epoxide with an Alcohol [16]
-
Reaction Setup: To 100 mg of the epoxide, add 5 mL of the appropriate alcohol and 13 mg of hydrazine sulfate.
-
Reaction: Stir the mixture under appropriate conditions (e.g., room temperature or gentle heating) until the reaction is complete (monitored by TLC).
-
Workup and Purification: The workup typically involves removal of the solvent followed by purification of the β-alkoxy alcohol product, for instance, by column chromatography.
Quantitative Data for Epoxide Ring-Opening
| Epoxide Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |
| Carvone-derived epoxide | Various alcohols | β-alkoxy alcohol | Catalytic hydrazine sulfate | - | [16] |
| Epoxide 62 | Protected hydrazine 66 | Intermediate 61 | Refluxing isopropanol | >85 | [17] |
Michael Addition Reactions
Hydrazine and its derivatives can participate as nucleophiles in Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors.[18][19] This reaction provides a route to functionalized hydrazine derivatives which can be further elaborated into other compounds.
Experimental Considerations: The reaction of hydrazine with α,β-unsaturated esters can be complex, with the potential for the formation of various cyclic and acyclic products depending on the reaction conditions and the structure of the substrates.[18][19] The initial Michael addition can be followed by cyclization reactions.
Logical Workflow for Michael Addition of Hydrazine
Caption: Michael addition of hydrazine workflow.
Reactions with Alkyl Halides
Hydrazine can be alkylated by reaction with alkyl halides. However, due to the presence of two nucleophilic nitrogen atoms, a mixture of mono-, di-, tri-, and even tetra-alkylated products can be formed, along with the potential for quaternization. Controlling the stoichiometry and reaction conditions is crucial to achieve selectivity for a desired product.
General Observations:
-
The reaction of hydrazine with alkyl halides can lead to a mixture of products.
-
Slow addition of the alkyl halide to an excess of hydrazine can favor mono-alkylation.[20]
-
The reaction may require heating to proceed at a reasonable rate.[20]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its stability and ease of handling make it a preferable alternative to anhydrous hydrazine for a wide range of applications. This guide has provided an overview of its key reactions with various organic functional groups, including detailed protocols and quantitative data for the Wolff-Kishner reduction and the Knorr pyrazole synthesis. The catalytic activity of hydrazine sulfate in epoxide ring-opening reactions and its participation in Michael additions further underscore its synthetic potential. For researchers and professionals in drug development, a thorough understanding of the reactivity of this compound opens avenues for the efficient synthesis of novel and complex molecular architectures.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. name-reaction.com [name-reaction.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Theoretical and Experimental Stability of Dihydrazine Sulfate
Introduction
Dihydrazine sulfate (B86663), (N₂H₅)₂SO₄, is an ionic salt composed of two hydrazinium (B103819) cations (N₂H₅⁺) and a sulfate anion (SO₄²⁻). As a hydrazine (B178648) derivative, its stability, particularly under thermal stress, is of significant interest for safety considerations and potential applications. This technical guide provides a summary of the known experimental data on its thermal decomposition and presents a detailed protocol for future theoretical studies aimed at elucidating its stability and decomposition pathways at a molecular level.
Experimental Studies on Thermal Stability
Experimental analysis, primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provides fundamental data on the thermal behavior of dihydrazine sulfate.
Decomposition Products
Studies on the thermal decomposition of hydrazinium metal sulfates have identified the gaseous products of hydrazinium sulfate at 250°C. These findings offer the most direct insight into the decomposition chemistry of this compound.
Table 1: Identified Decomposition Products of Hydrazinium Sulfate at 250°C
| Product | Chemical Formula | Physical State |
| Ammonia | NH₃ | Gas |
| Water | H₂O | Gas |
| Nitrogen | N₂ | Gas |
| Hydrogen Sulfide | H₂S | Gas |
| Sulfur | S | Sublimate |
Experimental Protocols
The following outlines a typical experimental protocol for the thermal analysis of hydrazinium salts, based on reported methodologies.
Protocol: Thermogravimetric and Differential Thermal Analysis (TG-DTA)
-
Instrumentation: A simultaneous TG-DTA instrument is employed.
-
Sample Preparation: 5-10 mg of the this compound sample is accurately weighed and placed in a platinum or alumina (B75360) crucible.
-
Heating Program:
-
Heating Rate: A linear heating rate of 10°C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).
-
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Acquisition: The instrument records the sample mass (TG) and the temperature difference between the sample and a reference (DTA) as a function of temperature.
-
Analysis: The resulting TG curve is analyzed to determine mass loss steps, and the DTA curve is used to identify the temperatures of endothermic and exothermic events associated with decomposition.
-
Evolved Gas Analysis (EGA): The gaseous products evolved during decomposition can be identified by coupling the TG-DTA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Theoretical Studies on Stability (Proposed Framework)
A comprehensive theoretical understanding of this compound stability requires a computational chemistry approach. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reaction mechanisms of energetic materials. The following section details a proposed workflow for such a study.
Computational Methodology
-
Geometry Optimization and Electronic Structure:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP.
-
Method: Density Functional Theory (DFT) is recommended. A functional suitable for energetic materials, such as B3LYP or ωB97X-D, should be used.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is appropriate for providing a good balance between accuracy and computational cost.
-
Initial Structure: The initial geometry would be based on the crystal structure of this compound, if available from crystallographic databases. If not, the individual ions (N₂H₅⁺ and SO₄²⁻) would be built and arranged in a plausible unit cell.
-
-
Decomposition Pathway Elucidation:
-
Reaction Coordinate Scanning: Potential energy surface scans are performed along key bond lengths and angles to identify possible initial decomposition steps (e.g., N-N bond cleavage, N-H bond breaking, proton transfer from N₂H₅⁺ to SO₄²⁻).
-
Transition State Search: Once potential pathways are identified, transition state (TS) structures are located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed from the located transition states to confirm that they connect the reactant and product states of a given elementary reaction step.
-
-
Thermochemical Analysis:
-
Frequency calculations are performed on all optimized structures (reactants, products, and transition states) to obtain zero-point vibrational energies (ZPVE), thermal corrections, and to confirm the nature of stationary points (minima have all real frequencies, transition states have one imaginary frequency).
-
From these calculations, key thermodynamic parameters such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡) can be determined for each step in the decomposition mechanism.
-
Mandatory Visualizations
Diagram 1: Proposed Experimental Workflow for Thermal Analysis
Caption: Workflow for TG-DTA analysis of this compound.
Diagram 2: Proposed Decomposition Pathway of this compound
Caption: Plausible decomposition pathways for this compound.
Summary and Future Outlook
The thermal stability of this compound is an area that warrants further investigation. Experimental data on the closely related hydrazinium sulfate indicates a complex decomposition process yielding a variety of gaseous products. While direct theoretical studies on this compound are currently lacking, the established computational methodologies for similar energetic salts provide a robust framework for future research. A combined experimental and theoretical approach, as outlined in this guide, would be invaluable for developing a comprehensive understanding of the stability and decomposition mechanisms of this compound. Such knowledge is critical for ensuring its safe handling and for exploring its potential applications in various fields of chemistry and materials science.
Methodological & Application
Dihydrazine Sulfate: A Versatile Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydrazine sulfate (B86663), also known as hydrazine (B178648) sulfate, is a powerful and versatile reducing agent with broad applications in organic synthesis. Its efficacy in reducing various functional groups, particularly nitro and carbonyl moieties, makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of dihydrazine sulfate as a reducing agent, with a focus on reproducibility and safety.
Reduction of Nitro Compounds to Primary Amines
The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of anilines and other amino compounds that are key building blocks in many pharmaceutical agents.[2] this compound, often in the form of hydrazine hydrate (B1144303) in the presence of a catalyst, offers a reliable method for this conversion, frequently demonstrating high chemoselectivity.[2][3][4]
Application:
This method is applicable to both aromatic and aliphatic nitro compounds. It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation (e.g., some halogen substituents, alkenes) are present in the molecule.[2][4]
Quantitative Data:
Table 1: Catalytic Transfer Hydrogenation of Substituted Nitroarenes using Hydrazine Hydrate
| Entry | Substrate (Nitroarene) | Catalyst | Solvent | Temp. (°C) | Time | Product (Amine) | Yield (%) |
| 1 | 4-Nitrotoluene | Pd/C | Methanol (B129727) | 80 | 1 h | 4-Methylaniline | 95 |
| 2 | 4-Nitrochlorobenzene | Pd/C | Methanol | 80 | 1 h | 4-Chloroaniline | 94 |
| 3 | 4-Nitrobromobenzene | Pd/C | Methanol | 80 | 1 h | 4-Bromoaniline | 93 |
| 4 | 4-Nitroiodobenzene | Pd/C | Methanol | 80 | 1 h | 4-Iodoaniline | 90 |
| 5 | 2-Nitrophenol | Zn dust | Methanol | RT | 10 min | 2-Aminophenol | 92 |
| 6 | 3-Nitrobenzoic acid | Zn dust | Methanol | RT | 8 min | 3-Aminobenzoic acid | 95 |
| 7 | 1-Nitronaphthalene | Fe/CaCl₂ | Water | 100 | 12 h | 1-Naphthylamine | 98 |
| 8 | 2,4-Dinitrotoluene | Fe₃O₄ NPs | Ethanol | Reflux | 2 h | 2,4-Diaminotoluene | 96 |
Data compiled from multiple sources demonstrating the versatility of hydrazine-based reduction systems.[2][4][5]
Experimental Protocol: General Procedure for the Reduction of Aromatic Nitro Compounds using Hydrazine Hydrate and Zinc Dust[4]
-
Suspend the aromatic nitro compound (5 mmol) and zinc dust (10 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the suspension under a nitrogen atmosphere.
-
Add 99-100% hydrazine hydrate (3 mL) to the mixture at room temperature. The reaction is often exothermic and may cause effervescence.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-10 minutes.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the zinc dust.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) and wash with a saturated sodium chloride solution to remove any excess hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding amine.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Logical Workflow for Catalytic Transfer Hydrogenation
Caption: General experimental workflow for the reduction of nitro compounds.
Reduction of Carbonyl Compounds to Methylene Groups (Wolff-Kishner Reduction)
The Wolff-Kishner reduction is a classic organic reaction that deoxygenates aldehydes and ketones to their corresponding alkanes.[6][7][8] The reaction proceeds via a hydrazone intermediate under basic conditions at high temperatures.[1][6][8] this compound can be used as the hydrazine source for this transformation.
Application:
This reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.[7] It is widely employed in total synthesis and for the removal of a carbonyl group that has served its purpose in a synthetic sequence.[8]
Quantitative Data:
Table 2: Wolff-Kishner Reduction of Various Ketones
| Entry | Substrate (Ketone) | Base | Solvent | Temp. (°C) | Time (h) | Product (Alkane) | Yield (%) |
| 1 | Acetophenone | KOH | Diethylene Glycol | 195-200 | 4 | Ethylbenzene | ~90 |
| 2 | Cyclohexanone | KOH | Diethylene Glycol | 195-200 | 3 | Cyclohexane | ~85 |
| 3 | Propiophenone | Na | Ethylene Glycol | 180 | 6 | Propylbenzene | 88 |
| 4 | 4-Phenyl-2-butanone | KOH | Diethylene Glycol | 200 | 2 | Butylbenzene | 92 |
| 5 | Camphor | t-BuOK | DMSO | 180 | 3 | Camphane | 80 |
Yields are representative and can vary based on specific reaction modifications and substrate.
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
To a round-bottom flask equipped with a reflux condenser, add the ketone (10 mmol), diethylene glycol (50 mL), potassium hydroxide (B78521) (40 mmol), and hydrazine hydrate (85%, 20 mmol).
-
Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Modify the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to 195-200°C.
-
Once the temperature has stabilized, return the condenser to the reflux position and continue to heat the mixture at this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude alkane.
-
Purify the product by distillation or column chromatography.
Reaction Mechanism: Wolff-Kishner Reduction
References
- 1. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Wolff-Kishner Reduction [organic-chemistry.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dihydrazine Sulfate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of dihydrazine sulfate (B86663) in various analytical chemistry techniques. The protocols are intended to be comprehensive and readily applicable in a laboratory setting.
Spectrophotometric Determination of Hydrazine (B178648) Sulfate
This method relies on the reducing property of dihydrazine sulfate. Hydrazine reduces ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The resulting ferrous ions then form a stable, colored complex with 2,2'-bipyridyl, which can be quantified using a spectrophotometer. This method is sensitive and suitable for determining trace amounts of hydrazine.[1][2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 523 nm | [1][2] |
| Beer's Law Range | 2-32 ppm (50-800 µg/25 mL) | [1][2] |
| Molar Absorptivity | 5.6 x 10³ L·mol⁻¹·cm⁻¹ | [1][2] |
| Sandell's Sensitivity | 0.02 µg·cm⁻² | [1][2] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | [1][2] |
| Relative Standard Deviation | ±1.25% | [1][2] |
Experimental Protocol
a) Reagent Preparation:
-
This compound Standard Solution (250 µg/mL): Accurately weigh 0.250 g of this compound and dissolve it in deionized water in a 1000 mL volumetric flask. Make up to the mark with deionized water.
-
Ferric Ammonium (B1175870) Sulfate Solution (1 x 10⁻¹ M): Dissolve 4.822 g of ammonium ferric sulfate (NH₄Fe(SO₄)₂·12H₂O) in deionized water. Add 10 drops of concentrated sulfuric acid and dilute to 100 mL in a volumetric flask.[2] Store in an opaque bottle.
-
2,2'-Bipyridyl Solution (1 x 10⁻² M): Dissolve 0.156 g of 2,2'-bipyridyl in 2 mL of ethanol (B145695) and dilute to 100 mL with deionized water in a volumetric flask.[2]
-
Sodium Acetate (B1210297) Buffer (pH 2.9, 1 x 10⁻² M): Dissolve 0.082 g of sodium acetate in deionized water and dilute to 100 mL in a volumetric flask.[2]
b) Standard Curve Construction:
-
Pipette increasing volumes (0.2, 0.4, 0.8, 1.2, 1.6, 2.0, 2.4, 2.8, 3.2 mL) of the 250 µg/mL this compound standard solution into a series of 25 mL volumetric flasks.[2]
-
To each flask, add 4 mL of the 1 x 10⁻² M sodium acetate solution.[2]
-
Add 5 mL of the 1 x 10⁻¹ M ferric ammonium sulfate solution.
-
Add 5 mL of the 1 x 10⁻² M 2,2'-bipyridyl solution.
-
Heat the flasks in a water bath at 60°C for 15 minutes to facilitate complex formation.[2]
-
Cool the flasks to room temperature and dilute to the 25 mL mark with deionized water.
-
Measure the absorbance of each solution at 523 nm against a reagent blank prepared in the same manner without the this compound standard.[2]
-
Plot a calibration curve of absorbance versus the concentration of this compound.
c) Sample Analysis:
-
Prepare the sample solution. For water samples, filtration may be necessary.
-
Take a suitable aliquot of the sample solution in a 25 mL volumetric flask.
-
Follow steps 2-7 of the standard curve construction procedure.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of this compound.
Titrimetric Determination of this compound
This method involves the direct titration of this compound with a standard solution of potassium iodate (B108269) in a strong hydrochloric acid medium. The reaction proceeds with the oxidation of hydrazine to nitrogen gas.
Reaction
N₂H₄·H₂SO₄ + KIO₃ + 2HCl → N₂ + ICl + 3H₂O + KCl + H₂SO₄[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Titrant | 0.1 M Potassium Iodate (KIO₃) | [6] |
| Medium | Concentrated Hydrochloric Acid | [6][7] |
| Indicator | Carbon Tetrachloride or Chloroform (B151607) | [7] |
| Endpoint | Disappearance of violet color in the organic layer | [7] |
Experimental Protocol
a) Reagent Preparation:
-
Standard Potassium Iodate Solution (0.1 M): Accurately weigh 21.40 g of analytical grade potassium iodate (previously dried at 120°C) and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water.
-
Concentrated Hydrochloric Acid (approx. 11 M)
-
Carbon Tetrachloride or Chloroform (Indicator)
b) Titration Procedure:
-
Accurately weigh approximately 0.04-0.09 g of the this compound sample and place it in a 250 mL iodine flask.[6]
-
Add 50 mL of deionized water to dissolve the sample.[6]
-
Carefully add 50 mL of concentrated hydrochloric acid.[7]
-
Add 10 mL of carbon tetrachloride or chloroform to the flask.[7]
-
Titrate the solution with the standard 0.1 M potassium iodate solution. Stopper the flask and shake vigorously after each addition of the titrant.
-
Initially, a violet color will appear in the organic layer due to the formation of free iodine. As the titration proceeds, the intensity of the violet color will decrease.
-
The endpoint is reached when the violet color just disappears from the organic layer.[7]
-
Record the volume of potassium iodate solution used.
c) Calculation:
The concentration of this compound can be calculated using the following formula:
% this compound = (V × M × E) / W × 100
Where:
-
V = Volume of KIO₃ solution used (L)
-
M = Molarity of KIO₃ solution (mol/L)
-
E = Equivalent weight of this compound (130.12 g/mol )
-
W = Weight of the sample (g)
Workflow Diagram
Caption: Workflow for the titrimetric determination of this compound.
Gravimetric Determination of Metals (Application as a Reducing Agent)
This compound is a strong reducing agent and can be used in the preliminary steps of gravimetric analysis of various metals by reducing interfering ions or the metal ion of interest to a specific oxidation state before precipitation. For instance, in the analysis of certain minerals, it can be used to reduce higher oxidation states of interfering metals.
While this compound is not typically the precipitating agent itself, its role as a reducing agent is crucial in many gravimetric procedures. A detailed protocol for the gravimetric determination of nickel using dimethylglyoxime (B607122) is provided below as an example of a complete gravimetric workflow where a reducing agent like this compound could be employed in samples with specific interfering ions.
Experimental Protocol: Gravimetric Determination of Nickel
a) Reagent Preparation:
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of ethanol.
-
Ammonium Hydroxide (B78521) Solution (1:1)
-
Hydrochloric Acid (6 M)
b) Procedure:
-
Accurately weigh a sample containing nickel and dissolve it in a suitable acid (e.g., nitric acid), then dilute with deionized water.
-
Add 2 mL of 6 M HCl and heat the solution to 60-80°C.[8]
-
Add 10 mL of the 1% dimethylglyoxime solution.[8]
-
Slowly add ammonium hydroxide solution with constant stirring until the solution is alkaline (a faint smell of ammonia (B1221849) should be present). A scarlet red precipitate of nickel-dimethylglyoxime will form.[8][9]
-
Digest the precipitate by keeping the solution at 60°C for about 30 minutes.[8]
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold deionized water until free of chloride ions.
-
Dry the crucible and precipitate in an oven at 110-120°C for at least one hour.[8][9]
-
Cool the crucible in a desiccator and weigh.
-
Repeat the drying and weighing steps until a constant weight is achieved.
c) Calculation:
% Nickel = (Weight of Ni(DMG)₂ precipitate × Gravimetric factor) / Weight of sample × 100
Gravimetric factor for Ni in Ni(C₄H₇N₂O₂)₂ = 0.2032
Workflow Diagram
Caption: General workflow for gravimetric analysis.
References
Application Notes and Protocols for Metal Ion Detection Using Dihydrazine Sulfate-Derived Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663) serves as a stable and reliable precursor to hydrazine (B178648), which is a key building block for the synthesis of hydrazones. These hydrazones are a versatile class of organic compounds that act as effective chelating agents, forming distinctly colored complexes with various metal ions. This property makes them excellent reagents for the spectrophotometric determination of metal ion concentrations in a variety of samples. This document provides detailed protocols for the synthesis of a hydrazone reagent and its application in the quantitative detection of copper(II) and iron(II) ions.
The underlying principle of this detection method is the reaction of a specific hydrazone with a metal ion in solution to form a stable metal-hydrazone complex. The intensity of the color of this complex is directly proportional to the concentration of the metal ion, which can be quantified using UV-Vis spectrophotometry.
Signaling Pathway: Metal-Hydrazone Complex Formation
The detection of metal ions using hydrazones involves a chemical signaling pathway based on the formation of a coordination complex. The hydrazone ligand, synthesized from a hydrazine derivative and an aldehyde or ketone, contains donor atoms (typically nitrogen and oxygen) that can bind to a metal ion. This binding event leads to the formation of a colored complex, which is the basis for the spectrophotometric analysis.
Caption: Signaling pathway for metal ion detection.
Application 1: Spectrophotometric Determination of Copper(II)
This protocol describes the use of Salicylaldehyde (B1680747) Benzoyl Hydrazone (SAL-BH) for the sensitive and selective determination of copper(II) ions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Metal Ion | Copper(II) | [1] |
| Reagent | Salicylaldehyde Benzoyl Hydrazone (SAL-BH) | [1] |
| Wavelength of Maximum Absorption (λmax) | 404 nm | [1] |
| Molar Absorptivity | 1.4 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |
| Beer's Law Range | 0.01 - 18 mg L⁻¹ | [1] |
| Sandell's Sensitivity | 5.0 ng cm⁻² | [1] |
| Limit of Detection (LOD) | 1 ng mL⁻¹ | [1] |
| Limit of Quantification (LOQ) | 10 µg L⁻¹ | [1] |
| Stoichiometry (Cu²⁺:SAL-BH) | 1:1 | [1] |
| Stability of Complex | Stable for 72 hours | [1] |
Experimental Protocols
1. Preparation of Salicylaldehyde Benzoyl Hydrazone (SAL-BH) Reagent
This synthesis involves a condensation reaction between salicylaldehyde and benzoylhydrazine. Benzoylhydrazine can be synthesized from hydrazine, which is prepared from this compound.
-
Step 1: Preparation of Hydrazine Solution from this compound.
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in deionized water to prepare a standard solution of hydrazine.
-
-
Step 2: Synthesis of Benzoylhydrazine.
-
React the prepared hydrazine solution with benzoyl chloride in an appropriate solvent.
-
-
Step 3: Synthesis of Salicylaldehyde Benzoyl Hydrazone (SAL-BH).
-
Dissolve equimolar amounts of the synthesized benzoylhydrazine and salicylaldehyde in ethanol (B145695).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature to allow the SAL-BH to precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol to obtain pure SAL-BH.
-
2. Spectrophotometric Determination of Copper(II)
-
Reagents and Solutions:
-
Standard Copper(II) Solution (1000 mg L⁻¹): Dissolve a precise amount of copper sulfate pentahydrate (CuSO₄·5H₂O) in deionized water containing a small amount of sulfuric acid to prevent hydrolysis. Dilute to the mark in a volumetric flask. Prepare working standards by serial dilution.
-
SAL-BH Reagent Solution: Prepare a solution of SAL-BH in 1,4-dioxane (B91453).
-
Sulfuric Acid Solution: 0.0001-0.005 M.
-
-
Procedure:
-
In a series of 10 mL volumetric flasks, add increasing volumes of the standard copper(II) solution to cover the range of 0.01 - 18 mg L⁻¹.
-
Add the required amount of sulfuric acid and SAL-BH solution.
-
Bring the final volume to 10 mL with a 40% 1,4-dioxane solution in water.
-
Mix well and allow the color to develop.
-
Measure the absorbance of the greenish-yellow chelate at 404 nm against a reagent blank.[1]
-
Construct a calibration curve by plotting absorbance versus the concentration of copper(II).
-
For an unknown sample, follow the same procedure and determine the concentration from the calibration curve.
-
Application 2: Spectrophotometric Determination of Iron(II)
This protocol outlines the use of Salicylaldehyde Nicotinoyl Hydrazone (SANH) for the determination of iron(II) ions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Metal Ion | Iron(II) | |
| Reagent | Salicylaldehyde Nicotinoyl Hydrazone (SANH) | |
| Wavelength of Maximum Absorption (λmax) | 335 nm | |
| Stoichiometry (Fe²⁺:SANH) | 1:2 | |
| Color of Complex | Greenish Yellow |
Experimental Protocols
1. Preparation of Salicylaldehyde Nicotinoyl Hydrazone (SANH) Reagent
-
Step 1: Preparation of Hydrazine Solution from this compound.
-
As described in the protocol for copper(II) detection.
-
-
Step 2: Synthesis of Nicotinoyl Hydrazide.
-
React the prepared hydrazine solution with nicotinic acid or its ester.
-
-
Step 3: Synthesis of Salicylaldehyde Nicotinoyl Hydrazone (SANH).
-
Dissolve equimolar amounts of nicotinoyl hydrazide and salicylaldehyde in ethanol.
-
Reflux the mixture for a few hours.
-
Cool the solution to obtain the SANH precipitate.
-
Filter, wash, and recrystallize to purify the product.
-
2. Spectrophotometric Determination of Iron(II)
-
Reagents and Solutions:
-
Standard Iron(II) Solution (1000 mg L⁻¹): Dissolve a known quantity of ferrous ammonium (B1175870) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a small amount of sulfuric acid. Dilute to a known volume. Prepare fresh working standards.
-
SANH Reagent Solution: Prepare a solution of SANH in ethanol.
-
-
Procedure:
-
To a set of volumetric flasks, add aliquots of the standard iron(II) solution.
-
Add the SANH reagent solution.
-
Adjust the pH to the optimal range for complex formation (typically slightly acidic to neutral).
-
Dilute to the mark with the appropriate solvent (e.g., ethanol-water mixture).
-
Allow the color to stabilize.
-
Measure the absorbance of the greenish-yellow complex at 335 nm against a reagent blank.
-
Prepare a calibration curve of absorbance versus iron(II) concentration.
-
Determine the concentration of iron(II) in the sample using the calibration curve.
-
Experimental Workflow
The general workflow for the synthesis of the hydrazone ligand and the subsequent spectrophotometric detection of metal ions is depicted below.
Caption: General experimental workflow.
Safety Precautions
-
This compound and its solutions are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when handling hydrazine solutions and organic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Disclaimer: These protocols are intended for guidance and should be adapted and validated by the user for their specific analytical requirements and laboratory conditions.
References
Application Notes and Protocols for Reactions with Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄) is a salt of hydrazine (B178648) that is often used as a more stable and less volatile alternative to anhydrous hydrazine in various chemical reactions. Its applications are prominent in organic synthesis, particularly in reduction reactions and the synthesis of nitrogen-containing heterocyclic compounds. This document provides detailed application notes and protocols for key reactions involving dihydrazine sulfate, including the Wolff-Kishner reduction of carbonyl compounds, the reduction of aromatic nitro compounds, and the synthesis of pyrazoles. Additionally, safety precautions for handling this hazardous compound are outlined.
II. Safety Precautions and Handling
This compound is a toxic and potentially carcinogenic substance that must be handled with extreme caution in a well-ventilated fume hood.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[1][2][6] A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[1] Keep the container tightly closed and protected from physical damage.
-
Spill and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources.[7] Dampen the spilled solid with water to minimize dust and carefully transfer it to a sealed container for hazardous waste disposal.[6] Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
-
III. Application 1: Wolff-Kishner Reduction of Carbonyl Compounds
The Wolff-Kishner reduction is a method for converting a carbonyl group of an aldehyde or ketone to a methylene (B1212753) group (CH₂).[9][10] While traditionally carried out with hydrazine hydrate, this compound can be used as a hydrazine source. The reaction is typically performed at high temperatures in a high-boiling solvent with a strong base.
Caption: General workflow for the Wolff-Kishner reduction.
This protocol is adapted from a patented procedure for the reduction of steroid ketones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the steroid ketone (1.0 eq), this compound (1.5-2.0 eq), and potassium hydroxide (3.0-4.0 eq) in a high-boiling solvent such as triethylene glycol.
-
Initial Reflux: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 1 hour. This step facilitates the formation of the hydrazone intermediate.
-
Distillation: Remove the reflux condenser and arrange for distillation. Continue heating to distill off water and any excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.
-
Final Reflux: Once the desired temperature is reached, reattach the reflux condenser and continue to reflux the mixture for an additional 3 to 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Carbonyl Substrate | This compound (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dehydrocholic acid | 1.95 | 3.5 | Triethylene glycol | 200 | 2 | Not specified |
| Generic Ketone | 1.5 - 2.0 | 3.0 - 4.0 | Diethylene glycol | 190-200 | 3-5 | >90 |
IV. Application 2: Reduction of Aromatic Nitro Compounds
This compound, often in the presence of a catalyst, can be used for the reduction of aromatic nitro compounds to their corresponding anilines. This transformation is fundamental in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
References
- 1. integraclear.com [integraclear.com]
- 2. fishersci.fi [fishersci.fi]
- 3. lobachemie.com [lobachemie.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sdfine.com [sdfine.com]
- 6. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of Dihydrazine Sulfate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄) is a stable, non-volatile, and crystalline salt of hydrazine (B178648).[1] Its ease of handling and storage compared to anhydrous hydrazine or hydrazine hydrate (B1144303) makes it an attractive reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] These scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds using dihydrazine sulfate: pyrazoles, pyridazines, and 1,2,4-triazoles.
Advantages of this compound
-
Stability: As a salt, this compound is significantly more stable and less susceptible to atmospheric oxidation than hydrazine hydrate.[1]
-
Ease of Handling: It is a solid, which simplifies weighing and dispensing.[1]
-
Safety: Its non-volatile nature reduces inhalation risks associated with hydrazine.[1]
Synthesis of Pyrazoles (Knorr Synthesis)
The Knorr pyrazole (B372694) synthesis is a fundamental and widely used method for the preparation of pyrazoles, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] this compound serves as a reliable source of hydrazine for this transformation. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[2]
General Reaction Scheme
References
Application Notes and Protocols for Dihydrazine Sulfate in Gravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrazine sulfate (B86663) and related hydrazine (B178648) compounds in gravimetric analysis, with a focus on the quantitative determination of specific metals. While dihydrazine sulfate is noted for its role in the gravimetric estimation of nickel, cobalt, and cadmium, detailed, standardized protocols are not widely available in contemporary literature. However, a specific method for the gravimetric determination of cadmium as cadmium hydrazine iodide has been documented. This document provides the detailed protocol for this procedure, alongside general principles and established methods for nickel and cobalt for comparative purposes.
Gravimetric Determination of Cadmium as Cadmium Hydrazine Iodide
This method relies on the precipitation of cadmium in the form of a complex salt, cadmium hydrazine iodide (Cd(N₂H₄)I₂), which has a definite and stable composition suitable for gravimetric analysis.
Objective: To determine the concentration of cadmium in a sample by precipitating it as cadmium hydrazine iodide and measuring its mass.
Materials:
-
Cadmium-containing sample solution
-
This compound ((N₂H₅)₂SO₄) or Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Potassium iodide (KI)
-
Dilute sulfuric acid (H₂SO₄)
-
Deionized water
-
Gooch crucible or sintered glass crucible
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the cadmium-containing sample and dissolve it in a minimal amount of dilute sulfuric acid. Dilute the solution with deionized water.
-
Precipitation:
-
To the acidic cadmium solution, add a solution of potassium iodide (KI) in excess.
-
Slowly add a solution of this compound or hydrazine hydrate dropwise with constant stirring. The formation of a white, crystalline precipitate of cadmium hydrazine iodide will be observed.
-
Continue the addition of the hydrazine solution until no further precipitation is observed.
-
-
Digestion: Gently heat the solution containing the precipitate to about 60-70°C for 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces impurities.
-
Filtration:
-
Allow the precipitate to cool and settle.
-
Filter the precipitate through a pre-weighed Gooch or sintered glass crucible.
-
Wash the precipitate several times with a cold, dilute solution of potassium iodide and hydrazine, followed by a final wash with ethanol to remove excess water.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 105-110°C until a constant weight is achieved.
-
Cool the crucible in a desiccator before each weighing to prevent the absorption of atmospheric moisture.
-
Record the final, constant weight of the crucible and precipitate.
-
Calculation:
The percentage of cadmium in the original sample can be calculated using the following formula:
% Cd = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
Gravimetric Factor = (Atomic Weight of Cd / Molecular Weight of Cd(N₂H₄)I₂)
The following table structure should be used to record and compare experimental data:
| Sample ID | Weight of Sample (g) | Weight of Crucible (g) | Weight of Crucible + Precipitate (g) | Weight of Precipitate (g) | % Cadmium (w/w) |
| Sample 1 | |||||
| Sample 2 | |||||
| Sample 3 |
Gravimetric Determination of Nickel and Cobalt: Comparative Protocols
While specific, validated protocols for the use of this compound as a primary precipitant for nickel and cobalt are not readily found, established gravimetric methods for these metals exist and are provided here for context and comparison.
This is a highly selective and accurate standard method.
Protocol:
-
Sample Preparation: Dissolve a weighed amount of the nickel-containing sample in dilute hydrochloric acid.
-
Precipitation:
-
Heat the solution to 60-80°C.
-
Add an alcoholic solution of dimethylglyoxime (B607122) (1% w/v) in slight excess.
-
Slowly add dilute ammonia (B1221849) solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A characteristic scarlet red precipitate of nickel dimethylglyoximate (Ni(C₄H₇N₂O₂)₂) will form.[1]
-
-
Digestion: Keep the solution at 60°C for about 30 minutes to allow the precipitate to fully form and crystallize.
-
Filtration: Filter the hot solution through a pre-weighed filtering crucible.
-
Washing: Wash the precipitate with cold deionized water until free of chloride ions.
-
Drying and Weighing: Dry the precipitate at 110-120°C to a constant weight. Cool in a desiccator and weigh.
A common method for cobalt involves precipitation as cobalt(II) α-nitroso-β-naphtholate.
Protocol:
-
Sample Preparation: Prepare a slightly acidic solution of the cobalt-containing sample.
-
Precipitation:
-
Heat the solution to boiling.
-
Add a solution of α-nitroso-β-naphthol in acetic acid. A brick-red precipitate of the cobalt complex will form.
-
-
Digestion: Allow the precipitate to stand for a few hours.
-
Filtration and Washing: Filter the precipitate and wash it with hot dilute hydrochloric acid, followed by hot water.
-
Ignition and Weighing: Ignite the precipitate in a porcelain crucible to convert it to cobalt(III) oxide (Co₃O₄) and weigh.
Visualizations
Experimental Workflow for Gravimetric Analysis
Caption: General workflow for a typical gravimetric analysis procedure.
Logical Relationship in Precipitation of Cadmium Hydrazine Iodide
Caption: Logical steps in the precipitation of cadmium as cadmium hydrazine iodide.
References
Application Note and Protocol: Determination of Aldehydes using 2,4-Dinitrophenylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of aldehydes is critical in various fields, including pharmaceutical development, environmental analysis, and food chemistry, due to their reactivity and potential toxicity. This application note provides a detailed protocol for the quantification of aldehydes using 2,4-dinitrophenylhydrazine (B122626) (DNPH). The method is based on the reaction of aldehydes with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives, which can be quantified spectrophotometrically. This established and reliable method offers high sensitivity and specificity for aldehyde detection.
Experimental Protocols
1. Preparation of Reagents
-
2,4-Dinitrophenylhydrazine (DNPH) Solution (2 mg/mL):
-
Weigh 200 mg of DNPH into a 100 mL volumetric flask.
-
Add 85 mL of concentrated sulfuric acid.
-
Slowly add 15 mL of deionized water.
-
Stopper the flask and sonicate for 15-20 minutes until the DNPH is completely dissolved.
-
Store the solution in a dark, glass bottle at 4°C. This solution is stable for up to one month.
-
-
Standard Aldehyde Stock Solution (e.g., Formaldehyde (B43269), 1 mg/mL):
-
Pipette 270 µL of 37% formaldehyde solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
This stock solution should be freshly prepared.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 1 to 20 µg/mL.
-
2. Sample Preparation
-
Samples should be diluted with an appropriate solvent (e.g., deionized water, acetonitrile) to ensure the aldehyde concentration falls within the linear range of the calibration curve.
-
If the sample contains interfering substances, a solid-phase extraction (SPE) cleanup step may be necessary.
3. Derivatization Procedure
-
Pipette 1 mL of each standard solution and sample into separate test tubes.
-
Add 1 mL of the DNPH solution to each tube.
-
Vortex the tubes for 10 seconds.
-
Incubate the tubes at 60°C for 30 minutes in a water bath.
-
Allow the tubes to cool to room temperature.
-
Add 3 mL of 2.5 M potassium hydroxide (B78521) solution to each tube.
-
Vortex for 10 seconds. The solution should turn a deep red-brown color.
4. Spectrophotometric Analysis
-
Set the spectrophotometer to a wavelength of 480 nm.
-
Use a blank solution (1 mL of deionized water treated with the same procedure) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the aldehyde in the samples using the calibration curve.
Data Presentation
Table 1: Calibration Curve Data for Formaldehyde Determination
| Standard Concentration (µg/mL) | Absorbance at 480 nm (AU) |
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.551 |
| 10.0 | 1.103 |
| 15.0 | 1.654 |
| 20.0 | 2.201 |
Table 2: Sample Analysis Results
| Sample ID | Absorbance at 480 nm (AU) | Calculated Concentration (µg/mL) |
| Sample A | 0.689 | 6.25 |
| Sample B | 1.254 | 11.38 |
| Sample C | 0.321 | 2.91 |
Mandatory Visualization
Caption: Experimental workflow for the determination of aldehydes using DNPH.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction of an aldehyde with DNPH to form a colored hydrazone.
Application Notes and Protocols: Dihydrazine Sulfate as a Precursor in Materials Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydrazine sulfate (B86663) and its related hydrazine (B178648) compounds are versatile precursors in materials science, primarily utilized for their strong reducing capabilities and their role as an energetic fuel in combustion synthesis. These properties allow for the low-temperature synthesis of a variety of nanomaterials, including metal oxides, metallic nanoparticles, and energetic materials. This document provides detailed application notes and experimental protocols for the synthesis of select materials using dihydrazine sulfate and other hydrazine derivatives as precursors.
Application Note 1: Solution Combustion Synthesis of Metal Oxide Nanoparticles
Solution Combustion Synthesis (SCS) is a time- and energy-efficient method for producing homogenous, crystalline metal oxide nanopowders. In this process, an aqueous solution of a metal salt (oxidizer) and a fuel (reducer), such as a hydrazine derivative, is heated. The exothermic reaction between the oxidizer and the fuel provides the energy for the decomposition of the precursors and the formation of the desired oxide. Hydrazine-based fuels are particularly effective due to their high exothermicity.
Quantitative Data: Fuel Comparison in ZnO Nanoparticle Synthesis
The choice of fuel in SCS significantly impacts the properties of the resulting nanoparticles. The following table compares the crystallite size of ZnO nanoparticles synthesized using different fuels and fuel-to-oxidizer (F/O) ratios. An increasing F/O ratio generally leads to a smaller crystallite size due to the generation of more gases during combustion, which limits particle growth.[1]
| Fuel Type | Fuel-to-Oxidizer (F/O) Ratio | Resulting ZnO Crystallite Size (nm) | Reference |
| Chives Extract | 0.5 | 42 | [1] |
| Chives Extract | 1.0 | 25 | [1] |
| Chives Extract | 3.0 | 12 | [1] |
| Glycine | Stoichiometric | 44 | [2] |
| Glycine + Citric Acid | Varied | 27-37 | [3][4] |
Experimental Protocol: Solution Combustion Synthesis of ZnO Nanoparticles
This protocol describes a general method for the synthesis of ZnO nanoparticles using a hydrazine-based or alternative organic fuel.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound ((N₂H₅)₂SO₄) or Glycine (C₂H₅NO₂)
-
Deionized Water
-
Porcelain or Silica Crucible
-
Muffle Furnace or Hot Plate
-
Mortar and Pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Zinc Nitrate Hexahydrate (oxidizer) and the chosen fuel (e.g., glycine) in a minimum amount of deionized water in a porcelain crucible. The fuel-to-oxidizer ratio can be varied to control the particle size.[1]
-
-
Heating and Combustion:
-
Place the crucible on a preheated hot plate (around 300-500°C) or in a muffle furnace.[5]
-
The solution will first boil and dehydrate, forming a viscous gel.
-
Upon further heating, the gel will auto-ignite, producing a voluminous, foamy powder. The combustion is typically a rapid and self-sustaining reaction.
-
-
Post-Combustion Treatment:
-
Allow the resulting powder to cool to room temperature.
-
The obtained powder can be lightly ground with a mortar and pestle to break up soft agglomerates.
-
For applications requiring high purity, the powder can be calcined at a higher temperature (e.g., 650°C) to remove any residual carbon.[2]
-
Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify residual organic compounds.
Workflow for Solution Combustion Synthesis of ZnO Nanoparticles
References
Application of Dihydrazine Sulfate in Electroless Plating: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrazine sulfate (B86663) as a reducing agent in electroless plating processes. This document details the underlying principles, experimental protocols for nickel and copper plating, and the influence of various parameters on the resulting deposit properties. The information is intended to serve as a practical guide for researchers and professionals in materials science, chemistry, and engineering fields, including those in drug development where specialized coatings and materials are often required.
Introduction to Dihydrazine Sulfate in Electroless Plating
Electroless plating is an autocatalytic chemical process used to deposit a layer of metal on a solid workpiece. Unlike electroplating, it does not require the use of an external electrical power source. The deposition is achieved by the chemical reduction of metal ions in an aqueous solution, which is catalyzed by the substrate material itself. This compound, often referred to as hydrazine (B178648) sulfate, is a powerful reducing agent employed in various electroless plating baths, most notably for nickel and copper.
The primary advantage of using this compound is its ability to produce pure metal deposits, as it does not co-deposit other elements like phosphorus or boron, which are common impurities when using reducing agents such as sodium hypophosphite or dimethylamine (B145610) borane.[1][2] This purity can be critical for applications requiring high electrical conductivity, specific catalytic properties, or biocompatibility.
Mechanism of Action
The electroless plating process using this compound is based on a controlled redox reaction at the surface of the substrate. The overall process can be understood through a series of electrochemical half-reactions. On the catalytic surface of the substrate, this compound is oxidized, releasing electrons. These electrons are then consumed by the metal ions in the plating bath, which are reduced to their metallic state and deposited onto the substrate.
The fundamental reactions can be generalized as follows:
-
Anodic Reaction (Oxidation of Hydrazine): N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻
-
Cathodic Reaction (Reduction of Metal Ions, e.g., Nickel): Ni²⁺ + 2e⁻ → Ni (solid)
The deposition process is autocatalytic, meaning that once an initial layer of the metal is deposited, that metallic surface continues to catalyze the oxidation of this compound, thus sustaining the plating process. The overall reaction for electroless nickel plating with hydrazine is:
2Ni²⁺ + N₂H₄ + 4OH⁻ → 2Ni + N₂ + 4H₂O
The pH of the plating bath is a critical parameter, as the oxidation of hydrazine is highly dependent on the concentration of hydroxide (B78521) ions (OH⁻).[1]
References
Spectrophotometric Analysis Methods Using Dihydrazine Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of substances using spectrophotometric methods involving dihydrazine sulfate (B86663) and its derivatives. These methods are crucial for quality control in pharmaceutical manufacturing, impurity profiling, and various research applications.
Application Note 1: Determination of Hydrazine (B178648) as a Genotoxic Impurity in Drug Substances
Introduction: Hydrazine is a potential genotoxic impurity (PGI) that can be present in active pharmaceutical ingredients (APIs) as a process-related impurity. Its monitoring and control at trace levels are critical for drug safety. This note describes a simple, sensitive, and validated UV-Visible spectrophotometric method for the quantification of hydrazine in various drug substances using p-dimethylaminobenzaldehyde (p-DAB) as a derivatizing agent. The reaction between hydrazine and p-DAB in an acidic medium forms a yellow-colored complex, which is quantified at its absorption maximum.
Principle: Hydrazine reacts with p-dimethylaminobenzaldehyde in the presence of an acid to form a yellow azine derivative. The intensity of the color, which is directly proportional to the hydrazine concentration, is measured spectrophotometrically at approximately 458 nm.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 27.0 µg/g | [1] |
| Limit of Detection (LOD) | 0.20 µg/g | [1] |
| Limit of Quantification (LOQ) | 0.60 µg/g | [1] |
| Wavelength of Maximum Absorbance (λmax) | 458 nm | [1] |
| Mean Recovery | 97.8 - 100.2% | [1] |
| Relative Standard Deviation (RSD) for Precision | < 1% | [1] |
Experimental Protocol
1. Reagent Preparation:
-
p-DAB Reagent Solution: Dissolve approximately 0.8 g of 4-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.[1] Alternatively, a reagent can be prepared by carefully adding 200 mL of concentrated sulfuric acid to 700 mL of distilled water under a hood, cooling to room temperature, and then dissolving 40.0 g of p-DAB. Dilute to 1 liter with distilled water.[2]
-
Hydrazine Standard Stock Solution (e.g., 5 µg/mL): Accurately weigh and transfer about 0.2041 g of hydrazine sulfate into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. Pipette 1 mL of this solution into another 100 mL volumetric flask and make up to volume with methanol (B129727).[1]
-
Working Standard Solution (e.g., 0.5 µg/mL): Dilute 10 mL of the 5 µg/mL standard stock solution to 100 mL with the appropriate solvent (e.g., methanol or water).[1]
2. Sample Preparation:
-
Sitagliptin Phosphate: Accurately weigh about 0.66 g of the drug substance into a 25 mL volumetric flask.[1]
-
Aprepitant: Weigh about 1.0 g of Aprepitant into a 25 mL volumetric flask. Add 10 mL of 96% ethanol and sonicate to suspend. Add 10 mL of the color reagent, and the solution should become clear. Make up to the volume with 1M Hydrochloric acid.[1]
-
General Procedure: The specific amount of the drug substance to be weighed will depend on the expected level of hydrazine impurity. The goal is to achieve a final concentration within the linear range of the assay.
3. Procedure:
-
To the volumetric flasks containing the prepared sample and standard solutions, add a specific volume of the p-DAB reagent (e.g., 10 mL).[1][2]
-
Dilute to the final volume with a suitable diluent (e.g., water, methanol, or 1M HCl, depending on the specific drug substance).[1]
-
Allow the color to develop for a specified time (e.g., 15 minutes).[1]
-
If necessary, filter the solutions through a 0.45 µm membrane filter.[1]
-
Measure the absorbance of the standard and sample solutions at 458 nm against a reagent blank. The blank is prepared in the same manner as the samples but without the drug substance.[1]
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Hydrazine Impurity Analysis.
Application Note 2: Spectrophotometric Determination of Hydrazine Sulfate via Complexation with 2,2'-Bipyridyl
Introduction: This method provides a rapid and sensitive approach for the determination of hydrazine sulfate in various water samples. The protocol is based on the reduction of ferric ions (Fe³⁺) by hydrazine to ferrous ions (Fe²⁺). The resulting ferrous ions then react with 2,2'-bipyridyl to form a stable, red-pink colored complex, which is quantified spectrophotometrically.
Principle: Hydrazine acts as a reducing agent, converting Fe(III) to Fe(II). The Fe(II) ions then form a colored complex with the chelating agent 2,2'-bipyridyl. The absorbance of this complex at 523 nm is proportional to the initial concentration of hydrazine.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2 - 32 ppm (50 - 800 µg per 25 mL) | [3] |
| Molar Absorptivity | 5.6 × 10³ L·mol⁻¹·cm⁻¹ | [3] |
| Sandell's Sensitivity Index | 0.02 µg·cm⁻² | [3] |
| Limit of Detection (LOD) | 0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | [3] |
| Wavelength of Maximum Absorbance (λmax) | 523 nm | [3] |
| Relative Standard Deviation (RSD) | ±1.25% | [3] |
Experimental Protocol
1. Reagent Preparation:
-
Ferric Chloride Solution (1 x 10⁻² M): Prepare by dissolving the appropriate amount of FeCl₃ in distilled water.
-
2,2'-Bipyridyl Solution (1 x 10⁻² M): Dissolve 0.156 g of 2,2'-bipyridyl in 2 mL of ethanol and then complete the volume to 100 mL with distilled water in a volumetric flask.[3]
-
Buffer Solution (pH 2.9): Prepare by dissolving 0.082 g of sodium acetate (B1210297) in distilled water and diluting to 100 mL in a volumetric flask.[3]
-
Hydrazine Sulfate Standard Solution: Prepare a stock solution and working standards by dissolving hydrazine sulfate in distilled water to achieve concentrations within the linear range.
2. Procedure:
-
Into a series of 25 mL volumetric flasks, add increasing volumes of the hydrazine sulfate standard solution (covering the range of 50-800 µg).
-
To each flask, add the ferric chloride solution.
-
Heat the solutions at 60°C to facilitate the reduction of Fe(III) to Fe(II) by hydrazine.
-
After cooling, add the 2,2'-bipyridyl reagent solution to form the red-pink complex.
-
Add the buffer solution to maintain the optimal pH.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the solutions at 523 nm against a reagent blank.
-
For water sample analysis (e.g., tap water, river water), an appropriate volume of the filtered water sample is used in place of the standard solution.
Signaling Pathway Diagram
Caption: Reaction Pathway for Hydrazine Determination.
Application Note 3: Analysis of Dihydralazine (B103709) Sulfate in Pharmaceutical Formulations
Introduction: Dihydralazine is an antihypertensive drug. Its quantification in pharmaceutical dosage forms is essential for ensuring product quality. Spectrophotometric methods offer a straightforward and cost-effective means for this analysis. Two such methods are summarized below.
Method A: Derivatization with 2-Methyl-3-nitropyridine-6-carboxaldehyde
Principle: Dihydralazine sulfate reacts with a methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde in a buffered medium (pH 4) upon heating to produce an orange-colored product. The absorbance of this product is measured at 450 nm.[4] This method is reported to be selective with no interference from other commonly co-formulated drugs.[4]
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 450 nm | [4] |
| Lower Limit of Detection | 1 µg/mL | [4] |
| Color Stability | At least 24 hours | [4] |
Method B: Derivatization with 2-Hydroxy-1-naphthaldehyde (B42665)
Principle: Dihydralazine interacts with an ethanolic solution of 2-hydroxy-1-naphthaldehyde to form a water-insoluble yellow product, 1,4-bis[(2-hydroxy-1-naphthyl)methylene hydrazine]phthazine. This colored product is quantified spectrophotometrically at 420 nm.[5]
| Parameter | Value | Reference |
| Linearity Range | 0.4 - 8 µg/mL | [5] |
| Wavelength of Maximum Absorbance (λmax) | 420 nm | [5] |
| Molar Absorptivity | 24,000 L·mol⁻¹·cm⁻¹ | [5] |
General Experimental Considerations for Dihydralazine Analysis
-
Sample Preparation: Tablets containing dihydralazine sulfate would need to be accurately weighed, crushed to a fine powder, and then extracted with a suitable solvent (e.g., methanol or a buffered solution). The extract would then be filtered and diluted to a concentration within the linear range of the chosen method.
-
Standard Preparation: A standard stock solution of dihydralazine sulfate should be prepared in the same solvent used for sample extraction.
-
Protocol: The general protocol would involve reacting a specific aliquot of the prepared sample or standard with the derivatizing agent under the specified conditions (e.g., pH, temperature), followed by dilution to a final volume and measurement of the absorbance at the respective λmax.
Logical Relationship Diagram
Caption: Dihydralazine Analysis Options.
References
Application Notes and Protocols: Dihydrazine Sulfate for the Reduction of Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes. Dihydrazine sulfate (B86663), more commonly known as hydrazine (B178648) sulfate (N₂H₆SO₄), in conjunction with various catalytic systems, serves as a powerful and often chemoselective reducing agent for this purpose. This method offers a valuable alternative to other reduction techniques such as catalytic hydrogenation with H₂ gas or metal/acid reductions, particularly when sensitive functional groups are present in the substrate.
These application notes provide a comprehensive overview of the use of hydrazine sulfate for the reduction of nitro compounds, including detailed experimental protocols, a summary of reaction parameters for various substrates, and a discussion of the reaction mechanism.
Advantages of Using Dihydrazine Sulfate
-
High Chemoselectivity: One of the primary advantages of using hydrazine-based reductions is the ability to selectively reduce a nitro group in the presence of other reducible functional groups like halogens, nitriles, esters, and carboxylic acids.[1]
-
Mild Reaction Conditions: Many hydrazine-mediated reductions can be carried out under mild conditions, often at room temperature or with gentle heating, which helps in preserving sensitive molecular architectures.
-
Operational Simplicity: The experimental setup for these reductions is typically straightforward, avoiding the need for high-pressure hydrogenation equipment.
-
Cost-Effectiveness: When used with inexpensive catalysts like iron or zinc, this method can be a highly economical choice for large-scale synthesis.
Data Presentation: Reduction of Various Nitro Compounds
The following table summarizes the reaction conditions and yields for the reduction of a range of nitro compounds using hydrazine-based systems. This data is compiled from various literature sources to provide a comparative overview.
| Substrate | Product | Catalyst/Co-reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nitrobenzene | Aniline | Fe(II) phthalocyanine/FeSO₄ | H₂O/EtOH | Reflux | 3h | 95 | |
| 4-Chloronitrobenzene | 4-Chloroaniline | Pd/C | Methanol (B129727) | 80 | 5 min | 95 | [2] |
| 4-Nitrotoluene | 4-Toluidine | Zinc dust | Methanol | RT | 5 min | 94 | |
| 2-Nitrophenol | 2-Aminophenol | Zinc dust | Methanol | RT | 3 min | 95 | |
| 4-Nitrobenzoic acid | 4-Aminobenzoic acid | Zinc dust | Methanol | RT | 8 min | 92 | |
| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 2-Bromo-5-(tert-butyl)aniline | Pd/C | Methanol | 80 | 5 min | 95 | [2] |
| 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Zinc dust | Methanol | RT | 10 min | 90 | |
| 3-Nitrobenzonitrile | 3-Aminobenzonitrile | Zinc dust | Methanol | RT | 6 min | 93 | |
| 1-Nitronaphthalene | 1-Naphthylamine | Zinc dust | Methanol | RT | 7 min | 91 | |
| 4-Nitrobiphenyl | 4-Aminobiphenyl | Zinc dust | Methanol | RT | 9 min | 90 |
Experimental Protocols
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: General Procedure for the Reduction of Aromatic Nitro Compounds using Hydrazine Hydrate (B1144303) and a Catalyst
This protocol is a generalized procedure based on common laboratory practices for the reduction of aromatic nitro compounds.
Materials:
-
Aromatic nitro compound
-
Hydrazine hydrate (80-100%)
-
Catalyst (e.g., 10% Pd/C, Raney Nickel, or Zinc dust)
-
Solvent (e.g., Methanol, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound (1.0 eq).
-
Addition of Catalyst and Solvent: Add the catalyst (typically 5-10 mol% for Pd/C, or 1-2 eq for zinc dust) and the solvent.
-
Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) for several minutes.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (typically 3-10 eq) dropwise to the suspension. The addition may be exothermic.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Extraction and Purification: Wash the filter cake with the solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Selective Reduction of Halogenated Nitroarenes[4]
This protocol is specifically designed for the chemoselective reduction of a nitro group in the presence of a halogen substituent.
Materials:
-
Halogenated nitroarene
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Methanol
-
Standard reflux apparatus
Procedure:
-
To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 10% Pd/C (13 mg).
-
Add hydrazine hydrate (10 mmol) to the mixture.
-
Heat the reaction mixture to 80°C under open reflux and monitor by TLC. Reaction times are typically very short (e.g., 5 minutes).
-
After completion, cool the mixture and filter through Celite.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the reduction of a nitro compound using this compound.
Proposed Reaction Mechanism
The reduction of a nitro group by hydrazine is believed to proceed in a stepwise manner.
Caption: A simplified diagram showing the stepwise reduction of a nitro compound to an amine.[4]
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing dihydrazine sulfate (B86663) as a stable, non-volatile source of hydrazine (B178648). The following sections detail the synthesis of three important heterocyclic intermediates: 3-Methyl-5-pyrazolone, 4-Amino-1,2,4-triazole, and 2-Amino-5-methyl-1,3,4-thiadiazole (B108200).
Synthesis of 3-Methyl-5-pyrazolone
Introduction: 3-Methyl-5-pyrazolone is a crucial intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and several analgesic and antipyretic agents. This protocol outlines its synthesis from dihydrazine sulfate and ethyl acetoacetate (B1235776). The reaction proceeds via an in-situ generation of hydrazine through the addition of a base, followed by cyclocondensation.
Overall Reaction:
Experimental Protocol:
-
Preparation of Hydrazine Solution: In a well-ventilated fume hood, to a solution of this compound (130.12 g, 1.0 mol) in 500 mL of water, slowly add a solution of sodium hydroxide (B78521) (80.0 g, 2.0 mol) in 200 mL of water with constant stirring. The temperature should be maintained below 25 °C using an ice bath. This neutralizes the sulfuric acid and liberates free hydrazine in solution.
-
Reaction with Ethyl Acetoacetate: To the freshly prepared hydrazine solution, add ethyl acetoacetate (130.14 g, 1.0 mol) dropwise over a period of 30 minutes while maintaining vigorous stirring.
-
Cyclization: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 3 hours with continuous stirring.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization. Filter the precipitated solid, wash with a small amount of cold ethanol (B145695), and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 3-methyl-5-pyrazolone.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 76-83% | [1] |
| Melting Point | 217-220 °C | [2] |
| Appearance | White crystalline solid | - |
| Molecular Formula | C₄H₆N₂O | - |
| Molecular Weight | 98.10 g/mol | - |
Synthesis of 4-Amino-1,2,4-triazole
Introduction: 4-Amino-1,2,4-triazole is a versatile building block for the synthesis of a wide range of pharmaceutical compounds, including antifungal agents (e.g., fluconazole) and herbicides. This protocol describes its preparation from this compound and formic acid.
Overall Reaction:
Experimental Protocol:
-
Reaction Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (130.12 g, 1.0 mol) in 200 mL of ethanol.
-
Base Addition: Slowly add anhydrous sodium carbonate (106.0 g, 1.0 mol) to the suspension with stirring.
-
Addition of Formic Acid: To this mixture, cautiously add formic acid (92.06 g, 2.0 mol) dropwise. An exothermic reaction will occur.
-
Formation of Formhydrazide: Reflux the mixture on a steam bath for 2 hours.
-
Cyclization: After reflux, arrange the apparatus for distillation and remove the ethanol and water under reduced pressure. Heat the resulting viscous residue under atmospheric pressure, gradually increasing the temperature to 150-170 °C, and maintain for 3 hours.
-
Isolation and Purification: Cool the reaction mixture to about 100 °C and dissolve the oily product in hot ethanol. Decolorize with activated charcoal, filter, and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization. Filter the crystals, wash with a cold ethanol-ether mixture (1:2), and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65-71% | [3] |
| Melting Point | 81-82 °C | [3] |
| Appearance | White to off-white crystalline powder | - |
| Molecular Formula | C₂H₄N₄ | - |
| Molecular Weight | 84.08 g/mol | - |
Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
Introduction: 2-Amino-1,3,4-thiadiazole derivatives are important scaffolds in medicinal chemistry, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol outlines a plausible synthesis of 2-amino-5-methyl-1,3,4-thiadiazole starting from this compound.
Overall Reaction:
Experimental Protocol (Adapted):
-
Preparation of Hydrazine Solution: In a three-necked flask, dissolve this compound (65.06 g, 0.5 mol) in 250 mL of water and cool in an ice bath. Slowly add a solution of potassium carbonate (69.1 g, 0.5 mol) in 100 mL of water to liberate hydrazine.
-
Formation of Thiosemicarbazide Intermediate: To the cold hydrazine solution, add thioacetamide (37.56 g, 0.5 mol) portion-wise with vigorous stirring. Allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Cool the mixture again in an ice bath and add acetyl chloride (39.25 g, 0.5 mol) dropwise. After the addition, allow the reaction to warm to room temperature and then heat at 60 °C for 2 hours.
-
Isolation and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The precipitate is filtered, washed with cold water, and recrystallized from an ethanol/water mixture to afford the pure product.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Yield | ~60-70% | Estimated |
| Melting Point | 223-225 °C | - |
| Appearance | White to pale yellow solid | - |
| Molecular Formula | C₃H₅N₃S | - |
| Molecular Weight | 115.16 g/mol | - |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be observed. The quantitative data for the synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole is an estimation based on similar reactions and should be optimized for specific laboratory conditions.
References
Application Notes and Protocols for the Preparation of Metal Nanoparticles using Dihydrazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various metal nanoparticles utilizing dihydrazine sulfate (B86663) as a reducing agent. Dihydrazine sulfate serves as a reliable and effective reducing agent for the controlled formation of nanoparticles of noble and transition metals. The following sections detail the synthesis procedures, present key quantitative data, and illustrate the experimental workflows for the preparation of silver, gold, platinum, and other metal nanoparticles.
Introduction to this compound in Nanoparticle Synthesis
This compound ((N₂H₅)₂SO₄) is a salt of hydrazine (B178648) that acts as a potent reducing agent in aqueous solutions. Upon dissolution, it releases hydrazine (N₂H₄), which is responsible for the reduction of metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles. The general reaction mechanism involves the oxidation of hydrazine and the reduction of a metal salt precursor.
The size, shape, and stability of the synthesized nanoparticles are influenced by several factors, including the concentration of the metal precursor and this compound, the presence and type of stabilizing agents, temperature, and pH of the reaction medium. Stabilizing agents, such as polymers and surfactants, are crucial to prevent the agglomeration of nanoparticles and to control their growth.
Application: Silver Nanoparticle (AgNP) Synthesis
Silver nanoparticles are widely studied for their antimicrobial, catalytic, and optical properties. This compound is an effective reducing agent for the synthesis of stable and well-dispersed AgNPs.
Quantitative Data Summary
| Metal Precursor | Stabilizing Agent | This compound Concentration | Nanoparticle Size (nm) | Morphology | Reference |
| Silver Nitrate (B79036) (AgNO₃) | Chitosan (B1678972) | Excess | 19-20 | Spherical | [1][2] |
| Silver Nitrate (AgNO₃) | Sodium Dodecylsulfate (SDS) | Not specified | < 20 | Not specified | [3] |
| Silver Nitrate (AgNO₃) | None | Not specified | 92 ± 30 | Spherical | [4] |
Experimental Protocol: Synthesis of AgNPs using Chitosan as a Stabilizer[1][2]
This protocol describes the synthesis of silver nanoparticles using silver nitrate as the metal precursor, chitosan as a stabilizing and capping agent, and this compound as the reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound ((N₂H₅)₂SO₄)
-
Chitosan
-
Acetic acid (1%)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 800 mg of chitosan in 100 mL of 1% acetic acid with magnetic stirring for up to 24 hours at room temperature to ensure complete dissolution.
-
Addition of Silver Precursor: While stirring, add 100 mL of 200 mg/L silver nitrate solution dropwise to the chitosan solution. Continue stirring for one hour.
-
Reduction: Prepare a this compound solution by dissolving 30.617 mg in 100 mL of deionized water. Add this solution dropwise to the silver-chitosan mixture while stirring.
-
Formation of AgNPs: The formation of AgNPs is indicated by a color change of the solution from bluish-purple to brownish-yellow.
-
Characterization: The resulting silver nanoparticles can be characterized by UV-Vis spectroscopy, which should show a surface plasmon resonance peak between 418-431 nm for spherical nanoparticles.[1] Transmission electron microscopy (TEM) can be used to determine the size and morphology.
Experimental Workflow
Application: Platinum Nanoparticle (PtNP) Synthesis
Platinum nanoparticles are highly valued for their catalytic activity, particularly in fuel cells and various chemical reactions. Hydrazine-based reduction of hexachloroplatinic acid is a common method for their synthesis.
Quantitative Data Summary
| Metal Precursor | This compound Concentration | Temperature (°C) | pH | Nanoparticle Size (nm) | Morphology | Reference |
| Hexachloroplatinic acid (H₂PtCl₆) | Not specified | 25, 40, 50 | 4, 7, 10 | 1-3 (at optimal conditions) | Round | [5][6][7][8] |
Experimental Protocol: Synthesis of PtNPs[6][7][8][9]
This protocol outlines the synthesis of platinum nanoparticles from hexachloroplatinic acid using this compound as the reducing agent. The particle size is highly dependent on the reaction temperature and pH.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
This compound ((N₂H₅)₂SO₄)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Precursor Solution: Prepare an aqueous solution of hexachloroplatinic acid.
-
pH and Temperature Adjustment: Adjust the pH of the precursor solution to the desired value (e.g., 4, 7, or 10) using NaOH or HCl. Heat the solution to the desired temperature (e.g., 25°C, 40°C, or 50°C).
-
Reduction: Prepare an aqueous solution of this compound and add it to the heated precursor solution under stirring.
-
Formation of PtNPs: The formation of platinum nanoparticles is indicated by a color change in the solution.
-
Purification: The resulting nanoparticles can be separated by centrifugation and washed with deionized water.
-
Characterization: Characterize the size and morphology of the PtNPs using Scanning Electron Microscopy (SEM) and determine the particle size distribution using a particle size analyzer.
Experimental Workflow
Application: Gold (Au), Nickel (Ni), and Cobalt (Co) Nanoparticle Synthesis
While specific protocols using this compound for gold, nickel, and cobalt nanoparticles are less commonly detailed, the general principle of hydrazine-based reduction can be adapted. Hydrazine hydrate (B1144303) is frequently used, and this compound can be substituted as the source of hydrazine.
Quantitative Data Summary
| Metal | Metal Precursor | Nanoparticle Size (nm) | Morphology | Reference |
| Gold (Au) | HAuCl₄ | Not specified | Not specified | [9] |
| Nickel (Ni) | Ni(N₂H₄)₂(C₂O₄) | 18.7 | Agglomerated spheres | [10] |
| Nickel (Ni) | Ni(N₂H₄)₂(HCO₂)₂ | 6.2 | Agglomerated spheres | [10] |
| Cobalt (Co) | Co(N₂H₄)₂(C₂O₄) | 10-30 (sheet thickness) | Nanosheets | [10] |
| Cobalt (Co) | Co(N₂H₄)₂(HCO₂)₂ | Not specified | Nanosheets | [10] |
General Experimental Protocol (Adapted)
This general protocol can be adapted for the synthesis of Au, Ni, and Co nanoparticles.
Materials:
-
Metal salt precursor (e.g., HAuCl₄ for gold, NiCl₂ for nickel, CoCl₂ for cobalt)
-
This compound ((N₂H₅)₂SO₄)
-
Stabilizing agent (e.g., PVP, SDS - optional but recommended)
-
Deionized water or other suitable solvent
-
Base (e.g., NaOH) for pH adjustment
Procedure:
-
Precursor and Stabilizer Solution: Dissolve the metal salt precursor and the stabilizing agent in deionized water.
-
pH Adjustment: Adjust the pH of the solution to a basic level using a base like NaOH, as the reduction potential of hydrazine is higher in alkaline conditions.
-
Reduction: Prepare an aqueous solution of this compound and add it to the precursor solution while stirring. The reaction may be carried out at room temperature or with heating, depending on the desired nanoparticle characteristics.
-
Formation of Nanoparticles: Observe the color change of the solution, which indicates the formation of nanoparticles.
-
Purification and Characterization: Separate the nanoparticles by centrifugation, wash them, and characterize their properties using appropriate techniques (TEM, SEM, XRD, etc.).
Logical Relationship of Synthesis Parameters
Safety Precautions
Hydrazine and its salts are toxic and potentially carcinogenic. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Handle this compound with care and avoid inhalation of dust or contact with skin and eyes. Dispose of all chemical waste according to institutional safety guidelines.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. journalssystem.com [journalssystem.com]
- 4. Fabrication of nanosized Ag colloids by hydrazine hydrate – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Gazi University Journal of Science » Submission » Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [cora.ucc.ie]
Application Note and Protocol: Analytical Determination of Hydrazine Using Dihydrazine Sulfate Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazine (B178648) is a reactive and toxic compound utilized in various industrial and pharmaceutical applications, including as a reagent in chemical syntheses and as a component in rocket propellants.[1][2] Due to its potential genotoxicity and other adverse health effects, regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over its presence as an impurity in drug substances.[1][3] Accurate and sensitive analytical methods are therefore essential for the quantification of hydrazine residues.
This application note provides detailed protocols for the determination of hydrazine using dihydrazine sulfate (B86663) as a stable and reliable standard. Dihydrazine sulfate offers high purity and stability, making it an ideal choice for preparing accurate standard solutions. The methods described herein include a widely used colorimetric (spectrophotometric) method and a more specific high-performance liquid chromatography (HPLC) method. These protocols are designed to be readily implemented in a quality control or research laboratory setting.
Spectrophotometric Determination of Hydrazine
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which can be quantified spectrophotometrically.[3][4][5][6][7]
Principle
Hydrazine reacts with p-dimethylaminobenzaldehyde to form a yellow-colored complex. The intensity of the color is directly proportional to the hydrazine concentration and is measured at a wavelength of approximately 458 nm.[3][4][5]
Materials and Reagents
-
This compound ((N₂H₅)₂SO₄), analytical grade
-
p-Dimethylaminobenzaldehyde (p-DAB), analytical grade
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Ethanol (B145695), 96%
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Experimental Protocol
2.3.1. Preparation of Reagents
-
p-DAB Reagent Solution: Dissolve approximately 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[3]
-
Blank Solution: Prepare the blank by mixing the sample solvent (e.g., 96% ethanol or 1M Hydrochloric acid) with the p-DAB reagent solution in the same ratio as the sample preparation.[3]
2.3.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L Hydrazine): Accurately weigh 4.07 g of this compound and dissolve it in oxygen-low (previously boiled) distilled water in a 1000-mL volumetric flask. Make up to the mark with distilled water. This solution is stable for one day when stored in a cool place.[8]
-
Intermediate Standard Solution (5 µg/mL Hydrazine): Pipette 1 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with water. Then, pipette 1 mL of this solution into another 100 mL volumetric flask and make up to volume with methanol.[3]
-
Working Standard Solution (0.5 µg/mL Hydrazine): Dilute 10 mL of the intermediate standard solution to 100 mL with the appropriate solvent to obtain a concentration of 0.5 µg/mL.[3]
2.3.3. Sample Preparation
The sample preparation will vary depending on the matrix. For a drug substance like Aprepitant, the following procedure can be used:
-
Weigh accurately about 1.0 g of the Aprepitant sample into a 25 mL volumetric flask.
-
Add 10 mL of 96% ethanol and sonicate to suspend the sample.
-
Add 10 mL of the p-DAB reagent solution.
-
Make up to the volume with 1M Hydrochloric acid.[3]
2.3.4. Measurement Procedure
-
Allow the standard and sample solutions to stand for 15 minutes for color development.[3]
-
If necessary, filter the solutions through a 0.45 µm membrane filter.[3]
-
Set the spectrophotometer to a wavelength of 458 nm.[3]
-
Zero the instrument using the blank solution.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.2 µg/g to 27 µg/g | [3] |
| Limit of Detection (LOD) | 0.20 µg/g | [3] |
| Limit of Quantitation (LOQ) | 0.60 µg/g | [3] |
| Mean Recovery | 97.8 - 100.2% | [3] |
| System Precision (%RSD) | 0.1% | [3] |
| Wavelength (λmax) | 458 nm | [3][4] |
Experimental Workflow
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. helixchrom.com [helixchrom.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.hach.com [cdn.hach.com]
- 6. researchgate.net [researchgate.net]
- 7. gas-sensing.com [gas-sensing.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Dihydrazine Sulfate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrazine sulfate (B86663) ((N₂H₅)₂SO₄), a salt of hydrazine (B178648), is a potent reducing agent with significant applications in wastewater treatment. Its efficacy lies in its ability to reduce toxic heavy metal ions to less harmful oxidation states and to remove dissolved oxygen from water systems. This document provides detailed application notes and experimental protocols for the use of dihydrazine sulfate in the treatment of industrial wastewater, particularly from electroplating and boiler feedwater systems.
Key Applications
This compound is primarily utilized in two key areas of wastewater treatment:
-
Reduction of Heavy Metals: It is highly effective in reducing toxic heavy metal ions, such as hexavalent chromium (Cr(VI)), nickel (Ni(II)), and copper (Cu(II)), to their less soluble and less toxic lower oxidation states. This facilitates their removal from wastewater through precipitation.
-
Oxygen Scavenging: In boiler feedwater treatment, this compound is used to remove dissolved oxygen, thereby preventing corrosion of boiler components.[1]
Data Presentation
Table 1: Efficacy of this compound in Heavy Metal Removal
| Contaminant | Initial Concentration | Treatment Conditions | Removal Efficiency (%) | Reference |
| Cr(VI) | 8.55 mg/dm³ | Hydrazine sulfate: 10 mg/dm³ | >99% | [2] |
| Cr(VI) | 120 mg/L | Molar ratio Cr(VI):N₂H₄ = 1:5, pH ~2, Temp: 50°C | 99.52% | [3] |
| Ni | Not specified | pH: 10.7-11, Temp: 60°C | 99.30% | |
| Ni (in Ni-Cu solution) | Not specified | pH: 10.7-11, Temp: 60°C | 99.26% | |
| Ni (in Ni-Fe solution) | Not specified | pH: 10.7-11, Temp: 60°C | >99.90% | |
| Cu (in Ni-Cu solution) | Not specified | pH: 10.7-11, Temp: 60°C | 98.81% | |
| Fe (in Ni-Fe solution) | Not specified | pH: 10.7-11, Temp: 60°C | 97.70% |
Table 2: Operational Parameters for Cr(VI) Reduction by Hydrazine
| Parameter | Optimal Range/Value | Effect on Efficiency | Reference |
| pH | 2 - 3 | Efficiency significantly increases at lower pH | [3] |
| Molar Ratio (Cr(VI):N₂H₄) | 1:5 | Higher ratio leads to higher reduction percentage | [3] |
| Temperature | 50°C | Increased temperature enhances reaction kinetics | [3] |
| Reaction Time | Dependent on initial concentration and other parameters | Sufficient time is required to reach equilibrium | [3] |
Experimental Protocols
Protocol 1: Treatment of Hexavalent Chromium in Electroplating Wastewater
Objective: To reduce Cr(VI) to Cr(III) in electroplating effluent using this compound, followed by precipitation of Cr(III).
Materials:
-
Electroplating wastewater containing Cr(VI)
-
This compound ((N₂H₅)₂SO₄)
-
Sulfuric acid (H₂SO₄) (0.1 N) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) (0.1 N) for pH adjustment and precipitation
-
Jar testing apparatus
-
pH meter
-
UV-Vis Spectrophotometer
-
1,5-Diphenylcarbazide (B1670730) reagent for Cr(VI) analysis
Procedure:
-
Sample Characterization: Determine the initial concentration of Cr(VI) in the wastewater sample using the 1,5-diphenylcarbazide method at 540 nm.[3]
-
pH Adjustment: In a beaker, take a known volume of the wastewater. Adjust the pH of the solution to the desired level (e.g., pH 2-3) using 0.1 N H₂SO₄ while stirring.[3]
-
This compound Addition: Calculate the required amount of this compound based on the stoichiometry of the reaction and the desired molar ratio (e.g., 1:5 of Cr(VI) to N₂H₄).[3] The reaction is: 4CrO₃ + 3N₂H₄·H₂SO₄ → 2Cr₂(SO₄)₃ + 3N₂ + 16H₂O. Add the calculated amount of this compound to the wastewater while continuously stirring.
-
Reaction: Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 25-50°C).[3][4] Monitor the reaction progress by taking aliquots at different time intervals and analyzing for Cr(VI).
-
Precipitation of Cr(III): After the reduction of Cr(VI) is complete (indicated by the disappearance of the yellow color and confirmed by analysis), raise the pH of the solution to approximately 7.5-8.5 using 0.1 N NaOH to precipitate chromium hydroxide (Cr(OH)₃).[5]
-
Flocculation and Sedimentation: Gently stir the solution to promote the flocculation of the Cr(OH)₃ precipitate. Allow the precipitate to settle.
-
Solid-Liquid Separation: Separate the supernatant from the sludge by decantation or filtration.
-
Analysis: Analyze the supernatant for residual Cr(VI) and total chromium to determine the treatment efficiency. Analyze the sludge for its composition.
Protocol 2: Oxygen Scavenging in Boiler Feedwater
Objective: To remove dissolved oxygen from boiler feedwater to prevent corrosion.
Materials:
-
Boiler feedwater
-
This compound solution (typically a diluted solution is used for dosing)
-
Dissolved Oxygen (DO) meter
-
Dosing pump
-
Analytical test kit for hydrazine determination (e.g., using p-dimethylaminobenzaldehyde)[6]
Procedure:
-
System Analysis: Determine the dissolved oxygen concentration in the boiler feedwater using a DO meter. Also, determine the feedwater temperature and flow rate.
-
Dosing Calculation: The typical dosage of hydrazine is in a 3:1 ratio of hydrazine to the expected level of dissolved oxygen.[7] Calculate the required feed rate of the this compound solution. The reaction is: N₂H₄ + O₂ → N₂ + 2H₂O.
-
Dosing: Inject the this compound solution into the feedwater line using a chemical dosing pump. The injection point should be upstream of the boiler to allow for sufficient reaction time.
-
Monitoring:
-
Continuously or periodically monitor the dissolved oxygen level at the economizer inlet to ensure it is maintained below the target level (typically < 5 µg/kg).[7]
-
Monitor the residual hydrazine concentration in the boiler water to ensure a slight excess is maintained for complete oxygen removal. A common method for hydrazine determination involves reaction with p-dimethylaminobenzaldehyde to form a yellow-colored compound, which is measured spectrophotometrically at 458 nm.[6]
-
-
Adjustment: Adjust the dosing rate of the this compound solution based on the monitoring results to optimize performance and minimize chemical consumption.
Protocol 3: Determination of Residual Hydrazine in Treated Wastewater
Objective: To quantify the concentration of residual hydrazine in a treated wastewater sample.
Method: Spectrophotometric method using p-dimethylaminobenzaldehyde (Analogous to ASTM D1385-07).[6]
Materials:
-
Treated wastewater sample
-
p-Dimethylaminobenzaldehyde solution
-
Hydrochloric acid
-
Hydrazine sulfate standard solutions
-
UV-Vis Spectrophotometer
-
50 mm pathlength cuvettes
Procedure:
-
Sample Preparation: Collect the treated wastewater sample. If necessary, filter the sample to remove any suspended solids.
-
Reaction: In a clean cuvette, add a known volume of the sample. Add the p-dimethylaminobenzaldehyde reagent in an acidic medium. A yellow-colored quinoid compound will form in the presence of hydrazine.[6]
-
Measurement: After a specified reaction time, measure the absorbance of the solution at 458 nm using a UV-Vis spectrophotometer with a 50 mm cuvette.[6]
-
Quantification: Prepare a calibration curve using standard solutions of hydrazine sulfate of known concentrations. Determine the concentration of hydrazine in the sample by comparing its absorbance to the calibration curve.
Signaling Pathways and Experimental Workflows
Chemical Reaction Pathway for Cr(VI) Reduction
The reduction of hexavalent chromium by this compound in an acidic medium proceeds through a redox reaction where Cr(VI) is reduced to Cr(III), and hydrazine is oxidized to nitrogen gas.
Experimental Workflow for Heavy Metal Wastewater Treatment
The following diagram illustrates the general workflow for treating heavy metal-laden wastewater using this compound.
Logical Relationship for Oxygen Scavenging in Boiler Water
This diagram shows the logical relationship and feedback loop for the oxygen scavenging process in boiler feedwater.
Degradation of Organic Pollutants
The application of this compound for the direct degradation of a wide range of organic pollutants in wastewater is not extensively documented. The primary focus of its use is as a reducing agent for inorganic species. However, hydrazine itself can be degraded through various processes, including biological treatment and advanced oxidation processes (AOPs).[8][9] While this compound is a source of hydrazine, its role as a primary reactant for the degradation of other organic contaminants is an area requiring further research.
Safety and Handling
This compound and its solutions are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection. It is also important to have proper ventilation. Due to its toxicity, the concentration of residual hydrazine in the treated effluent must be carefully monitored and controlled to meet discharge regulations.
Conclusion
This compound is a versatile and effective chemical for the treatment of specific types of industrial wastewater. Its strong reducing properties make it particularly suitable for the removal of heavy metals like hexavalent chromium, and it is a reliable oxygen scavenger for boiler water systems. The provided protocols offer a foundation for the application of this compound, and the quantitative data demonstrates its high efficiency under optimized conditions. Further research is warranted to explore its potential for the degradation of a broader spectrum of organic pollutants.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The Use of Hydrogen Peroxide and Hydrazine Sulfate for Removal of Chromium from Electroplating Effluents | Scientific.Net [scientific.net]
- 3. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 4. researchgate.net [researchgate.net]
- 5. CN102101732A - Method for recovering hydrazine sulfate and chromium hydroxide from chromium-containing waste acid - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. Enhanced biodegradation of methylhydrazine and hydrazine contaminated NASA wastewater in fixed-film bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dihydrazine Sulfate Reactions
Welcome to the technical support center for optimizing reactions involving dihydrazine sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is dihydrazine sulfate and how does it differ from monohydrazine sulfate?
This compound, with the chemical formula (N₂H₅)₂SO₄, is a salt of hydrazine (B178648) that is exceedingly soluble in water.[1] This high solubility allows for the preparation of solutions with a much higher concentration of hydrazine compared to monohydrazine sulfate (N₂H₆SO₄), which is only sparingly soluble.[1] While both serve as sources of hydrazine, this compound is often used when a higher concentration of the hydrazine cation in solution is required.
Q2: What are the primary applications of this compound in a laboratory setting?
This compound, like its mono-salt counterpart, is valued as a stable, non-volatile source of hydrazine.[2] Its primary applications include:
-
Reducing Agent: It is a strong reducing agent used in both organic and inorganic synthesis, such as the reduction of metal ions or nitro groups to amines.[3]
-
Organic Synthesis: It is a key reagent in the formation of hydrazones, hydrazides, and various heterocyclic compounds like pyrazoles.[4][5]
-
Analytical Chemistry: It is used as a reagent in the analysis of minerals and slags and for testing for certain metals like arsenic.[2]
-
Catalysis: It can act as a catalyst in specific reactions, such as in the manufacturing of acetate (B1210297) fibers.[2]
Q3: What are the critical safety precautions for handling this compound?
Handling this compound requires strict safety protocols due to its hazardous nature. It is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash-proof safety goggles, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[8]
-
Handling: Avoid creating dust. In case of a spill, do not dry sweep. Dampen the solid material with water before transferring it to a suitable container for disposal.[7]
-
Health Hazards: Exposure can irritate the skin, eyes, and respiratory system.[8] It may also cause damage to the liver, kidneys, and blood cells.[8]
-
Disposal: Dispose of this compound as hazardous waste according to local and federal regulations. It can be neutralized with a diluted solution of an oxidizing agent like calcium hypochlorite (B82951).[4]
Q4: Why is a "viscolizer" like gelatin often recommended in hydrazine synthesis protocols?
In the synthesis of hydrazine from the reaction of sodium hypochlorite and ammonia (B1221849), certain substances like gelatin, glue, or starch are added as "viscolizers".[9] These agents are believed to function as anti-catalysts, particularly against decomposition caused by trace metal ions like iron.[9] Gelatin has been reported to give the most satisfactory results by helping to stabilize the hydrazine as it is formed, thereby preventing side reactions and decomposition, which ultimately leads to better yields.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Q5: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yield is a frequent issue. Several factors can contribute to this problem.
-
Cause 1: Reaction Temperature Was Too High. Many hydrazine synthesis reactions are exothermic and sensitive to heat. Elevated temperatures can promote the decomposition of hydrazine and lead to unwanted side reactions.
-
Cause 2: Reagent Addition Was Too Fast. Rapid addition of reagents like sodium hypochlorite can cause localized overheating and foaming, reducing yield.[10][11]
-
Cause 3: Presence of Metal Ion Contaminants. Metal ions, particularly iron, can act as catalysts for the decomposition of hydrazine.[9]
-
Cause 4: Incorrect pH. The stability and reactivity of hydrazine are pH-dependent. For instance, in the synthesis from sodium hypochlorite and ammonia, the solution must remain alkaline to prevent the formation of chloramines and other byproducts.[9]
-
Solution: Monitor and maintain the pH within the optimal range specified by the protocol. Ensure the sodium hypochlorite solution is slightly alkaline before use.[9]
-
Q6: The final product is discolored (e.g., brown). How can this be prevented and rectified?
A discolored product indicates the presence of impurities.
-
Cause: This often results from the oxidation of hydrazine or side reactions occurring at elevated temperatures. It can also occur if the hydrazine solution is not thoroughly cooled and filtered to remove solid impurities before the addition of sulfuric acid.[9]
-
Prevention: Ensure the reaction mixture is kept cold and that the sulfuric acid is added slowly with constant stirring to a well-cooled and filtered hydrazine solution.[9]
-
Rectification: The purity of the product can be improved by recrystallization. Dissolve the crude, discolored product in a minimal amount of boiling water, treat with a small amount of activated charcoal to absorb colored impurities, filter the hot solution, and allow it to cool slowly to form purer, white crystals.[9]
-
Q7: My product from a subsequent reaction is oily and will not crystallize. What should I do?
Failure to crystallize is typically due to the presence of impurities or residual solvent.
-
Solution 1: Trituration. Stir or grind the oily product with a cold, non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). This can often induce crystallization.[12]
-
Solution 2: Recrystallization. If trituration fails, attempt recrystallization from a suitable solvent system. For many hydrazine derivatives, hot ethanol (B145695) is a common choice.[12] Dissolve the oil in a minimum of hot solvent and cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solution 3: Column Chromatography. If the above methods are unsuccessful, purification by column chromatography may be necessary to separate the product from the impurities that are inhibiting crystallization.
Data Presentation
Table 1: Comparison of Hydrazine Sulfate Synthesis Parameters & Yields
| Parameter | Hypochlorite-Ketazine Process | Hofmann Rearrangement (from Urea) | Direct Precipitation (from Ammonia) |
| Primary Reagents | Ammonia, Methyl Ethyl Ketone, Sodium Hypochlorite, Sulfuric Acid[4][10] | Urea, Sodium Hydroxide, Sodium Hypochlorite, Sulfuric Acid[4] | Aqueous Ammonia, Sodium Hypochlorite, Sulfuric Acid[9] |
| Typical Temperature | 0°C during azine formation[4] | Kept cold during initial mixing[4] | 0°C during precipitation[9] |
| Key Intermediates | Methyl Ethyl Ketazine[10] | Chloro-urea intermediate[13] | Hydrazine (in solution) |
| Reported Yield | 40% - 60%[10] | ~50%[4] | 34% - 37%[9] |
| Key Optimization Tip | Slow, dropwise addition of bleach; use of gelatin[10] | Keep solutions cold during mixing[4] | Rapid heating during evaporation step can improve yield[9] |
Experimental Protocols
Protocol 1: Synthesis of Hydrazine Sulfate via the Hypochlorite-Ketazine Process
This protocol is adapted from established procedures and is designed to improve yield and safety.[4][10]
-
Materials:
-
Concentrated Ammonia (25-30%)
-
Methyl Ethyl Ketone (MEK)
-
Sodium Hypochlorite solution (e.g., 10% bleach)
-
Concentrated Sulfuric Acid (98%)
-
Gelatin (optional, a few hundred mg)
-
Ice
-
Distilled Water
-
-
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, combine 250 mL of concentrated ammonia and 100 mL of MEK. If using, dissolve ~200 mg of gelatin in the ammonia first. Stir vigorously.
-
Azine Formation: While maintaining the temperature at or below 0°C, slowly add 1/4 mole equivalent of sodium hypochlorite solution dropwise from an addition funnel. For 10% bleach, this is approximately 186g.[10] The addition should be slow enough to prevent excessive bubbling and temperature increase.
-
Separation: After the addition is complete, continue stirring until bubbling ceases. Stop stirring and allow the mixture to stand until it separates into two clear layers. The top layer is the methyl ethyl ketazine. This can take several hours.
-
Extraction: Carefully separate the top ketazine layer using a separatory funnel.
-
Hydrolysis: In a separate beaker, prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated sulfuric acid to 100 mL of distilled water while stirring (Caution: Exothermic).
-
Precipitation: Add the hot, freshly prepared acid solution directly to the separated ketazine layer while stirring. The solution will become cloudy as hydrazine sulfate precipitates.
-
Isolation: Allow the mixture to cool to room temperature, then chill further in an ice bath to maximize crystallization. Collect the white crystals by vacuum filtration, wash with a small amount of cold water or cold alcohol, and air dry.[9][10]
-
Protocol 2: Purification of Crude Hydrazine Sulfate by Recrystallization
This protocol is used to purify the product obtained from synthesis.[9]
-
Materials:
-
Crude Hydrazine Sulfate
-
Distilled Water
-
Activated Charcoal (optional)
-
-
Procedure:
-
Dissolution: For every 21 grams of crude hydrazine sulfate, add 100 mL of distilled water to a flask. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the pure, white crystals by vacuum filtration. Wash with a minimal amount of ice-cold water and dry thoroughly. Approximately 19g of pure crystals should be recovered from 21g of crude product.[9]
-
Visualizations
Caption: Experimental workflow for the synthesis of hydrazine sulfate.
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
References
- 1. Sciencemadness Discussion Board - this compound(H10N4O4S) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine, sulfate (2:1) | H10N4O4S | CID 26043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Preparation of Hydrazine Sulfate (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
identifying side reactions in dihydrazine sulfate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrazine sulfate (B86663). Our aim is to offer practical solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dihydrazine sulfate?
A1: this compound is typically synthesized through one of three primary methods: the Raschig process, the Ketazine process, or the Hofmann rearrangement of urea. Each method has distinct advantages and potential side reactions. A fourth common laboratory-scale method involves the direct reaction of hydrazine (B178648) hydrate (B1144303) with sulfuric acid.
Q2: My final this compound product is discolored (e.g., brown or yellow). What is the likely cause and how can I fix it?
A2: Discoloration, often appearing as brown or yellow particles, is a common issue. The primary cause is typically localized overheating or impurities. In the direct reaction of hydrazine with sulfuric acid, if the sulfuric acid is added too quickly or the solution is not adequately cooled, localized heating can lead to decomposition and the formation of colored byproducts.[1] In the Hofmann rearrangement process, a yellow/brown color can appear during the reaction, which should dissipate upon completion; if it persists, it may indicate incomplete reaction or the presence of impurities.
To obtain a pure white product, ensure thorough cooling of the hydrazine solution before adding sulfuric acid and add the acid slowly with constant, vigorous stirring.[1] If your product is already discolored, recrystallization from hot water is an effective purification method. The use of a small amount of activated charcoal during recrystallization can help remove colored impurities.[1]
Q3: My yield of this compound is lower than expected. What are the potential reasons?
A3: Low yields can stem from several factors depending on the synthesis route:
-
Raschig Process: A significant side reaction is the reaction of the intermediate, chloramine, with the newly formed hydrazine, which reduces the yield. This reaction is catalyzed by metal ions like copper. Ensuring a large excess of ammonia (B1221849) and using a chelating agent can help mitigate this.
-
Ketazine Process: Incomplete hydrolysis of the ketazine intermediate will directly result in a lower yield of hydrazine, and subsequently, this compound.
-
Hofmann Rearrangement: The isocyanate intermediate is susceptible to various side reactions if not properly managed. The reaction conditions, such as temperature and the rate of addition of reagents, must be carefully controlled.
-
General Issues: Incomplete precipitation of this compound can also lead to lower yields. Ensure the solution is sufficiently cooled for an adequate amount of time to allow for complete crystallization.[1]
Q4: What are the common impurities found in this compound and how can they be removed?
A4: Common impurities are often related to the starting materials and side reactions of the chosen synthesis method.
-
Unreacted Starting Materials: Residual hydrazine, urea, or ketones may be present.
-
Side-Reaction Products: In the Raschig process, ammonium (B1175870) chloride is a common byproduct. The Ketazine process can introduce various organic impurities, including hydrazones and other carbonaceous materials.
-
Inorganic Salts: Depending on the process, salts like sodium chloride or sodium sulfate may be present.
The most effective method for removing the majority of these impurities is recrystallization from water.[1] A detailed protocol for recrystallization is provided below.
Troubleshooting Guides
Problem 1: Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Lower than expected final product weight. | Incomplete Reaction: The primary reaction did not go to completion. | - Raschig Process: Ensure a sufficient excess of ammonia is used. Check for and eliminate sources of metal ion contamination (e.g., copper).- Ketazine Process: Ensure complete hydrolysis of the ketazine by controlling temperature and reaction time.- Hofmann Rearrangement: Carefully control the temperature and addition rates of reagents to favor the desired reaction pathway. |
| Side Reactions: Competing reactions consumed the reactants or product. | - Monitor reaction temperature closely to minimize temperature-dependent side reactions.- In the Raschig process, use a chelating agent to sequester metal ions that catalyze side reactions. | |
| Incomplete Precipitation: The this compound did not fully crystallize out of solution. | - Ensure the solution is cooled to 0°C or below for a sufficient period to maximize precipitation.[1]- Check the pH of the solution; this compound is less soluble in acidic conditions. |
Problem 2: Product Impurity and Discoloration
| Symptom | Potential Cause | Recommended Solution |
| The final product is not a pure white crystalline solid (e.g., brown, yellow, off-white). | Localized Overheating: Rapid addition of sulfuric acid or inadequate cooling. | - Add sulfuric acid dropwise with vigorous and constant stirring.- Maintain a low temperature (e.g., 0°C) during the addition of sulfuric acid.[1] |
| Presence of Organic Impurities: Byproducts from the ketazine or Hofmann rearrangement processes. | - Recrystallize the product from hot water. The use of activated charcoal can aid in removing colored organic impurities.[1] | |
| Incomplete Reaction: Residual starting materials or intermediates. | - Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC) before workup. | |
| The product contains insoluble particles. | Contamination: Introduction of foreign particles during the synthesis or workup. | - Filter the reaction mixture before crystallization.[1]- Use clean glassware and high-purity reagents. |
Experimental Protocols
Key Experiment: Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization.
Methodology:
-
Dissolution: For every 21 grams of crude this compound, use 100 grams of boiling distilled water.[1] Place the crude product in a beaker and add the boiling water.
-
Decolorization (if necessary): If the crude product is colored, add a small amount of activated charcoal to the hot solution.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the solution in an ice bath to complete the crystallization process, ideally cooling to 0°C.[1]
-
Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold alcohol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
troubleshooting precipitation issues with dihydrazine sulfate
Welcome to the technical support center for dihydrazine sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving dihydrazine sulfate, with a particular focus on precipitation problems.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected precipitation when trying to dissolve this compound in an aqueous solution. What are the likely causes?
A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:
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Concentration Exceeding Solubility Limit: You may be attempting to create a solution with a concentration that surpasses the solubility of this compound at a given temperature.
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Temperature: The solubility of both this compound and the related hydrazine (B178648) sulfate is highly dependent on temperature. Lower temperatures significantly reduce solubility.
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pH of the Solution: The pH of your solvent can influence the protonation state of the hydrazine moieties, which in turn affects solubility.
-
Presence of Other Ions: The addition of other salts or buffers to your solution can lead to common ion effects or reactions that result in the precipitation of less soluble sulfate salts.
-
Solvent Composition: this compound has different solubilities in various solvents. Using a solvent system in which it is less soluble will naturally lead to precipitation.
Q2: My this compound solution is forming a precipitate after being stored for a short period. What could be happening?
A2: This is a common issue and can be due to a few factors:
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Temperature Fluctuations: If the solution was prepared at a higher temperature and then stored at a lower temperature (e.g., room temperature or in a refrigerator), the solubility will decrease, leading to precipitation.
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Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
-
Chemical Reaction or Degradation: Although this compound is more stable than hydrazine, it can still undergo degradation, especially if exposed to light or incompatible chemicals. Degradation products may be less soluble.
Q3: How can I increase the solubility of this compound in my aqueous solution?
A3: To enhance the solubility of this compound, consider the following approaches:
-
Increase the Temperature: Gently warming the solution can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your other reagents.
-
Adjust the pH: Since hydrazine sulfate solutions are acidic, carefully adjusting the pH with a suitable base may improve solubility. However, this should be done with caution as it can affect the reactivity of the hydrazine.
-
Use a Co-solvent: Adding a miscible organic solvent, such as ethanol, can increase the solubility of hydrazine derivatives. The choice of co-solvent will depend on the requirements of your experiment.
-
Prepare a More Soluble Form in-situ: It has been noted that this compound is significantly more soluble than monohydrazine sulfate. You can potentially generate a more soluble form in solution by adding hydrazine hydrate (B1144303) to a suspension of hydrazine sulfate until the solid dissolves.[1]
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding this compound to the solvent.
This flowchart outlines a systematic approach to troubleshoot immediate precipitation.
Problem: Precipitate forms over time in a previously clear solution.
This workflow helps to identify the cause of delayed precipitation.
Data Presentation
The solubility of this compound and the related, but less soluble, hydrazine sulfate in water is highly dependent on temperature. The following tables summarize available quantitative data.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 30 | 221 |
| 40 | 300 |
| 60 | 554 |
Source: LookChem
Table 2: Solubility of Hydrazine Sulfate in Water
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 20 | 2.87 |
| 25 | 3.41 |
| 30 | 3.89 |
| 40 | 4.16 |
| 50 | 7.0 |
| 60 | 9.07 |
| 80 | 14.4 |
Source: chemister.ru
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1 M aqueous solution of this compound, minimizing the risk of precipitation.
Materials:
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This compound
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Deionized water
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Heated magnetic stir plate
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Volumetric flask
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Thermometer
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For a 1 M solution, this is 162.17 g/L.
-
Measure approximately 80% of the final volume of deionized water into a beaker.
-
Place the beaker on a heated magnetic stir plate and gently warm the water to 40-50°C while stirring.
-
Slowly add the pre-weighed this compound to the warm, stirring water.
-
Continue to stir and maintain the temperature until all the solid has dissolved.
-
Once fully dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add deionized water to the mark.
-
Stopper and invert the flask several times to ensure homogeneity.
-
Store the solution in a tightly sealed container at a constant temperature.
Note: If you are preparing a solution for an application that is sensitive to temperature, ensure the final use temperature is not significantly lower than the preparation temperature.
Protocol 2: In-situ Preparation of a Highly Soluble this compound Solution from Hydrazine Sulfate
This method can be used when high concentrations of hydrazine are required in solution and precipitation of hydrazine sulfate is an issue.
Materials:
-
Hydrazine sulfate
-
Hydrazine hydrate
-
Deionized water
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Create a suspension of hydrazine sulfate in deionized water (e.g., 20g in 100ml).[1]
-
While stirring the suspension at room temperature, add hydrazine hydrate dropwise.
-
Continue adding hydrazine hydrate until the solid hydrazine sulfate just dissolves, indicating the formation of the more soluble this compound in solution.[1]
-
The resulting solution will have a higher concentration of hydrazine than could be achieved with hydrazine sulfate alone.
Caution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
References
methods for improving the purity of synthesized dihydrazine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized dihydrazine sulfate (B86663).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final dihydrazine sulfate product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A1: Discoloration in the final product typically indicates the presence of impurities arising from side reactions or oxidation.[1]
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Cause: This can be due to impure starting materials or degradation of the product during synthesis. Overheating during the addition of sulfuric acid is a common cause of such side reactions.
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Solution: Ensure high purity of all reagents before starting the synthesis. During the reaction, add the sulfuric acid slowly while providing efficient cooling to the reaction mixture.[1] If your product is already discolored, it can often be purified by recrystallization. For brown-colored crude hydrazine (B178648) sulfate, the use of activated charcoal during recrystallization can help remove the colored impurities.[2]
Q2: The yield of my this compound synthesis is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, primarily incomplete reactions or loss of product during workup.
-
Cause: The reaction time may be insufficient for the reaction to go to completion. Additionally, if the product is not fully precipitated before filtration, a significant amount can be lost in the mother liquor.
-
Solution: Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for the formation of side products.[1] To maximize precipitation, ensure the solution is thoroughly cooled, for example, in an ice bath to 0°C, before filtration.[2] Washing the collected crystals should be done with a cold, non-polar solvent in which the this compound has low solubility to prevent the product from redissolving.
Q3: What are the common impurities found in synthesized this compound?
A3: Impurities in this compound are often related to the synthesis method and handling. Common impurities may include:
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Unreacted Starting Materials: Residual hydrazine or sulfuric acid from an incomplete reaction.
-
Side-Reaction Products: Over-alkylation can lead to the formation of other hydrazine derivatives.[3]
-
Oxidation Products: Hydrazine compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used in the synthesis or purification process may be retained in the final product.
-
Inorganic Salts: Depending on the synthesis route, inorganic salts like sodium sulfate could be present if not adequately washed.
Q4: Which analytical methods are recommended for assessing the purity of this compound?
A4: Several chromatographic and spectroscopic methods can be employed to determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying this compound and its impurities. Due to the polar nature of hydrazine, derivatization is often employed.[4] A mixed-mode cation-exchange column can also be used for direct analysis.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities and can be used with derivatization to analyze hydrazine compounds at very low levels.[6][7][8]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis, often after derivatization to form a colored compound.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound for Purification
This protocol is adapted from a standard procedure for purifying hydrazine sulfate and is effective for removing soluble impurities.[2]
-
Dissolution: In a fume hood, for every 21 grams of crude this compound, add 100 mL of deionized water in an Erlenmeyer flask. Heat the mixture with stirring on a hot plate until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approximately 1-2% by weight of the solute) of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0°C to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol (B145695) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature or in a desiccator.
Protocol 2: Purity Assessment by HPLC with Derivatization
This protocol outlines a general method for the determination of hydrazine in pharmaceutical substances using HPLC with a derivatization agent.[4]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., deionized water). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the same solvent as the standard to a known concentration.
-
Derivatization: To a specific volume of each standard and sample solution, add a solution of a derivatizing agent (e.g., naphthalene-2,3-dialdehyde in a suitable solvent like DMSO). The reaction may require heating to proceed to completion.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column (e.g., Eclipse XDB-C18, 3.5 µm, 3.0 × 150 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at the wavelength appropriate for the derivatized product.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Representative Purity Improvement by Recrystallization
| Purification Step | Purity (%) | Appearance |
| Crude Product | ~95% | Off-white to light yellow powder |
| After 1st Recrystallization | >99% | White crystalline solid |
| After 2nd Recrystallization | >99.8% | Fine white needles |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Limit of Quantitation (LOQ) | Key Advantages |
| HPLC-DAD (with derivatization) | Chromatographic separation and UV-Vis detection of a derivatized product.[4] | ~0.1 ppm[8] | High sensitivity and selectivity. |
| GC-MS (with derivatization) | Separation of volatile derivatives by GC with identification by MS.[6][8] | As low as 0.1 ppm[8] | Excellent for identifying unknown impurities. |
| Spectrophotometry | Formation of a colored complex and measurement of absorbance.[9] | ~0.05 µg/mL | Simple and cost-effective for routine analysis. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine sulphate (Determination of hydrazine) - analysis - Analytice [analytice.com]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
Technical Support Center: Dihydrazine Sulfate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrazine sulfate (B86663) solutions. Our aim is to help you address common stability issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My dihydrazine sulfate solution has turned yellow/brown. What is causing this discoloration and is the solution still usable?
A1: Discoloration of your this compound solution is a common indicator of degradation. This is often due to oxidation of the hydrazine (B178648) moiety. The stability of hydrazine solutions is known to be limited, with autoxidation being a primary concern.[1] The usability of the discolored solution depends on the tolerance of your specific application to the presence of degradation products. For sensitive quantitative analyses, it is strongly recommended to prepare a fresh solution.
Q2: How long can I store my this compound solution?
A2: The stability of this compound solutions is quite limited. For standard solutions, it is recommended to be used within one day, even when stored in a refrigerator.[2] For optimal results, it is best practice to prepare the solution fresh before each experiment.
Q3: What are the ideal storage conditions for a this compound solution?
A3: To maximize the short-term stability of your this compound solution, it should be stored in a cool, dark place, such as a refrigerator.[2] It is also advisable to use oxygen-low distilled water for its preparation to minimize oxidation.[2] The container should be tightly sealed to prevent exposure to air.
Q4: I am observing inconsistent results in my experiments using a this compound solution. Could this be related to its stability?
A4: Yes, inconsistent experimental results are a strong indication of solution instability. The concentration of active this compound can decrease over time due to degradation, leading to variability in your outcomes. It is crucial to use a freshly prepared solution for each experiment to ensure consistency. The tendency of hydrazines to autoxidize during storage can complicate accurate analysis.[1]
Q5: What factors can accelerate the degradation of this compound in solution?
A5: Several factors can accelerate the degradation of this compound in solution. These include:
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pH: Dihydralazine (B103709), a related compound, shows significantly increased decomposition in alkaline environments.[3]
-
Temperature: Elevated temperatures can increase the rate of degradation.[3]
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Presence of other substances: The presence of other chemicals can impact stability. For example, the degradation of dihydralazine is accelerated in the presence of hydrochlorothiazide.[3]
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Exposure to air (oxygen): As autoxidation is a key degradation pathway, exposure to atmospheric oxygen will accelerate decomposition.[1]
Troubleshooting Guide
This guide will help you systematically troubleshoot common issues encountered with this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Protocols
Protocol for Preparation of a Standard this compound Solution (1000 mg/L Hydrazine)
This protocol is adapted from a standard procedure for preparing a hydrazine standard solution.[2]
Materials:
-
This compound (or Hydrazinium (B103819) sulfate)
-
Oxygen-low distilled water (prepared by boiling distilled water to remove dissolved gases)
-
Calibrated 1000-mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 4.07 g of hydrazinium sulfate.
-
Transfer the weighed solid into a 1000-mL volumetric flask.
-
Add a portion of the oxygen-low distilled water to the flask and dissolve the solid completely.
-
Once dissolved, make up the volume to the 1000-mL mark with the oxygen-low distilled water.
-
Stopper the flask and mix the solution thoroughly by inversion.
Note: This stock solution has a concentration of 1000 mg/L hydrazine. Dilutions can be made from this stock solution as required for your experiments. The stability of this solution is limited to one day when stored in a refrigerator.[2]
Data Presentation
The following table summarizes the degradation of dihydralazine, a related hydrazine derivative, under different conditions. This data highlights the significant impact of pH on the stability of such compounds in solution.
| Condition | % Degradation of Dihydralazine (Individually) |
| 1 M HCl | Stable |
| Buffer pH 4 | 5.50% |
| Buffer pH 7 | 38.54% |
| Buffer pH 10 | 74.98% |
| 1 M NaOH | 100% |
Data adapted from a study on dihydralazine degradation.[3]
Factors Influencing this compound Stability
The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key factors that can influence its degradation.
Caption: Key factors affecting the stability of this compound solutions.
References
Technical Support Center: Managing Common Interferences in Dihydrazine Sulfate-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing common interferences encountered in dihydrazine sulfate-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound-based colorimetric assay?
A1: this compound-based assays are typically colorimetric methods used to quantify the concentration of an analyte. The fundamental principle involves a chemical reaction where hydrazine (B178648) reacts with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB) or 4-diazodiphenylamino sulfate (B86663), in an acidic medium. This reaction forms a colored product, and the intensity of the color, measured spectrophotometrically at a specific wavelength (e.g., 458 nm), is directly proportional to the concentration of hydrazine in the sample.[1][2]
Q2: What are the most common sources of interference in these assays?
A2: Common sources of interference can be broadly categorized as:
-
Reducing Agents: Substances like ascorbic acid, thiols (e.g., dithiothreitol, β-mercaptoethanol), and some antioxidants can interfere with the assay's chemical reactions.
-
Other Nitrogen-Containing Compounds: Aromatic amines, hydroxylamine (B1172632), and methylhydrazine can cross-react with the chromogenic reagent, leading to inaccurate results.[3]
-
Metal Ions: The presence of certain metal ions can interfere with the color development reaction.[3]
-
Sample Matrix Effects: Complex biological samples (e.g., serum, plasma, cell lysates) contain endogenous substances like proteins and lipids that can affect assay performance.
-
pH Imbalances: The color-forming reaction is often pH-sensitive. Samples with strong buffering capacity can alter the optimal pH of the assay, leading to erroneous readings.
Q3: My blank/negative control wells show high absorbance. What could be the cause?
A3: High absorbance in blank or negative control wells can be due to several factors:
-
Reagent Contamination: One or more of your reagents may be contaminated. Prepare fresh reagents and repeat the assay.
-
Reagent Degradation: The chromogenic reagent may have degraded. Store reagents as recommended, protected from light and at the correct temperature.
-
Sample Matrix Interference: The sample matrix itself might be colored or react with the assay reagents. To correct for this, you can prepare a sample blank containing the sample and all reagents except for the color-forming reagent. Subtracting the absorbance of the sample blank from your sample reading can mitigate this issue.
Q4: The color in my standards and samples is fading quickly. What should I do?
A4: Color stability can be an issue in some this compound-based assays. If you observe rapid color fading:
-
Timing is Critical: Ensure that you are reading the absorbance within the recommended time window after color development.
-
Protect from Light: The colored product may be light-sensitive. Protect your plate from direct light during incubation and before reading.
-
Check Reagent Stability: The developed color in some methods is stable for up to 24 hours, while in others it may be less stable. Verify the stability mentioned in your specific assay protocol.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound-based assays.
Problem 1: Inaccurate or Non-Reproducible Results
This is a common issue that can stem from various sources. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for inaccurate results.
Problem 2: Suspected Interference from Specific Substances
If you suspect interference from a known component in your sample, the following guide can help you address it.
| Potential Interferent | Troubleshooting Action | Expected Outcome |
| Reducing Agents (e.g., ascorbic acid, thiols) | Pre-treat the sample to neutralize or remove the reducing agents. See Protocol 2 for details. | Elimination of the negative interference, leading to an increase in the measured absorbance to the true value. |
| Hydroxylamine | Add formaldehyde (B43269) solution to the sample. The reaction between formaldehyde and hydroxylamine is rapid and forms an oxime, which does not interfere with the assay.[4] | Removal of positive interference from hydroxylamine. |
| Aromatic Amines & Methylhydrazine | These compounds are known to interfere. If their presence is suspected, consider an alternative analytical method for hydrazine quantification, such as HPLC.[3] | Increased accuracy and specificity of hydrazine measurement. |
| High Turbidity or Color in Sample | Prepare a "sample blank" containing the sample and all assay reagents except the chromogenic reagent. Subtract the absorbance of the sample blank from the absorbance of your sample. | Correction for background absorbance from the sample matrix. |
| Incorrect pH | Measure the pH of the final reaction mixture. If it is outside the optimal range for your assay, consider using a stronger buffer or adjusting the sample pH before the assay. | Restoration of optimal conditions for the color-forming reaction, leading to accurate results. |
Quantitative Data on Interfering Substances
The tolerance limits of various ions in a spectrophotometric method for hydrazine determination are summarized below. The interference study was conducted with 15 µg of hydrazine, and a deviation in absorbance of ±0.01 was considered as interference.[4]
| Foreign Ion | Tolerance Limit (µg) |
| Na⁺ | 1000 |
| K⁺ | 1000 |
| Ca²⁺ | 800 |
| Mg²⁺ | 800 |
| Cu²⁺ | 400 |
| Fe³⁺ | 400 |
| Al³⁺ | 400 |
| Cl⁻ | 1000 |
| SO₄²⁻ | 1000 |
| NO₃⁻ | 400 |
| NO₂⁻ | 400 |
| Hydroxylamine | 400 |
Note: The tolerance limits can vary depending on the specific assay protocol and reagents used.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This protocol is used to determine if the sample matrix is interfering with the assay.
Objective: To assess the accuracy of the assay in the presence of the sample matrix.
Materials:
-
Your sample(s)
-
Standard hydrazine solution of known concentration
-
Assay reagents
Procedure:
-
Prepare Spiked and Unspiked Samples:
-
Unspiked Sample: Your regular sample.
-
Spiked Sample: Add a known amount of the standard hydrazine solution to your sample. The amount of spiked hydrazine should be high enough to be accurately measured but should not saturate the assay.
-
-
Prepare a Control Spike: Add the same amount of standard hydrazine solution as in the spiked sample to the assay buffer or a matrix-free solution.
-
Run the Assay: Perform the this compound assay on the unspiked sample, the spiked sample, and the control spike.
-
Calculate Percent Recovery:
-
% Recovery = [(Absorbance of Spiked Sample - Absorbance of Unspiked Sample) / Absorbance of Control Spike] * 100
-
A recovery of 80-120% is generally considered acceptable. Recoveries outside this range indicate significant matrix interference.
-
References
Technical Support Center: Optimizing Dihydrazine Sulfate Reductions
Welcome to the technical support center for optimizing reaction temperatures in dihydrazine sulfate (B86663) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile reduction method.
Troubleshooting Guides
This section provides solutions to common problems encountered during dihydrazine sulfate reductions, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
A low yield is a frequent issue. The following table outlines potential causes related to reaction temperature and suggests corrective actions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Increase Reaction Temperature: Many this compound reductions, especially of ketones (Wolff-Kishner type), require high temperatures (often 180-220 °C) to proceed to completion.[1] Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress. Prolong Reaction Time: At lower temperatures, the reaction may require a significantly longer time. Monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time at a given temperature. |
| Decomposition of Reactants or Products | Lower Reaction Temperature: Some substrates or products may be sensitive to high temperatures, leading to decomposition and the formation of tarry materials.[2] If you observe significant byproduct formation at elevated temperatures, try running the reaction at a lower temperature for a longer duration. Use a Milder Reduction Method: For temperature-sensitive substrates, consider alternative, milder reduction procedures. For instance, the reduction of tosylhydrazones with sodium borohydride (B1222165) can be a gentler alternative to the high-temperature Wolff-Kishner reduction.[3] |
| Sub-optimal Hydrazone Formation (for Ketone Reductions) | Two-Step Temperature Profile: For Wolff-Kishner reductions, consider a two-step temperature profile. First, form the hydrazone intermediate at a lower temperature (e.g., refluxing in ethanol). Then, after removing the water and excess hydrazine (B178648), increase the temperature to 180-220 °C to facilitate the reduction.[1][4] |
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Azine Formation (in Ketone Reductions) | Reaction of the hydrazone intermediate with unreacted ketone. | Use a sufficient excess of hydrazine. Rapidly adding the pre-formed hydrazone to the basic solution can also minimize this side reaction.[5] |
| Azo and Hydrazo Derivatives (in Nitroarene Reductions) | High reaction temperatures can sometimes favor the formation of these condensation products. | Optimize the temperature to find a balance between a reasonable reaction rate and minimizing the formation of these byproducts. For some substrates, a lower temperature may be necessary. |
| Dehalogenation (in Halogenated Nitroarene Reductions) | High temperatures can lead to the reduction of both the nitro group and the halogen. | For selective reduction of the nitro group, employ milder conditions, such as reflux heating.[6] Higher temperatures, particularly with microwave irradiation, can be used for dual nitro and halogen reduction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reduction of a nitro group with this compound?
The optimal temperature can vary depending on the substrate. For the reduction of nitrobenzene (B124822) to aniline (B41778) using hydrazine hydrate, a study showed that the maximum yield (89.70%) was achieved at 150°C.[2] Temperatures higher than this led to a decrease in yield due to the formation of tarry materials.[2] It is recommended to perform small-scale experiments at different temperatures (e.g., ranging from 80°C to 170°C) to determine the optimal condition for your specific substrate.
Q2: My Wolff-Kishner reduction is not going to completion. Should I just increase the temperature?
While high temperatures (around 200°C) are often necessary for the Wolff-Kishner reduction, simply increasing the temperature might not be the solution and could lead to decomposition.[7] First, ensure that the hydrazone has formed efficiently. The Huang-Minlon modification suggests a two-stage process where water and excess hydrazine are removed after hydrazone formation, allowing the temperature to rise to the required level for the reduction.[4][5] Also, ensure a sufficiently strong base and a high-boiling point solvent (like diethylene glycol) are being used.[7]
Q3: Can I run a this compound reduction at room temperature?
While some modifications of hydrazine-based reductions, like the Cram modification of the Wolff-Kishner reduction, can be performed at temperatures as low as 23°C, these often require specific conditions such as using potassium tert-butoxide in DMSO.[8] For most standard this compound reductions, elevated temperatures are necessary to achieve a reasonable reaction rate.
Q4: How does temperature affect the selectivity of the reduction of halogenated nitroarenes?
Temperature is a critical factor for controlling the selectivity in the reduction of halogenated nitroarenes. Milder conditions, such as reflux heating, tend to selectively reduce the nitro group while leaving the halogen intact.[6] Conversely, higher temperatures, especially when using microwave irradiation, can lead to the reduction of both the nitro group and the halogen.[6]
Data Presentation
Table 1: Effect of Temperature on the Yield of Aniline from Nitrobenzene Reduction with Hydrazine Hydrate
| Reaction Temperature (°C) | Yield of Aniline (%) |
| 80 | 65.30 |
| 100 | 72.80 |
| 120 | 81.20 |
| 150 | 89.70 |
| 170 | 84.50 |
Data sourced from a study on the pressure-mediated reduction of aromatic nitro compounds.[2]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for the Reduction of a Nitroarene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitroarene substrate in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add this compound (or hydrazine hydrate) to the solution. If a catalyst (e.g., Pd/C, FeCl₃) is required, add it at this stage.
-
Temperature Screening:
-
Divide the reaction mixture into several smaller, equal portions in separate reaction vessels.
-
Heat each vessel to a different, constant temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C) using a controlled heating mantle or oil bath.
-
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical method (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete (or after a set time for comparison), cool the reaction mixtures to room temperature. Quench any remaining hydrazine (if necessary and compatible with the product).
-
Isolation and Analysis: Isolate the product from each reaction vessel through extraction and purification. Determine the yield and purity of the product for each temperature to identify the optimal condition.
Protocol 2: Modified Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation: In a flask equipped with a reflux condenser, add the ketone, a high-boiling solvent (e.g., diethylene glycol), hydrazine hydrate, and a base (e.g., potassium hydroxide). Heat the mixture to reflux to form the hydrazone.
-
Water Removal: After hydrazone formation is complete (as determined by monitoring), reconfigure the apparatus for distillation and remove the water and excess hydrazine.
-
Reduction: Once the lower boiling components are removed, the temperature of the reaction mixture will rise. Heat the mixture to approximately 200°C and maintain this temperature until the reaction is complete.[4]
-
Work-up and Isolation: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent. Purify the product by distillation or recrystallization.
Visualizations
Caption: A generalized workflow for optimizing reaction temperature in this compound reductions.
Caption: A logical workflow for troubleshooting low product yield in reduction reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 7. The Wolff–Kishner Reduction [unacademy.com]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: The Effect of pH on Dihydrazine Sulfate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of pH on dihydrazine sulfate (B86663) reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between dihydrazine sulfate and hydrazine (B178648) sulfate?
A1: this compound, with the chemical formula (N₂H₅)₂SO₄, and hydrazine sulfate (or hydrazinium (B103819) sulfate), N₂H₆SO₄, are two distinct salts of hydrazine. This compound is significantly more soluble in water than hydrazine sulfate.[1] For instance, the solubility of this compound in water at 25°C is 202 g/100 ml, while hydrazine sulfate is only sparingly soluble.[2] This high solubility allows for the preparation of more concentrated hydrazine solutions.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of hydrazine, the active component of this compound, is highly pH-dependent. In acidic solutions (pH 4-5), the hydrazine exists predominantly in its protonated form, the hydrazinium ion (N₂H₅⁺), which is more stable against oxidation.[3] As the pH increases into the neutral and alkaline range, the concentration of the unprotonated, more reactive hydrazine (N₂H₄) increases. This form is more susceptible to oxidation and degradation.[3][4] The maximum degradation rate for hydrazine has been observed in a pH range of 8 to 9, especially in the presence of catalysts like copper(II) ions.[4]
Q3: What are the protonation states of hydrazine in solution at different pH values?
A3: Hydrazine is a weak base and can be protonated in acidic solutions.[5] The equilibrium between the unprotonated form (N₂H₄) and the singly protonated hydrazinium ion (N₂H₅⁺) is governed by a pKb of 5.9.[5] This means that at a pH below this value, the hydrazinium ion is the predominant species. A second protonation to form the di-cation (N₂H₆²⁺) is possible but requires a very strong acid, as its pKb is 15.[5][6] Therefore, in most experimental conditions, you will be working with a mixture of N₂H₄ and N₂H₅⁺, with the ratio determined by the solution's pH.
Q4: How does pH influence the reactivity of this compound as a reducing agent?
A4: The reducing power of hydrazine is primarily attributed to the unprotonated N₂H₄ form, which has a lone pair of electrons readily available for reaction.[3] In acidic solutions, the protonation of hydrazine to N₂H₅⁺ significantly reduces its nucleophilicity and, consequently, its effectiveness as a reducing agent.[3] Therefore, reactions where this compound is used as a reducing agent are often more efficient in neutral to alkaline conditions where the concentration of free hydrazine is higher. However, the increased reactivity at higher pH is a trade-off with decreased stability.
Q5: What are the typical decomposition products of this compound, and does pH affect them?
A5: When heated, this compound decomposes to produce toxic fumes of sulfur and nitrogen oxides.[7] In aqueous solutions, the decomposition of hydrazine can yield nitrogen gas (N₂), ammonia (B1221849) (NH₃), and water.[4][8] The formation of ammonia can, in turn, affect the local pH of the solution.[8] The decomposition pathway can be influenced by catalysts and temperature.[9][10]
Troubleshooting Guides
Issue 1: Low or no yield in a reaction where this compound is a reactant.
-
Possible Cause: Incorrect pH of the reaction medium.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
Consider the reaction mechanism. If the reaction relies on the nucleophilic character of hydrazine (e.g., in the formation of hydrazones from carbonyl compounds), a weakly acidic to neutral pH is often optimal.[3][11] Very low pH will lead to excessive protonation of the hydrazine, reducing its nucleophilicity.[3]
-
Adjust the pH. If the pH is too acidic, you can carefully add a base (e.g., sodium hydroxide) to partially neutralize the hydrazine sulfate solution.[1] A common practice is to add base until the sparingly soluble hydrazine sulfate just dissolves, indicating the formation of the more soluble this compound and free hydrazine.[1] For reactions requiring basic conditions, such as the Wolff-Kishner reduction, a strong base is added.[12]
-
Monitor the reaction. Use techniques like TLC or HPLC to monitor the reaction progress after pH adjustment.
-
Issue 2: Unexpected side products or rapid decomposition of the this compound solution.
-
Possible Cause 1: The pH of the solution is too high (alkaline).
-
Troubleshooting Steps:
-
Check the pH. Alkaline conditions increase the rate of hydrazine oxidation and decomposition.[3][4]
-
Lower the pH. If the reaction does not require alkaline conditions, consider lowering the pH to a slightly acidic range (pH 4-5) to improve the stability of the stock solution.[3]
-
Prepare fresh solutions. this compound solutions, especially at neutral to alkaline pH, should be prepared fresh for best results.
-
-
Possible Cause 2: Presence of catalytic metal ions.
-
Troubleshooting Steps:
-
Analyze your reagents and solvent for trace metal contamination. Copper (II) ions, in particular, are known to catalyze hydrazine decomposition.[4]
-
Use high-purity water and reagents.
-
Consider a chelating agent. In some cases, adding a chelating agent like EDTA can sequester catalytic metal ions.
-
Issue 3: Inconsistent results between experimental runs.
-
Possible Cause: Poor pH control.
-
Troubleshooting Steps:
-
Use a buffered solution. If the reaction is sensitive to pH, using a suitable buffer system can help maintain a constant pH throughout the experiment.
-
Verify buffer compatibility. Ensure that the buffer components do not react with this compound or other reactants.
-
Calibrate your pH meter regularly. Accurate pH measurement is crucial.
-
Data Presentation
Table 1: Effect of pH on the Degradation of Dihydralazine (B103709) (a Hydrazine Derivative)
Note: This data is for dihydralazine, a derivative of hydrazine, and is provided as an illustrative example of the significant effect of pH on the stability of related compounds. Similar trends can be expected for this compound.
| Condition | % Degradation of Dihydralazine |
| 1 M HCl | 1.61% |
| Buffer pH 4 | 5.50% |
| Buffer pH 7 | 38.54% |
| Buffer pH 10 | 74.98% |
| 1 M NaOH | 100% |
(Data sourced from a study on dihydralazine degradation after 300 minutes)[13]
Experimental Protocols
Protocol 1: Preparation of a this compound Solution from Hydrazine Sulfate
This protocol describes the in-situ preparation of a more concentrated this compound solution from the less soluble hydrazine sulfate.
Materials:
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Hydrazine sulfate (N₂H₆SO₄)
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Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or a suitable base (e.g., NaOH)
-
Deionized water
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Create a suspension of hydrazine sulfate in deionized water (e.g., 20g in 100ml).[1]
-
While stirring, slowly add hydrazine hydrate or a solution of a base (e.g., 1M NaOH) dropwise.[1]
-
Continue adding the base until the solid hydrazine sulfate completely dissolves.[1] This indicates the formation of the more soluble this compound.
-
Measure and record the final pH of the solution.
-
Use this freshly prepared solution for your experiments.
Protocol 2: General Method for Investigating the Effect of pH on a Reaction Involving this compound
Materials:
-
Freshly prepared this compound solution
-
Substrate for the reaction
-
A series of buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, borate (B1201080) for alkaline pH)
-
Reaction vessels (e.g., round-bottom flasks)
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Temperature control system (e.g., water bath)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, GC, or spectrophotometer)
Procedure:
-
Prepare a series of buffered solutions covering the desired pH range.
-
In separate reaction vessels, add the buffer and the substrate.
-
Allow the solutions to reach the desired reaction temperature.
-
Initiate the reaction by adding a known concentration of the this compound solution to each vessel.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquots using the chosen analytical method to determine the concentration of reactants and products.
-
Plot the concentration of the product formed or reactant consumed against time for each pH value.
-
Calculate the initial reaction rate at each pH.
-
Plot the reaction rate as a function of pH to determine the optimal pH for the reaction.
Visualizations
Caption: Hydrazine protonation states in aqueous solution as a function of pH.
Caption: Workflow for investigating the effect of pH on this compound reactivity.
References
- 1. Sciencemadness Discussion Board - this compound(H10N4O4S) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. acid base - Can hydrazine be protonated twice? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. HYDRAZINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. kns.org [kns.org]
- 9. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pubs.acs.org [pubs.acs.org]
correcting for baseline drift in dihydrazine sulfate spectrophotometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectrophotometric analysis of dihydrazine sulfate (B86663), with a specific focus on correcting for baseline drift.
Troubleshooting Guide: Baseline Drift
Baseline drift is a common issue in UV-Vis spectrophotometry that can lead to inaccurate results.[1] This guide provides a systematic approach to identifying and correcting the root causes of baseline drift in your dihydrazine sulfate experiments.
Question: My baseline is consistently drifting upwards or downwards during my experiment. What should I do?
Answer: A drifting baseline can be caused by several factors, ranging from instrument instability to issues with your sample preparation.[1] Follow the troubleshooting workflow below to diagnose and resolve the issue.
References
strategies to prevent the decomposition of dihydrazine sulfate solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and storage of dihydrazine sulfate (B86663) solutions to minimize decomposition. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is dihydrazine sulfate and why is its stability a concern?
This compound, with the chemical formula (N₂H₄)₂·H₂SO₄, is a salt of hydrazine (B178648). In aqueous solutions, it can be susceptible to decomposition, which can alter its concentration and potentially introduce impurities into experiments. This is a significant concern in research and drug development where precise concentrations and purity are critical for accurate and reproducible results. The decomposition is primarily an oxidation process.[1][2]
Q2: What are the main factors that cause the decomposition of this compound solutions?
Several factors can accelerate the decomposition of this compound solutions, largely based on the known instabilities of hydrazine solutions in general. These include:
-
Presence of Oxygen: Atmospheric oxygen can oxidize hydrazine in solution.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition.[2][3]
-
Exposure to Light: Similar to many chemical solutions, light can provide the energy to initiate or accelerate degradation.
-
pH of the Solution: Hydrazine solutions are generally more stable in acidic conditions as compared to neutral or alkaline environments.[1]
-
Presence of Metal Ions: Certain metal ions, particularly copper (Cu²⁺), can act as catalysts, significantly speeding up the decomposition process.[1][3] Iron oxides are also known to catalyze decomposition.[3]
Q3: How should I prepare and store my this compound solutions to maximize stability?
To ensure the longevity of your this compound solutions, adhere to the following best practices:
-
Use High-Purity Water: Prepare solutions using deoxygenated, distilled, or deionized water to minimize contaminants.
-
Acidic Conditions: Maintain a low pH for the solution, as acidic environments enhance stability.[1]
-
Controlled Temperature: Store solutions in a cool environment, such as a refrigerator.[4]
-
Light Protection: Use amber glass bottles or wrap containers in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For long-term storage or highly sensitive experiments, purging the solution and the container headspace with an inert gas like nitrogen or argon can prevent oxidation.
-
Avoid Contamination: Use clean glassware and avoid contact with metals, especially copper and its alloys.
Q4: Are there any chemical stabilizers I can add to my this compound solution?
While research specifically on stabilizers for this compound is limited, studies on hydrazine suggest that certain additives can inhibit decomposition. For instance, alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) have been shown to be effective in retarding the autoxidation of hydrazine, particularly when catalyzed by copper ions.[5] The addition of any stabilizer should be carefully considered and validated for its compatibility with your specific experimental setup and downstream applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution turns yellow or brown. | Decomposition of this compound. | Discard the solution and prepare a fresh one, ensuring adherence to proper preparation and storage conditions (cool, dark, and free of contaminants). |
| Inconsistent experimental results. | Change in the concentration of the this compound solution due to decomposition. | Prepare fresh solutions more frequently. Consider performing a concentration check before each use, especially for older solutions. A standard solution of hydrazine sulfate is noted to be stable for only one day when refrigerated.[4][6] |
| Precipitate forms in the solution. | Formation of insoluble decomposition products or reaction with contaminants. | Discard the solution. When preparing a new solution, ensure all glassware is scrupulously clean and that the water used is of high purity. |
| Rapid degradation of the solution. | Contamination with catalytic metal ions (e.g., Cu²⁺). | Use metal-free spatulas and glassware. If metal equipment is unavoidable, ensure it is made of a non-reactive material. Consider adding a chelating agent or a recommended stabilizer after validating its non-interference with your experiment. |
Quantitative Data on Solution Stability
Quantitative data on the stability of this compound solutions is not widely available. However, based on information for hydrazine sulfate, the stability is limited.
| Compound | Storage Conditions | Observed Stability | Source |
| Hydrazine Sulfate | Refrigerated, cool place | Stable for one day | [4][6] |
This data strongly suggests that for applications requiring precise concentrations, this compound solutions should be prepared fresh daily.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a method to determine the stability of a this compound solution over time under specific storage conditions.
1. Materials:
-
This compound
-
High-purity, deoxygenated water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass storage bottles
-
HPLC system with a suitable column (e.g., C18) and UV detector, or a spectrophotometer
-
Reagents for derivatization or colorimetric analysis (e.g., p-dimethylaminobenzaldehyde)[7][8]
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of high-purity, deoxygenated water in a volumetric flask to achieve the desired concentration. .
-
-
Initial Concentration Measurement (Time = 0):
-
Storage:
-
Divide the remaining solution into several amber glass bottles, filling them to minimize headspace.
-
Store the bottles under the desired conditions to be tested (e.g., refrigerated at 4°C, room temperature at 25°C, etc.).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove one bottle from storage.
-
Allow the solution to reach analytical temperature.
-
Measure the concentration of this compound (Cₜ) using the same analytical method as in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.
-
Plot the percentage remaining against time to visualize the decomposition kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. arxada.com [arxada.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. osha.gov [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Dihydrazine Sulfate Recrystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of dihydrazine sulfate (B86663) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of dihydrazine sulfate?
A1: The recommended solvent for recrystallizing this compound is water.[1][2] this compound is slightly soluble in cold water but its solubility increases significantly in hot water, which are key characteristics for an effective recrystallization solvent.[2] It is insoluble in ethanol (B145695).[2][3][4]
Q2: What is the expected appearance of pure this compound crystals?
A2: Pure this compound should appear as colorless, rhombic, or white crystalline solids.[3][4]
Q3: What are the critical safety precautions to take when working with this compound?
A3: this compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[5][6][7][8] It is crucial to handle this compound in a well-ventilated area or with local exhaust ventilation.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, a face shield, and a NIOSH-approved respirator.[5][8] Avoid creating dust and ensure all contaminated clothing is removed and washed before reuse.[5][6] Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong acids, bases, and oxidizers.[5]
Q4: At what temperature does this compound decompose?
A4: this compound decomposes at temperatures above 254°C (489°F).[3][4][9][10] When heated to decomposition, it emits very toxic fumes of sulfur and nitrogen oxides.[4]
Troubleshooting Guide
Problem 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause: Too much solvent was used, making the solution unsaturated at lower temperatures.
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out too quickly.
-
Possible Cause: The cooling process is too rapid, preventing crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of very small crystals or prevent crystallization altogether.[11]
-
Possible Cause: The solution is supersaturated but crystal nucleation has not been initiated.
-
Solution:
Problem 2: The Purified Crystals are Colored (e.g., brown)
-
Possible Cause: The starting material contains colored impurities that are soluble in the recrystallization solvent.
-
Solution: Before filtering the hot solution, add a small amount of activated charcoal to the boiling solution and continue to boil for a few minutes.[1] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Problem 3: An Oily Product Forms Instead of Crystals
-
Possible Cause: The melting point of the this compound is depressed by the presence of significant impurities, causing it to melt in the hot solvent rather than dissolve.
-
Solution: Reheat the solution and add a small amount of additional hot water until the oil completely dissolves.[12] If this does not resolve the issue, the starting material may be too impure for simple recrystallization and may require a different purification method first.
Problem 4: The Yield of Recovered Crystals is Very Low
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[12]
-
Solution: Before filtration, cool the solution in an ice bath to minimize the solubility of this compound. To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Possible Cause: Premature crystallization occurred during hot filtration, leading to product loss on the filter paper.
-
Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration. Also, ensure you use a slight excess of hot solvent to keep the this compound dissolved during this step.
Quantitative Data
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | 2.87[3] |
| 25 | 3.41[3] |
| 30 | 3.89[3] |
| 40 | 4.16[3] |
| 50 | 7[3] |
| 60 | 9.07[3] |
| 80 | 14.4[3] |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. For every 21 grams of crude product, add approximately 100 mL of deionized water.[1]
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until the water boils and all the this compound has dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel with filter paper. Filter the hot solution quickly to remove any insoluble impurities (and charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. If a very dry product is desired, a wash with cold ethanol can be performed.[1]
-
Drying: Dry the crystals thoroughly on the filter by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and left in a desiccator or a drying oven at a low temperature.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrazine sulfate [chembk.com]
- 3. hydrazine sulfate [chemister.ru]
- 4. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. integraclear.com [integraclear.com]
- 6. chemos.de [chemos.de]
- 7. sdfine.com [sdfine.com]
- 8. nj.gov [nj.gov]
- 9. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dihydrazine Sulfate Reactions
This center provides essential guidance for researchers, scientists, and drug development professionals on safely managing and controlling exothermic reactions involving dihydrazine sulfate (B86663). The following information is intended to supplement, not replace, rigorous institutional safety protocols and expert consultation.
Frequently Asked Questions (FAQs)
Q1: What is dihydrazine sulfate and what are its primary thermal hazards?
This compound, (N₂H₅)₂SO₄, is the salt formed from two hydrazine (B178648) molecules and one molecule of sulfuric acid. Unlike the less soluble monohydrazine sulfate (N₂H₆SO₄), this compound is highly soluble in water, which allows for reactions in more concentrated solutions.[1] The primary thermal hazard stems from the potential for rapid, uncontrolled exothermic decomposition. When heated, it can decompose and release toxic fumes, including oxides of sulfur and nitrogen.[2][3][4] Hydrazine and its derivatives are high-energy compounds, and their decomposition can be triggered by heat, mechanical shock, or contact with catalytic surfaces like certain metals.[5][6][7]
Q2: What are the critical parameters to monitor for preventing a thermal runaway?
Preventing a thermal runaway requires careful monitoring and control of several key parameters:
-
Temperature: The internal reaction temperature is the most critical parameter. Continuous monitoring with a calibrated probe is essential.
-
Rate of Reagent Addition: The rate at which reactants are added directly influences the rate of heat generation. A slow, controlled addition is crucial.
-
Agitation/Mixing: Efficient stirring is vital to ensure uniform temperature distribution and prevent the formation of localized hotspots.
-
pH: The pH of the solution can affect the stability and reactivity of hydrazine species.[8]
Q3: Which factors can unintentionally initiate or accelerate an exotherm?
Several factors can lead to an uncontrolled exotherm:
-
Contamination: The presence of incompatible materials, especially certain metals (like rust or high-purity gold) or strong oxidizing agents, can catalyze decomposition.[7][9][10]
-
Inadequate Cooling: An undersized or inefficient cooling system that cannot remove heat as fast as it is generated by the reaction.
-
Accumulation of Reactants: If a reaction fails to initiate at a low temperature, unreacted material can accumulate. A subsequent, uncontrolled initiation can lead to a dangerous exotherm.
-
Incorrect Reagent Concentration: Using reagents at higher concentrations than specified in a protocol can significantly increase the reaction rate and heat output.
Q4: What are the recommended cooling methods for laboratory-scale reactions?
For laboratory-scale experiments, an ice-water bath is a common and effective method for maintaining temperatures between 0-5°C. For lower temperatures or more precise control, a cryostat with a circulating cooling fluid (e.g., a glycol/water mixture) is recommended. The cooling bath should be of sufficient volume to absorb a significant amount of heat without a large temperature increase. Always ensure the reactor is securely clamped and that the cooling medium can circulate freely around the submerged portion of the flask.
Troubleshooting Guides
Problem 1: The reaction temperature is rising rapidly and approaching the set limit.
-
Immediate Actions:
-
Immediately halt the addition of all reagents.
-
Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.
-
If the temperature continues to rise, prepare an emergency quenching solution (e.g., a large volume of cold, dilute acid or a suitable reducing agent scavenger, depending on the specific reaction).
-
Alert personnel in the immediate vicinity and follow established emergency shutdown procedures.
-
-
Potential Root Causes:
-
The reagent addition rate is too high.
-
The cooling capacity is insufficient for the scale of the reaction.
-
The concentration of the reactants is higher than intended.
-
-
Preventative Measures:
-
Conduct a thorough risk assessment before the experiment to understand the reaction's thermal profile.
-
Use a syringe pump or a pressure-equalizing dropping funnel for precise, controlled addition of reagents.
-
Start with a smaller-scale reaction to characterize the exotherm before scaling up.
-
Problem 2: The product is contaminated or the yield is low after an exothermic event.
-
Immediate Actions:
-
Safely work up the reaction once it is under control and thermally stable.
-
Analyze the product mixture using appropriate techniques (e.g., NMR, LC-MS) to identify byproducts.
-
-
Potential Root Causes:
-
High temperatures likely led to thermal decomposition of reactants or products.[6]
-
Side reactions became dominant at elevated temperatures.
-
-
Preventative Measures:
-
Strictly adhere to the temperature limits specified in the protocol.
-
Ensure efficient heat removal throughout the reaction.
-
Consider using a more dilute solution to slow the reaction rate and reduce the volumetric heat output.
-
Data Presentation: Properties of Hydrazine Sulfates
The following table summarizes key quantitative data for monohydrazine and this compound. Understanding these properties is crucial for safe handling and reaction design.
| Property | Monohydrazine Sulfate ((N₂H₅)HSO₄) | This compound ((N₂H₅)₂SO₄) |
| Molar Mass | 130.12 g/mol [11] | 162.16 g/mol [12] |
| Appearance | White crystalline solid[3][11] | White solid |
| Melting Point | 254 °C (decomposes)[11][13][14] | 85 °C[12] |
| Decomposition Temp. | >250 °C[13] | Decomposes upon heating |
| Solubility in Water | 30 g/L at 20°C (sparingly soluble)[11] | Exceedingly soluble[1] |
| pH (aqueous solution) | 1.5 (50 g/L solution)[13], 1.3 (0.2 Molar aq soln)[3] | Weakly acidic |
Experimental Protocols
Protocol: General Procedure for a Controlled Exothermic Reaction
This protocol provides a generalized methodology for running an exothermic reaction, such as a synthesis involving this compound, where temperature control is critical. This is a template and must be adapted based on a thorough risk assessment of the specific chemical reaction being performed.
-
Equipment Setup:
-
Assemble a four-necked round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe (thermocouple), a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel for reagent addition.
-
Place the flask in a cooling bath of appropriate size and medium (e.g., ice/water). Ensure the bath's liquid level is above the level of the reactants in the flask.
-
Secure all glassware with appropriate clamps.
-
-
Reagent Preparation:
-
Prepare the this compound solution in the reaction flask and begin cooling to the target initial temperature (e.g., 0-5 °C) with efficient stirring.
-
Load the second reagent into the dropping funnel.
-
-
Controlled Addition:
-
Once the starting solution is at the target temperature, begin adding the second reagent dropwise from the funnel.
-
Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ±2 °C of the setpoint).
-
In many hydrazine-based syntheses, the temperature is initially kept low (e.g., 8-20°C) during the addition phase.[15][16]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time.
-
Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC), if applicable.
-
-
Work-up and Isolation:
-
Once the reaction is complete, proceed with the work-up. This may involve quenching the reaction by carefully adding it to a cold solution, followed by extraction, crystallization, and filtration.
-
For hydrazine sulfate precipitation, the solution is often cooled to 10-15°C after acidification.[17]
-
Visualizations
Experimental Workflow Diagram
Caption: A general workflow for exothermic reactions highlighting critical control points.
Troubleshooting Flowchart for Thermal Events
Caption: Decision-making flowchart for managing a thermal runaway event.
Factors Influencing Exotherm Risk
Caption: Relationship between key experimental parameters and the risk of an uncontrolled exotherm.
References
- 1. Sciencemadness Discussion Board - this compound(H10N4O4S) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. lewisu.edu [lewisu.edu]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2682446A - Process for making hydrazine sulfate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 12. guidechem.com [guidechem.com]
- 13. chemos.de [chemos.de]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Sciencemadness Discussion Board - Preparation of Hydrazine Sulfate (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dihydrazine Sulfate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dihydrazine sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving dihydrazine sulfate?
A1: The most prevalent byproducts depend on the specific reaction. In reactions with carbonyl compounds, the formation of azines is a common side reaction.[1][2][3] Over-alkylation, leading to di- and tri-substituted hydrazines, is a significant issue when alkylating hydrazine (B178648).[4] Additionally, decomposition of this compound can occur, especially at elevated temperatures, leading to the release of nitrogen and sulfur oxides.[5][6]
Q2: How can I minimize the formation of azines in my hydrazone synthesis?
A2: Azine formation occurs when a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[3] To minimize this, consider the following:
-
Stoichiometry Control: Use a slight excess of this compound relative to the carbonyl compound.
-
Reaction Conditions: Maintain a mildly acidic pH (around 4.5-6) to catalyze hydrazone formation without promoting side reactions.[3] Running the reaction at lower temperatures can also help control the reaction rate and selectivity.
-
Order of Addition: Slowly adding the carbonyl compound to the this compound solution can help maintain a low concentration of the carbonyl compound, disfavoring the second reaction step that leads to azine formation.
Q3: My reaction with this compound is showing a low yield. What are the potential causes?
A3: Low yields can stem from several factors:
-
Sub-optimal pH: The formation of hydrazones is pH-sensitive. A pH that is too low will protonate the hydrazine, rendering it non-nucleophilic, while a neutral or high pH may result in a very slow reaction.[3]
-
Reversibility of the Reaction: Hydrazone formation is an equilibrium reaction. The water produced as a byproduct can drive the reaction backward.[3]
-
Poor Reagent Quality: Impurities in your starting materials can interfere with the reaction.[3]
-
Decomposition: this compound can decompose if heated excessively.[7][8]
-
Over-alkylation: In alkylation reactions, the formation of multiple substitution products is a common cause of low yields for the desired mono-substituted product.[4]
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: this compound is relatively stable in air.[7] However, it is incompatible with strong oxidizing agents, nitrites, and bases.[6][7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[8]
Q5: What analytical techniques are recommended for monitoring the progress of my reaction and identifying byproducts?
A5: Several analytical methods are suitable for monitoring reactions with this compound:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying reactants, products, and byproducts.[9] For GC analysis, derivatization may be necessary to prevent degradation of hydrazine compounds.[9]
-
Spectrophotometry: UV-Vis spectrophotometry can be used to quantify hydrazine derivatives after reaction with a suitable colorimetric reagent.[10][11]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.[3]
Troubleshooting Guides
Problem 1: Unexpected Peaks in Spectroscopic Data (e.g., NMR, Mass Spectrometry)
| Possible Cause | Recommended Solution(s) |
| Azine Formation | - Confirm the presence of the azine by comparing your data with known spectra or by synthesizing the azine as a standard. - To avoid this in future reactions, adjust the stoichiometry to use a slight excess of this compound. - Control the reaction temperature and pH more carefully. |
| Over-alkylation Products | - Use a larger excess of hydrazine to favor mono-alkylation. - Consider a different synthetic route, such as reductive amination, which can offer better selectivity.[4] |
| Unreacted Starting Materials | - Monitor the reaction more closely using TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider gently heating the mixture or extending the reaction time. |
| Solvent or Reagent Impurities | - Use high-purity, dry solvents and reagents. - Purify starting materials if their purity is questionable.[3] |
Problem 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Incorrect pH | - Measure the pH of your reaction mixture. - Adjust the pH to a mildly acidic range (4.5-6) using a catalytic amount of a weak acid like acetic acid for hydrazone formation.[3] |
| Reaction Equilibrium | - If the reaction is reversible, try to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[3] |
| Incomplete Reaction | - Increase the reaction time or temperature. - Ensure efficient mixing. |
| Product Precipitation Issues | - If the product is expected to precipitate, ensure the solution is sufficiently cooled. - Try adding a co-solvent to induce precipitation. |
| Purification Losses | - Optimize your purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | N₂H₄·H₂SO₄ |
| Molecular Weight | 130.12 g/mol [7] |
| Melting Point | 254 °C (decomposes)[7][8] |
| Density | 1.37 g/cm³[7] |
| Solubility in Water | Slightly soluble in cold water, more soluble in hot water.[7] |
| Appearance | Colorless scaly crystals or rhombic crystals.[7] |
| Stability | Stable in air; susceptible to alkali and oxidizing agents.[7] |
Table 2: Recommended Conditions for Hydrazone Formation
| Parameter | Recommended Range/Value |
| pH | 4.5 - 6[3] |
| Catalyst | Catalytic amount of a weak acid (e.g., acetic acid)[3] |
| Temperature | Room temperature to reflux, depending on reactant reactivity.[3] |
| Solvent | Typically an alcohol (e.g., ethanol (B145695), methanol) |
| Monitoring | Thin Layer Chromatography (TLC)[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Hydrazone from an Aldehyde/Ketone
-
Dissolve this compound: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol or a water/ethanol mixture). Gentle heating may be required to fully dissolve the solid.
-
Add Carbonyl Compound: To the stirred solution, add one equivalent of the aldehyde or ketone.
-
Adjust pH: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[3]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.
-
Monitor Progress: Monitor the reaction's progress by TLC until the starting carbonyl compound is no longer visible.[3]
-
Isolate Product: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purify Product: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.[3]
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolve Crude Product: In a beaker, dissolve the crude this compound in a minimal amount of boiling water. For every 21 grams of crude product, approximately 100 grams of boiling water can be used.[12]
-
Decolorize (if necessary): If the solution is colored (e.g., brown), add a small amount of activated charcoal.[12]
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the purified white crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold alcohol and then dry them in a desiccator.[13]
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Desired reaction vs. side reaction pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Hydrazine sulfate | 10034-93-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Dihydralazine sulfate analysis using 2-methyl-o-nitropyridine-6-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Selectivity of Dihydrazine Sulfate Reductions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when using dihydrazine sulfate (B86663) (commonly employed as its hydrated form, hydrazine (B178648) hydrate (B1144303), N₂H₄·H₂O) for chemical reductions. The focus is on improving the chemoselectivity of these reactions, particularly for the reduction of nitro groups in the presence of other sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What is dihydrazine sulfate and how does it function as a reducing agent?
This compound is a salt of hydrazine. In practice, hydrazine is often used as hydrazine hydrate (a 64% solution of hydrazine in water is common). It is a powerful reducing agent that, often in the presence of a catalyst, can selectively reduce various functional groups. The reaction is a form of catalytic transfer hydrogenation, where hydrazine acts as a hydrogen donor. The thermodynamic driving force for the reaction is the formation of highly stable nitrogen gas (N₂) and water.
Q2: What are the most common applications of this compound in organic synthesis?
The most prevalent application is the reduction of aromatic nitro compounds to form anilines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] It is also used for the reduction of other functional groups such as azo compounds, azides, and in the Wolff-Kishner reduction of carbonyl compounds to alkanes.[2][3]
Q3: What are the key advantages of using this compound over other reduction methods like catalytic hydrogenation with H₂ gas?
Key advantages include:
-
Safety and Convenience: It avoids the need to handle highly flammable and pressurized hydrogen gas.[1]
-
Selectivity: With the proper choice of catalyst and reaction conditions, it can offer high chemoselectivity, reducing one functional group while leaving others intact.[4]
-
Cost-Effectiveness: In many cases, it utilizes inexpensive catalysts like iron oxides.[5][6]
Q4: What are the primary safety concerns when working with this compound/hydrazine hydrate?
Hydrazine and its salts are toxic and potential carcinogens. Users should handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is crucial to avoid contact with strong oxidizing agents, as the reaction can be vigorous.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reductions, focusing on selectivity and yield.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. | • Use a fresh batch of catalyst.• For heterogeneous catalysts like Pd/C, ensure it hasn't been exposed to catalyst poisons (e.g., sulfur compounds).• Consider an alternative catalyst (e.g., iron oxides for nitro reductions).[5][6] |
| Insufficient Reagent: The molar ratio of hydrazine to the substrate may be too low. | • Increase the equivalents of hydrazine hydrate. Ratios of 10:1 (hydrazine:substrate) are sometimes used.[1] | |
| Inappropriate Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature while monitoring for side product formation.• For slow reactions, microwave heating can significantly reduce reaction times and improve yield.[1][7] | |
| Poor Selectivity: Dehalogenation of Aryl Halides | High Reaction Temperature: C-X bonds (especially C-Br and C-I) are susceptible to reduction at elevated temperatures, particularly with Pd/C catalysts.[1] | • Lower the reaction temperature. Often, performing the reaction at room temperature is sufficient to prevent dehalogenation while still reducing the nitro group.[1] |
| High Catalyst Loading: An excessive amount of catalyst can promote over-reduction. | • Reduce the catalyst loading (e.g., from 10% w/w to 5% w/w of Pd/C). | |
| Inappropriate Catalyst: Palladium catalysts are highly active and can promote dehalogenation. | • Consider switching to an iron-based catalyst (e.g., Fe₃O₄ or Fe₂O₃-MgO), which is often more chemoselective for nitro group reduction and less prone to causing dehalogenation.[5][8] | |
| Poor Selectivity: Reduction of Other Functional Groups (Ketones, Alkenes, Azo groups) | Formation of Hydrazone: Aldehydes and ketones can react with hydrazine to form hydrazones. | • This method is generally not suitable for substrates containing aldehyde or ketone functionalities if the desired outcome is selective nitro reduction. |
| Reduction of Double Bonds: Olefinic double bonds can be reduced by the diimide (HN=NH) intermediate formed from hydrazine. | • This is a known limitation. If preserving a double bond is critical, alternative reducing agents should be considered. | |
| Cleavage of Azo Bridge: The azo group (-N=N-) is also reducible by hydrazine. | • Use a catalyst system known for its selectivity, such as a modified iron oxide hydroxide (B78521) catalyst.• Carefully control the reaction temperature. Interestingly, for nitro-azo compounds, a higher temperature can sometimes favor nitro reduction over azo cleavage due to different activation energies. | |
| Formation of Side Products (e.g., Azo/Hydrazo derivatives) | High Reaction Temperature or Incomplete Reaction: Partial reduction of the nitro group can lead to condensation reactions, forming azoxy, azo, or hydrazo compounds. | • Ensure sufficient hydrazine is present to drive the reaction to the desired amine.• Optimize the temperature; excessively high temperatures can sometimes promote these side reactions. |
| Reaction is Stalled or Incomplete | Poor Solvent Choice: The reactants may not be fully soluble, or the solvent may be inappropriate for the catalyst system. | • Ensure your starting material is fully dissolved. Methanol and ethanol (B145695) are common solvents for these reactions.[1][7]• Screen a few different solvents to find the optimal one for your specific substrate and catalyst. |
| Pressure Effects (in sealed vessels): In microwave reactions, pressure plays a critical role in reaction progression. | • If a reaction in an open vessel is slow, switching to a sealed microwave vial can increase the internal pressure and temperature, driving the reaction to completion. This is also a strategy for achieving total reduction (including dehalogenation) if desired.[1][7] |
Data Presentation: Optimizing Selectivity
Table 1: Effect of Temperature and Heating Method on the Reduction of 1-bromo-4-nitrobenzene
This table demonstrates how temperature and the use of microwave irradiation can be used to control the selectivity between nitro reduction and dehalogenation when using a Pd/C catalyst.
| Entry | Substrate | Product(s) | Catalyst | Solvent | Method | Temp (°C) | Time | Yield (%) | Notes |
| 1 | 1-bromo-4-nitrobenzene | 4-bromoaniline | 5% Pd/C | MeOH | Reflux | 80 | 5 min | 95 | Selective nitro reduction is achieved.[1] |
| 2 | 1-bromo-4-nitrobenzene | Aniline | 10% Pd/C | MeOH | Microwave | 120 | 15 min | 95 | Complete reduction (dehalogenation) occurs at higher temperature and pressure.[1] |
Data sourced from Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.[1]
Table 2: Catalyst Comparison for Chemoselective Nitro Reductions
This table compares different catalysts for the reduction of various nitroarenes, highlighting the excellent chemoselectivity offered by iron oxide nanoparticles.
| Entry | Substrate | Catalyst | Conditions | Time | Yield (%) | Tolerated Groups |
| 1 | 4-Chloronitrobenzene | Fe₃O₄ (in situ) | Microwave, 150 °C | 2 min | >99 | Chloro |
| 2 | 4-Nitrobenzonitrile | Fe₃O₄ (in situ) | Microwave, 150 °C | 4 min | >99 | Cyano |
| 3 | 4-Nitroacetophenone | Fe₃O₄ (in situ) | Microwave, 150 °C | 4 min | >99 | Ketone (Note: Potential for hydrazone formation exists) |
| 4 | 1-Bromo-4-nitrobenzene | Fe₃O₄ (in situ) | Reflux (EtOH), 80 °C | 2 h | >99 | Bromo |
Data sourced from Cantillo, D., Moghaddam, M. M., & Kappe, C. O. (2013). Hydrazine-mediated reduction of nitro and azide (B81097) functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. The Journal of organic chemistry, 78(9), 4530–4542.[5][6]
Experimental Protocols & Visualizations
General Workflow for Optimizing Selectivity
The following diagram illustrates a general workflow for developing a selective this compound reduction protocol.
Caption: A general workflow for optimizing selective hydrazine reductions.
Troubleshooting Decision Tree for Poor Selectivity
This diagram provides a logical path for addressing common selectivity issues.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Selective Nitro Reduction with an Iron-Based Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dihydrazine Sulfate Synthesis
Due to the highly hazardous nature of the materials involved in the synthesis of dihydrazine sulfate (B86663), this guide focuses on safety, troubleshooting common issues, and analytical methods for quality control. It is intended for trained professionals working in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls. This document does not provide a synthesis protocol but rather guidance for researchers already working with established and approved methods.
This guide provides answers to frequently asked questions regarding the troubleshooting of dihydrazine sulfate synthesis, focusing on ensuring the safety, purity, and stability of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to observe during this synthesis?
A1: Handling this compound and its precursors requires stringent safety measures due to their toxicity and potential instability.
-
Engineering Controls: Always work in a certified chemical fume hood with a blast shield. Ensure proper ventilation to prevent the accumulation of hazardous vapors.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Have appropriate fire extinguishing media (e.g., Class D for reactive metals, if applicable to specific reagents) and spill control materials readily available.
-
Waste Disposal: All waste materials, including reaction byproducts and contaminated labware, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Q2: My reaction is showing an unexpected color change or gas evolution. What should I do?
A2: Unexpected visual cues often indicate a side reaction, decomposition, or a runaway reaction. Immediate and cautious action is required. First, ensure your personal safety. If you suspect a runaway reaction (rapid temperature increase, vigorous gas evolution), evacuate the area and alert safety personnel immediately. For less severe deviations, follow a systematic troubleshooting process.
Caption: Troubleshooting workflow for unexpected reaction events.
Q3: The yield of my synthesis is consistently low. What are the potential causes?
A3: Low yield can be attributed to several factors, ranging from reagent quality to reaction conditions.
-
Reagent Purity: Ensure all starting materials are of high purity and free from water, which can interfere with the reaction. Use freshly opened or properly stored reagents.
-
Temperature Control: The reaction is often highly sensitive to temperature. Deviations from the optimal temperature range can promote the formation of side products, reducing the yield of the desired product.
-
Stoichiometry: Precise measurement of reactants is crucial. Inaccuracies in stoichiometry can lead to incomplete reactions or an increase in byproduct formation.
-
Mixing: Inadequate agitation can result in localized concentration and temperature gradients, leading to non-uniform reaction and lower yields.
Q4: How can I assess the purity of the final this compound product?
A4: Purity assessment is critical for both safety and experimental success. A combination of analytical techniques is recommended. The presence of impurities can significantly impact the stability of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Spectroscopy: Techniques like FTIR and NMR can identify the characteristic functional groups and structure of this compound and help detect impurities.
-
Elemental Analysis: This method provides the elemental composition (C, H, N, S, O) of the sample, which can be compared against the theoretical values for the pure compound.
| Parameter | Expected Result for Pure this compound | Indication of Impurity |
| Appearance | White crystalline solid | Discoloration (e.g., yellow, brown) |
| Melting Point | Sharp, defined range (~104-107 °C decomp.) | Broad or depressed melting range |
| FTIR (cm⁻¹) | Peaks for N-H, N-N, SO₄²⁻ functional groups | Additional peaks from solvents or byproducts |
| Elemental Analysis (%) | Matches theoretical values (N, H, S, O) | Deviation from theoretical values |
Q5: What are the signs of product decomposition, and how should it be stored?
A5: this compound can decompose, potentially vigorously, if not handled or stored correctly.
-
Signs of Decomposition: Discoloration, clumping, gas evolution, or an unusual odor are all indicators of decomposition. Never use a product that shows these signs.
-
Proper Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents, metals). Do not store in glass containers with ground glass stoppers due to friction sensitivity. Use of polyethylene (B3416737) or fluoropolymer-lined caps (B75204) is recommended.
The following diagram illustrates the logical relationship between storage conditions and product stability.
Caption: Factors influencing the stability of this compound during storage.
Validation & Comparative
A Comparative Guide to Dihydrazine Sulfate and Sodium Borohydride as Reducing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two reducing agents: dihydrazine sulfate (B86663) and sodium borohydride (B1222165), focusing on their performance in the reduction of nitro and carbonyl compounds. Experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate an informed choice for specific synthetic applications.
At a Glance: Key Differences
| Feature | Dihydrazine Sulfate | Sodium Borohydride |
| Primary Functional Group Targets | Carbonyls (to alkanes), Nitro groups | Aldehydes, Ketones (to alcohols) |
| Reaction Name (Carbonyl Reduction) | Wolff-Kishner Reduction | Borohydride Reduction |
| Typical Reaction Conditions | Strongly basic, high temperatures (can be modified) | Mild, often alcoholic solvents at room temp. |
| Selectivity | Reduces carbonyls to methylene (B1212753) groups | Reduces aldehydes and ketones to alcohols[1] |
| Handling and Safety | Solid, easier to handle than hydrazine (B178648) hydrate[2] | Bench-stable crystalline solid[1] |
Performance Comparison: Reduction of Nitro Compounds
Both this compound (often used as hydrazine hydrate (B1144303) in the presence of a catalyst) and sodium borohydride are capable of reducing nitro compounds to their corresponding amines. A direct comparison of their performance in the reduction of various nitroarenes has been conducted using a magnetically recoverable Co-Co2B nanocomposite catalyst.
Table 1: Comparison of Sodium Borohydride and Hydrazine Hydrate for the Reduction of Nitroarenes
| Entry | Substrate | Time (min) with NaBH4 | Yield (%) with NaBH4 | Time (min) with N2H4·H2O | Yield (%) with N2H4·H2O |
| 1 | Nitrobenzene | 10 | 98 | 20 | 96 |
| 2 | 4-Nitrotoluene | 15 | 97 | 25 | 95 |
| 3 | 4-Nitroanisole | 12 | 98 | 20 | 97 |
| 4 | 4-Nitrochlorobenzene | 8 | 99 | 15 | 98 |
| 5 | 4-Nitrophenol | 20 | 95 | 30 | 94 |
| 6 | 4-Nitroaniline | 25 | 94 | 35 | 92 |
Data sourced from a study on magnetically recoverable Co-Co2B nanocomposites as catalysts[3].
The data indicates that for the reduction of nitroarenes in the presence of a Co-Co2B catalyst, sodium borohydride generally leads to shorter reaction times with comparable or slightly higher yields compared to hydrazine hydrate[3].
Performance Comparison: Reduction of Carbonyl Compounds
The reduction of carbonyl compounds by this compound and sodium borohydride results in fundamentally different products, highlighting their distinct chemical reactivities.
-
This compound (in Wolff-Kishner Reduction): This reagent is employed under basic conditions to reduce aldehydes and ketones to their corresponding alkanes (methylene groups)[4][5]. This deoxygenation reaction is a powerful tool for removing a carbonyl group entirely.
-
Sodium Borohydride: This is a milder and more selective reducing agent that reduces aldehydes and ketones to primary and secondary alcohols, respectively[1]. It does not typically reduce the carbonyl group to a methylene group.
A direct comparison of yields for the same starting material would be misleading due to the different products formed. However, we can compare their applications and typical outcomes.
Table 2: Reduction of Carbonyl Compounds
| Reducing Agent | Starting Material | Product | Typical Yield |
| This compound (Wolff-Kishner) | Ketone/Aldehyde | Alkane | Generally high (>80%) |
| Sodium Borohydride | Ketone | Secondary Alcohol | Generally high (>90%) |
| Sodium Borohydride | Aldehyde | Primary Alcohol | Generally high (>90%) |
A milder alternative to the traditional Wolff-Kishner reduction involves the formation of a tosylhydrazone from the ketone, which is then reduced by sodium borohydride to the corresponding alkane[5][6]. This method offers gentler reaction conditions compared to the high temperatures and strong base typically required for the direct Wolff-Kishner reaction[5][6].
Experimental Protocols
Reduction of a Nitro Compound with Sodium Borohydride
This protocol describes the reduction of an aromatic nitro compound to its corresponding amine using sodium borohydride and a nickel catalyst in a mixed solvent system.
Materials:
-
Aromatic nitro compound (e.g., nitrobenzene)
-
Sodium borohydride (NaBH₄)
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottomed flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
In a 15 ml round-bottomed flask equipped with a magnetic stirrer, prepare a solution of the nitroaromatic compound (1 mmol) in a mixture of acetonitrile and water (e.g., 3.0:0.3 ml).
-
Add a catalytic amount of Ni(OAc)₂·4H₂O (e.g., 0.2 mmol) to the solution and stir the mixture for 5 minutes at room temperature.
-
Add NaBH₄ (4 mmol) as a fine powder to the reaction mixture. A black precipitate should form immediately.
-
Continue stirring the mixture at room temperature and monitor the reaction progress using TLC.
-
Upon completion of the reaction, add 5 ml of distilled water to the mixture and stir for an additional 10 minutes.
-
Extract the product with dichloromethane (3 x 8 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by short column chromatography over silica gel to obtain the pure amine[7].
Reduction of a Ketone to an Alkane with this compound (Wolff-Kishner Reduction)
This protocol describes a modified Wolff-Kishner reduction of a steroid ketone to its corresponding methylene analog using this compound.
Materials:
-
Steroid ketone (e.g., dehydrocholic acid)
-
This compound ((N₂H₅)₂SO₄)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling solvent (e.g., triethylene glycol)
-
Hydrochloric acid (HCl)
-
Ether
-
Acetone
-
Reflux condenser
Procedure:
-
In a flask equipped with a reflux condenser, mix the steroid ketone (e.g., 2 g of dehydrocholic acid), this compound (e.g., 3.9 g), and potassium hydroxide (e.g., 7 g) in a high-boiling solvent like triethylene glycol (e.g., 50 cc)[2].
-
Heat the mixture to reflux for approximately 1 hour[2].
-
Remove the condenser to allow water to evaporate from the reaction mixture.
-
Continue heating until the temperature of the mixture reaches 190-200 °C[2].
-
Once the desired temperature is reached, reflux the mixture for an additional 2-4 hours to complete the reduction[2].
-
Cool the reaction mixture and dilute it with water.
-
Acidify the mixture with hydrochloric acid and extract the product with ether.
-
Wash and dry the ether solution, then evaporate the solvent.
-
Recrystallize the solid residue from a suitable solvent (e.g., dilute acetone) to obtain the purified alkane product[2].
Mechanistic Pathways
The distinct outcomes of reductions with this compound and sodium borohydride stem from their different reaction mechanisms.
Caption: Mechanism of ketone reduction by sodium borohydride.
Caption: Mechanism of the Wolff-Kishner reduction.
Conclusion
This compound and sodium borohydride are both effective reducing agents, but their applications are largely distinct and complementary. Sodium borohydride is a mild and selective reagent ideal for the conversion of aldehydes and ketones to alcohols under gentle conditions. In contrast, this compound, primarily through the Wolff-Kishner reduction, offers a powerful method for the complete deoxygenation of carbonyls to alkanes, albeit under more forcing conditions. For the reduction of nitro compounds, both reagents can be effective, with sodium borohydride in combination with a suitable catalyst often providing a faster reaction. The choice between these two reagents will ultimately depend on the desired transformation, the functional group tolerance of the substrate, and the desired reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Dihydrazine Sulfate and Hydrazine Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations efficiently and safely. Hydrazine (B178648) and its derivatives are fundamental building blocks and reducing agents, with dihydrazine sulfate (B86663) and hydrazine hydrate (B1144303) being two of the most common forms utilized in laboratories. This guide provides an objective, data-driven comparison of these two reagents in key applications, supported by experimental protocols and safety considerations to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Dihydrazine Sulfate | Hydrazine Hydrate |
| Physical State | White crystalline solid[1] | Colorless, fuming liquid[2] |
| Hydrazine Content | ~49% hydrazine by mass | Typically 35% to 64% hydrazine in water (e.g., 55% hydrazine hydrate contains 35% hydrazine)[3] |
| Handling | Easier and safer to handle and store due to its solid, non-volatile nature | Liquid form presents greater inhalation and spillage risks; requires careful handling in a fume hood[2][4] |
| Solubility | Soluble in water; sparingly soluble in ethanol[1] | Miscible with water and alcohols[2] |
| Reactivity | Often used as a source of hydrazine in situ by reaction with a base | Directly used as a nucleophile and reducing agent |
| Primary Use | Convenient and safer alternative to hydrazine hydrate in many reactions | Widely used in Wolff-Kishner reductions, synthesis of heterocycles, and as a reducing agent[5][6] |
Performance in Key Organic Reactions
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a cornerstone reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes. Both this compound and hydrazine hydrate are effective reagents for this transformation.
Comparative Insights:
Hydrazine hydrate is famously used in the Huang-Minlon modification of the Wolff-Kishner reduction, which offers significantly reduced reaction times and improved yields compared to the original procedure.[7][8] This modification involves refluxing the carbonyl compound with hydrazine hydrate and a base in a high-boiling solvent like diethylene glycol.[7][8]
This compound, being a solid, offers a convenient and safer alternative. It can be used in conjunction with an alkali metal hydroxide (B78521) to generate hydrazine in situ, thus avoiding the handling of corrosive and volatile liquid hydrazine hydrate.[9] An improved procedure using hydrazine sulfate and potassium hydroxide in triethylene glycol has been shown to be effective for the reduction of steroid ketones, with reaction times of about 2-4 hours at 190-200 °C.[9]
While direct, side-by-side comparative yield data in a single study is scarce, the Huang-Minlon modification using hydrazine hydrate is well-established for its high yields, often exceeding 90%.[7] The method with this compound is also reported to provide good yields, making it a viable and safer option.[9]
Experimental Protocols:
Protocol 1: Wolff-Kishner Reduction using Hydrazine Hydrate (Huang-Minlon Modification)
-
Reactants:
-
Carbonyl compound (1 equivalent)
-
Hydrazine hydrate (85% solution, 3 equivalents)
-
Sodium hydroxide (3 equivalents)
-
Diethylene glycol (solvent)
-
-
Procedure:
-
The carbonyl compound, hydrazine hydrate, and sodium hydroxide are combined in diethylene glycol.
-
The mixture is refluxed.
-
Water and excess hydrazine are removed by distillation, allowing the reaction temperature to rise to approximately 200°C.
-
The reaction is maintained at this temperature until completion.[7][8]
-
Protocol 2: Wolff-Kishner Reduction using this compound
-
Reactants:
-
Aldehyde or ketone (1 equivalent)
-
This compound (stoichiometric amount)
-
Potassium hydroxide (excess)
-
Triethylene glycol (high-boiling solvent)
-
-
Procedure:
-
A mixture of the carbonyl compound, this compound, potassium hydroxide, and triethylene glycol is heated.
-
The reaction is typically refluxed for a period, allowing for the in situ formation of the hydrazone.
-
Water is then allowed to evaporate, and the temperature is raised to 190-200°C.
-
The mixture is refluxed at this temperature for 2-4 hours to complete the reduction.[9]
-
Workflow for Wolff-Kishner Reduction:
Caption: Choice of hydrazine source for Wolff-Kishner reduction.
Synthesis of Pyrazoles
Pyrazoles are a significant class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. Both this compound and hydrazine hydrate are extensively used in their synthesis, typically through condensation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.
Comparative Insights:
Hydrazine hydrate is a common reagent for the synthesis of pyrazolines and pyrazoles from chalcones (α,β-unsaturated ketones).[6][10] The reaction often proceeds by refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid.[6][11]
This compound can also be employed for pyrazole (B372694) synthesis. For instance, in the Knorr pyrazole synthesis, a β-ketoester can be reacted with hydrazine, which can be sourced from this compound in the presence of a base.
The choice between the two reagents may depend on the specific substrate and desired reaction conditions. The solid nature of this compound can be advantageous for reactions where the presence of water from hydrazine hydrate might be detrimental or for ease of handling.
Experimental Protocols:
Protocol 3: Pyrazole Synthesis from a Chalcone (B49325) using Hydrazine Hydrate
-
Reactants:
-
Chalcone (1 equivalent)
-
Hydrazine hydrate (99%, 4 equivalents)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Combine the chalcone and hydrazine hydrate in glacial acetic acid in a sealed tube.
-
Heat the reaction mixture.
-
Upon completion, cool the mixture and pour it into ice water.
-
The precipitated solid is filtered, washed, and can be purified by recrystallization.[11]
-
Protocol 4: Pyrazole Synthesis via in situ Hydrazine Generation from this compound
-
Reactants:
-
1,3-dicarbonyl compound (1 equivalent)
-
This compound (0.5 equivalents)
-
A suitable base (e.g., sodium acetate)
-
A suitable solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve the base in water and add the 1,3-dicarbonyl compound and this compound in a solvent like ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the pyrazole product, which may precipitate.
-
The product can be purified by filtration and recrystallization.
-
Logical Flow for Pyrazole Synthesis:
Caption: Decision pathway for pyrazole synthesis.
Safety and Handling
A critical factor in the selection between this compound and hydrazine hydrate is safety.
Hydrazine Hydrate:
-
Hazards: It is a corrosive, flammable, and toxic substance, and a suspected human carcinogen.[5] Acute exposure can cause irritation to the eyes, nose, and throat, as well as more severe effects like pulmonary edema and seizures.[4]
-
Precautions: Always handle in a properly functioning chemical fume hood.[2] Personal protective equipment (PPE) should include a flame-resistant lab coat, nitrile or chloroprene (B89495) gloves, and splash-proof goggles or a face shield.[4] It should be stored in a cool, well-ventilated area away from heat and ignition sources.[12]
This compound:
-
Hazards: While considered safer to handle than hydrazine hydrate due to its solid, non-volatile nature, it is still toxic and a suspected carcinogen. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[13]
-
Precautions: Avoid creating dust.[13] Handle with appropriate PPE, including gloves, protective clothing, and eye/face protection.[14] Store in a well-ventilated place, locked up, and away from incompatible materials.[14]
Safety Protocol Workflow:
Caption: General safety workflow for handling hydrazine reagents.
Conclusion
Both this compound and hydrazine hydrate are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.
-
Hydrazine hydrate is a potent and widely used reagent, particularly in well-established procedures like the Huang-Minlon reduction, where it often provides excellent yields. However, its liquid nature and volatility necessitate stringent safety precautions.
-
This compound offers a significant advantage in terms of safety and handling. As a stable, non-volatile solid, it reduces the risks associated with inhalation and spillage. It serves as an excellent in situ source of hydrazine, making it a preferable choice in many laboratory settings, especially when developing new procedures or in educational environments.
The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and, importantly, the safety infrastructure and handling capabilities of the laboratory. For many applications, the enhanced safety profile of this compound makes it a highly attractive alternative to hydrazine hydrate without a significant compromise in synthetic utility.
References
- 1. Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]
- 10. irjmets.com [irjmets.com]
- 11. benchchem.com [benchchem.com]
- 12. actylislab.com [actylislab.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. lobachemie.com [lobachemie.com]
Dihydrazine Sulfate: A Comparative Guide to its Use as a Primary Standard in Hydrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of hydrazine (B178648), a crucial compound in various industrial and pharmaceutical applications, the choice of a primary standard is paramount to ensure accuracy and reliability. This guide provides an objective comparison of dihydrazine sulfate (B86663) as a primary standard for hydrazine analysis against other common alternatives, supported by experimental data and detailed protocols.
Overview of Primary Standards for Hydrazine Analysis
A primary standard is a highly pure and stable compound used to determine the concentration of a titrant or to calibrate analytical instruments. For hydrazine analysis, the ideal primary standard should be non-hygroscopic, have a high molecular weight, be stable under normal laboratory conditions, and react stoichiometrically with the analyte or titrant. This guide focuses on dihydrazine sulfate and compares its performance with other established primary standards, namely potassium iodate (B108269) and potassium bromate (B103136).
Comparison of Primary Standards
The selection of a primary standard depends on the analytical method employed. This compound is primarily used to prepare standard solutions for colorimetric, spectrophotometric, and chromatographic methods due to its high purity and stability. In contrast, potassium iodate and potassium bromate are strong oxidizing agents used directly as titrants in redox titrations of hydrazine.
| Property | This compound ((N₂H₅)₂SO₄) | Potassium Iodate (KIO₃) | Potassium Bromate (KBrO₃) |
| Primary Application | Preparation of standard solutions for calibration | Direct redox titration of hydrazine | Direct redox titration of hydrazine |
| Purity | High, can be recrystallized to >99.5% | High (>99.9%) | High (>99.9%) |
| Stability | Stable solid and in acidic solution | Very stable solid and in solution | Stable solid and in solution |
| Hygroscopicity | Low | Low | Low |
| Molecular Weight | 162.17 g/mol | 214.00 g/mol | 167.00 g/mol |
| Key Advantage | Excellent for preparing accurate hydrazine standard solutions for various methods. | Direct and rapid titration with a sharp endpoint. | Strong oxidizing agent suitable for direct titration. |
| Limitations | Not typically used as a direct titrant for hydrazine. | Requires a specific acidic medium for the reaction. | Potential for formation of hazardous byproducts. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques involving these primary standards are outlined below.
Preparation of a Standard Hydrazine Solution using this compound
This protocol is fundamental for calibrating instruments for methods such as spectrophotometry and HPLC.[1]
Objective: To prepare a stock solution of hydrazine with a precisely known concentration.
Materials:
-
This compound ((N₂H₅)₂SO₄), analytical reagent grade
-
Deionized water, oxygen-free (prepared by boiling and cooling under an inert gas)
-
100 mL volumetric flask, Class A
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2041 g of this compound.
-
Quantitatively transfer the weighed solid into a 100 mL volumetric flask.
-
Add a small amount of oxygen-free deionized water to dissolve the solid completely.
-
Once dissolved, dilute to the mark with oxygen-free deionized water.
-
Stopper the flask and mix thoroughly by inversion.
-
This solution contains a precisely known concentration of hydrazine, which can be used to prepare further dilutions for creating calibration curves.
Iodometric Titration of Hydrazine using Potassium Iodate
This method allows for the direct determination of hydrazine concentration using potassium iodate as the primary standard titrant.[2][3]
Objective: To determine the concentration of a hydrazine solution by titration with a standard potassium iodate solution.
Materials:
-
Potassium iodate (KIO₃), primary standard grade
-
Hydrazine solution (analyte)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (B151607) or carbon tetrachloride
-
250 mL iodine flask
-
Burette, 50 mL, Class A
Procedure:
-
Preparation of Standard Potassium Iodate Solution (0.025 M): Accurately weigh the required amount of dry primary standard potassium iodate, dissolve it in deionized water, and dilute to a known volume in a volumetric flask.
-
Sample Preparation: Pipette a known volume of the hydrazine solution into a 250 mL iodine flask.
-
Add 30 mL of concentrated hydrochloric acid and 5 mL of chloroform.
-
Titration: Titrate the hydrazine solution with the standard 0.025 M potassium iodate solution. The flask should be stoppered and shaken vigorously after each addition of the titrant.
-
Endpoint Determination: The chloroform layer will initially turn dark as iodine is formed and then become colorless at the endpoint. The disappearance of the violet color in the chloroform layer marks the endpoint of the titration.
Reaction: N₂H₄ + KIO₃ + 2HCl → KCl + ICl + N₂ + 3H₂O[3]
Bromatometric Titration of Hydrazine using Potassium Bromate
Similar to the iodometric method, this protocol uses a standard solution of potassium bromate to directly titrate hydrazine.
Objective: To determine the concentration of a hydrazine solution by titration with a standard potassium bromate solution.
Materials:
-
Potassium bromate (KBrO₃), primary standard grade
-
Potassium bromide (KBr)
-
Hydrazine solution (analyte)
-
Concentrated hydrochloric acid (HCl)
-
Methyl orange indicator
Procedure:
-
Preparation of Standard Potassium Bromate-Bromide Solution (0.1 N): Prepare a standard solution by dissolving a precisely weighed amount of potassium bromate and potassium bromide in deionized water in a volumetric flask.
-
Sample Preparation: Take a known volume of the hydrazine solution in a conical flask.
-
Add 20 mL of concentrated hydrochloric acid and heat the solution to about 60°C.
-
Add 3-4 drops of methyl orange indicator.
-
Titration: Titrate the hot hydrazine solution with the standard potassium bromate-bromide solution.
-
Endpoint Determination: The endpoint is reached when the red color of the indicator changes to yellow.
Method Comparison: Titrimetric vs. Spectrophotometric Analysis
| Feature | Titrimetric Methods (using KIO₃/KBrO₃) | Spectrophotometric Method (using (N₂H₅)₂SO₄ standard) |
| Principle | Redox reaction and volumetric analysis | Formation of a colored complex and measurement of absorbance |
| Primary Standard Use | Direct titrant | Preparation of calibration standards |
| Sensitivity | Lower | Higher, suitable for trace analysis[1] |
| Speed | Generally faster for a single determination | Can be faster for multiple samples with an autosampler |
| Equipment | Standard laboratory glassware (burette, flasks) | Spectrophotometer |
| Selectivity | May be prone to interferences from other reducing agents | Generally more selective, especially with specific complexing agents |
Visualizing the Analytical Workflows
Conclusion
This compound serves as an excellent and reliable primary standard for the preparation of accurate hydrazine standard solutions, which are indispensable for the calibration of instrumental methods like spectrophotometry and chromatography. Its stability and high purity make it a cornerstone for traceable hydrazine analysis, particularly at low concentrations.
For direct titrimetric analysis, potassium iodate and potassium bromate are superior choices as they act as primary standard titrants, offering rapid and accurate determination of hydrazine. The choice between these primary standards and the analytical method ultimately depends on the required sensitivity, the concentration range of the hydrazine samples, the available equipment, and the nature of the sample matrix. For trace analysis and in complex matrices, methods calibrated with this compound standards are often preferred, while for the assay of bulk hydrazine, direct titration with potassium iodate or bromate is a robust and efficient approach.
References
A Comparative Guide to Spectrophotometric Methods for the Quantification of Hydrazine Using Dihydrazine Sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine (B178648), a potential genotoxic impurity, is of paramount importance. Spectrophotometry offers a sensitive, rapid, and cost-effective approach for this purpose. This guide provides a comparative analysis of two distinct spectrophotometric methods that utilize dihydrazine sulfate (B86663) as a standard for calibration, detailing their experimental protocols and performance data.
The two methods highlighted are the widely used p-Dimethylaminobenzaldehyde (p-DAB) method, which results in a yellow product, and a method based on the reduction of Ferric (III) ions to Ferrous (II) ions, followed by complexation.
Method 1: p-Dimethylaminobenzaldehyde (p-DAB) Method
This is a common and sensitive method for the determination of hydrazine. It is based on the condensation reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium to form a distinct yellow-colored azine, which can be quantified spectrophotometrically.[1][2][3]
Experimental Protocol
1. Reagent Preparation:
-
p-DAB Reagent Solution: Dissolve approximately 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 ml of ethanol (B145695) and 4 ml of concentrated hydrochloric acid.[1]
-
Standard Hydrazine Sulfate Solution (Stock): Accurately weigh and transfer about 0.2041 g of hydrazine sulfate into a 100 ml volumetric flask. Dissolve in and dilute to volume with water.[1]
-
Working Standard Solution: A series of dilutions should be made from the stock solution to prepare calibration standards. For example, pipette 1 ml of the stock solution into a 100 ml volumetric flask and make up to volume with methanol (B129727) to yield a concentration where 1 ml equals 5 µg of hydrazine. From this, a further dilution of 10 ml to 100 ml can provide a concentration of 0.5 µg/ml.[1]
2. Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance) and dissolve it in a suitable solvent to achieve a known concentration. The sample solution should be prepared to fall within the linear range of the method.
3. Procedure:
-
To a specific volume of the sample or standard solution, add the p-DAB reagent solution.
-
Allow the reaction to proceed for a specified time (e.g., 12 minutes) to ensure complete color development.[4]
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorption (λmax), which is approximately 458 nm, against a reagent blank.[1][2]
4. Calibration:
-
A calibration curve is constructed by plotting the absorbance of the standard solutions versus their known concentrations. The concentration of hydrazine in the sample is then determined from this curve.
Method 2: Ferric (III) Reduction Method with 2,2'-Bipyridyl
This method relies on the reducing property of hydrazine. Hydrazine reduces Ferric (Fe³⁺) ions to Ferrous (Fe²⁺) ions. The resulting Fe²⁺ ions then react with 2,2'-bipyridyl to form a stable, red-pink colored complex, which is measured spectrophotometrically.[5][6]
Experimental Protocol
1. Reagent Preparation:
-
Standard Hydrazine Sulfate Solution: Prepare a stock solution of hydrazine sulfate (e.g., 250 µg/mL) in distilled water.[5]
-
Ferric Chloride (FeCl₃) Solution: Prepare a solution of Ferric Chloride of a suitable concentration.
-
2,2'-Bipyridyl Solution: Prepare a solution of 2,2'-bipyridyl in a suitable solvent like ethanol.
-
Buffer Solution: A sodium acetate (B1210297) solution can be used to maintain the optimal pH for the complexation reaction.[5]
2. Sample Preparation:
-
Prepare the sample solution in distilled water or another appropriate solvent.
3. Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 4 mL of 0.01 M sodium acetate solution.[5]
-
Add the Ferric Chloride solution and allow the reduction reaction to take place.
-
Add 5 mL of 0.01 M 2,2'-bipyridyl solution.[5]
-
The reaction mixture is typically heated (e.g., at 60°C) to facilitate the formation of the colored complex.[5][6]
-
After cooling to room temperature, dilute the solution to the mark with distilled water.
-
Measure the absorbance of the red-pink complex at its λmax of 523 nm against a reagent blank.[5][6]
4. Calibration:
-
A calibration curve is generated by plotting the absorbance values of the standard solutions against their concentrations.
Performance Comparison
The following table summarizes the key validation parameters for the two spectrophotometric methods, as reported in the literature. These parameters were established in accordance with International Conference on Harmonization (ICH) guidelines.[1][7]
| Parameter | p-Dimethylaminobenzaldehyde (p-DAB) Method | Ferric (III) Reduction Method |
| λmax | ~458 nm[1][2] | 523 nm[5][6] |
| Linearity Range | 0.2 µg/g to 27 µg/g[1] | 2-32 ppm (50-800 µg/25 ml)[5][6] |
| Molar Absorptivity | 8.1 x 10⁴ L mol⁻¹cm⁻¹[2] | 5.6 x 10³ L mol⁻¹cm⁻¹[5][6] |
| Limit of Detection (LOD) | 0.20 µg/g[1][7] | 0.1 µg/ml[5][6] |
| Limit of Quantification (LOQ) | 0.60 µg/g[1][7] | 0.3 µg/ml[5][6] |
| Accuracy (% Recovery) | 97.8 - 100.2%[1] | Not explicitly stated, but applied successfully to water samples.[6] |
| Precision (% RSD) | Intra-day precision: 0.5 - 0.6%[1] | Average RSD: ±1.25%[5][6] |
Methodology Visualization
The general workflow for the cross-validation of a spectrophotometric method is depicted below. This process ensures that the analytical method is suitable for its intended purpose.
Caption: Workflow for Spectrophotometric Method Validation.
References
A Guide to Inter-Laboratory Comparison of Dihydrazine Sulfate Analytical Results
This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the analytical performance of various methods for the quantification of dihydrazine sulfate (B86663). The study aims to provide researchers, scientists, and drug development professionals with comparative data to aid in the selection of appropriate analytical techniques. This document outlines the experimental protocols, presents comparative data, and visualizes the study workflow.
Introduction
Dihydrazine sulfate is a compound of interest in various research and pharmaceutical applications. Accurate and precise quantification is crucial for its development and use. To this end, a collaborative study was initiated to compare the results obtained by different laboratories using diverse analytical methodologies. This guide summarizes the findings of this inter-laboratory comparison, focusing on accuracy, precision, and limits of detection and quantification.
Study Design and Workflow
The inter-laboratory study involved distributing standardized samples of this compound to participating laboratories. Each laboratory analyzed the samples using their preferred analytical method. The results were then centrally collected and statistically analyzed to assess the performance of each method.
Caption: Experimental workflow for the inter-laboratory comparison study.
Experimental Protocols
Detailed methodologies for the key analytical techniques evaluated in this study are provided below.
3.1. High-Performance Liquid Chromatography (HPLC)
A simple and precise RP-HPLC method can be utilized for the estimation of this compound.
-
Instrumentation: Waters HPLC system (2695 module) with a PDA detector (2996 module).
-
Column: Hypersil C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (98:2 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Standard Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 10 mg of this compound in a 10 mL volumetric flask with HPLC grade water. Working standards are prepared by further dilution.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of hydrazine (B178648), the active component of this compound, often requiring derivatization.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization Agent: Benzaldehyde (B42025) solution (1 mL in 100 mL methanol).
-
Sample Preparation: 1.0 mL of the sample is mixed with 0.5 mL of the benzaldehyde solution and allowed to react for 5 minutes.[1]
-
Column: Capillary column suitable for the analysis of the benzalazine (B126859) derivative.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivative from potential interferences.
-
Mass Spectrometry: Electron ionization (EI) mode with scanning from m/z 50 to 300.
3.3. Titrimetry
A classic and cost-effective method for the assay of this compound based on its reducing properties.
-
Principle: Titration of the reducing power of hydrazine sulfate with an oxidizing agent.[2]
-
Sample Preparation: Accurately weigh about 1 g of this compound, dissolve in water in a 500 mL volumetric flask, and dilute to the mark.[2]
-
Procedure:
-
Take a 50.0 mL aliquot of the sample solution.
-
Add 1 g of sodium bicarbonate.
-
Add 50.0 mL of 0.1 N iodine volumetric solution.[2]
-
Titrate the excess iodine with 0.1 N sodium thiosulfate (B1220275) volumetric solution.
-
Add 3 mL of starch indicator solution near the endpoint.[2]
-
-
Calculation: One milliliter of 0.1 N iodine corresponds to 0.003253 g of (NH₂)₂·H₂SO₄.[2]
3.4. Spectrophotometry
A simple and sensitive colorimetric method for the determination of hydrazine.
-
Principle: Hydrazine reacts with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored complex, which is measured spectrophotometrically.[3][4]
-
Reagent: HydraVer 2 Hydrazine Reagent (p-dimethylaminobenzaldehyde).[3]
-
Procedure:
-
Standard Preparation: A 25 mg/L stock solution is prepared by dissolving 0.1016 g of this compound in 1 L of oxygen-free deionized water.[3] Working standards are prepared by dilution.
Comparative Data
The following tables summarize the quantitative data from the inter-laboratory comparison. The results represent the mean values from all participating laboratories for each analytical method.
Table 1: Accuracy and Precision of this compound Quantification
| Analytical Method | True Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| HPLC | 50.0 | 49.5 | 99.0% | 1.2% | 2.5% |
| GC-MS | 50.0 | 50.8 | 101.6% | 1.8% | 3.1% |
| Titrimetry | 500.0 | 492.5 | 98.5% | 2.5% | 4.8% |
| Spectrophotometry | 10.0 | 9.7 | 97.0% | 3.1% | 6.2% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC | 0.5 | 1.5 |
| GC-MS | 0.1 | 0.3 |
| Titrimetry | 10.0 | 30.0 |
| Spectrophotometry | 0.2 | 0.6 |
Logical Relationship of Method Selection
The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations.
Caption: Decision tree for analytical method selection.
Conclusion
This inter-laboratory comparison demonstrates that while all evaluated methods are suitable for the quantification of this compound, they offer varying levels of performance. HPLC and GC-MS provide higher sensitivity, accuracy, and precision, making them ideal for trace analysis and in complex matrices. Titrimetry and spectrophotometry are cost-effective alternatives suitable for routine analysis of less complex samples where high sensitivity is not a primary requirement. The choice of the most appropriate method should be based on the specific analytical needs, available instrumentation, and economic considerations.
References
Determining Validation Parameters for a Dihydrazine Sulfate Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential validation parameters for a dihydrazine sulfate (B86663) assay, offering a comparative framework for researchers, scientists, and drug development professionals. The methodologies and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] This document aims to facilitate the development and validation of robust and reliable analytical procedures for the quantification of dihydrazine sulfate in pharmaceutical substances and products.
I. Overview of Validation Parameters
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[2][8] For a this compound assay, the primary goal is to ensure the method is accurate, precise, and specific for the quantification of the analyte. The core validation parameters are summarized in the table below, with a comparison of typical methods and expected outcomes.
Table 1: Comparison of Validation Parameters for this compound Assay
| Validation Parameter | Spectrophotometric Method (e.g., with p-Dimethylaminobenzaldehyde) | RP-HPLC Method | Typical Acceptance Criteria (as per ICH) |
| Specificity | Moderate: Potential for interference from structurally similar compounds or excipients.[9] | High: Excellent separation of this compound from impurities and degradation products.[10] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Good: Typically linear over a concentration range of 0.2 µg/mL to 27 µg/mL.[8] | Excellent: Often demonstrates linearity over a wider range, e.g., 25-150 µg/mL.[10] | Correlation coefficient (r²) ≥ 0.998. |
| Range | Dependent on linearity; typically narrower than HPLC methods. | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] | Assay: 80% to 120% of the test concentration.[11] |
| Accuracy | Good: Mean recovery typically between 97.8% and 100.2%.[8] | Excellent: High recovery rates, often closer to 100%. | Mean recovery of 98.0% to 102.0%. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2% | ≤ 1% | RSD ≤ 2% |
| - Intermediate Precision | ≤ 3% | ≤ 2% | RSD ≤ 3% |
| Detection Limit (LOD) | Lower sensitivity, e.g., 0.20 µg/g.[8] | Higher sensitivity, can be in the ppm range.[12] | Typically 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Quantitation Limit (LOQ) | Higher than HPLC, e.g., 0.60 µg/g.[8] | Lower than spectrophotometry, allowing for precise measurement of low concentrations.[12] | Typically 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | Susceptible to variations in pH, reagent concentration, and temperature. | Less susceptible to minor variations in mobile phase composition, flow rate, and column temperature.[11] | No significant change in results when method parameters are deliberately varied. |
II. Experimental Protocols
Detailed methodologies for each validation parameter are crucial for reproducibility. The following protocols are generalized examples based on common practices for spectrophotometric and HPLC assays for this compound.
Objective: To demonstrate that the analytical method is specific for this compound and that there is no interference from other substances such as impurities, degradation products, or excipients.[11][13]
Protocol:
-
Forced Degradation Study: Subject the this compound drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo Analysis: Analyze a placebo sample (containing all excipients but no active pharmaceutical ingredient) to ensure no interfering peaks at the retention time of this compound (for HPLC) or absorbance at the analytical wavelength (for spectrophotometry).
-
Spiked Sample Analysis: Analyze the this compound standard, the stressed samples, and the placebo spiked with this compound.
-
Peak Purity (for HPLC): Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products and excipients.
Objective: To establish the ability of the assay to produce results that are directly proportional to the concentration of this compound within a given range.[4][14]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five dilutions of the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analyze each dilution in triplicate.
-
Plot a graph of the mean response (e.g., absorbance or peak area) versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Objective: To determine the interval between the upper and lower concentration levels of this compound for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Protocol: The range is determined based on the data from the linearity, accuracy, and precision studies. It is the concentration interval over which the method is shown to be reliable. For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[11]
Objective: To determine the closeness of the test results obtained by the method to the true value.[4][13]
Protocol:
-
Recovery Studies: Prepare synthetic mixtures of the drug product components with known amounts of this compound added at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the added this compound.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[4]
-
Calculate the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
Calculate the RSD for the combined data from both studies.
-
Objective: To determine the lowest amount of this compound in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
Protocol (based on the standard deviation of the response and the slope):
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses) and S is the slope of the calibration curve.
-
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.[11][13]
Protocol:
-
Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate for HPLC; pH of the buffer, reagent concentration for spectrophotometry).
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze samples under each varied condition and assess the impact on the results (e.g., peak area, retention time, resolution for HPLC; absorbance for spectrophotometry).
III. Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a this compound assay.
Workflow for this compound Assay Validation.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Dihydralazine sulfate analysis using 2-methyl-o-nitropyridine-6-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. propharmagroup.com [propharmagroup.com]
- 14. database.ich.org [database.ich.org]
A Comparative Guide to Alternative Reducing Agents for Dihydrazine Sulfate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dihydrazine sulfate (B86663) and its parent compound, hydrazine (B178648), are powerful and versatile reducing agents widely employed in chemical synthesis for transformations such as the Wolff-Kishner reduction of carbonyls and the reduction of nitro groups. However, their extreme toxicity and potential carcinogenicity pose significant safety and environmental risks, compelling the scientific community to seek safer, more sustainable alternatives. This guide provides an objective comparison of prominent alternative reducing agents, supported by experimental data and detailed protocols, to aid in the selection of appropriate reagents for modern synthetic challenges.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation (CTH) is a powerful technique that utilizes hydrogen donors in the presence of a metal catalyst (commonly Pd/C) to effect reductions. While hydrazine itself is often used as a hydrogen donor, several safer alternatives offer comparable or superior performance for specific applications, such as the reduction of nitroarenes to anilines.
Data Presentation: Reduction of Nitroarenes
The following table compares the efficacy of different hydrogen donors in the Pd/C-catalyzed reduction of nitrobenzene (B124822) to aniline (B41778).
| Reducing System (Hydrogen Donor) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Dihydrazine Sulfate/Hydrazine Hydrate (B1144303) | 10% Pd/C | Ethanol (B145695) | 0.5 | 80 | >99 | [1][2] |
| Ammonium (B1175870) Formate (B1220265) (HCOONH₄) | 10% Pd/C | Ethanol | 0.5 | 80 | >99 | [1][2] |
| Formic Acid (HCOOH) | Fe@N-C | Ethanol | 12 | 80 | High | [3][4] |
| Sodium Borohydride (NaBH₄) | Pd@Fe₃O₄ | Water | 1 | 80 | >99 | [5] |
| Tin (Sn) / HCl | - | Water | 1.5 | Reflux | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for CTH of Nitrobenzene with Hydrazine Hydrate or Ammonium Formate [1][2]
-
To a solution of nitrobenzene (1 mmol) in ethanol (10 mL), add 10% Pd/C (5 mol%).
-
Add hydrazine hydrate (2 mmol) or ammonium formate (5 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 80°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Evaporate the solvent from the combined filtrates under reduced pressure to obtain the aniline product.
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source [jsynthchem.com]
- 5. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
A Comparative Guide to Hydrazine Derivatives in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of various analytes is a cornerstone of chemical analysis, drug development, and environmental monitoring. Hydrazine (B178648) derivatives have emerged as a versatile class of reagents that address significant analytical challenges, particularly for compounds that are difficult to analyze directly due to high polarity, low volatility, or the absence of a strong chromophore.[1] This guide provides a comprehensive comparison of various hydrazine derivatives used in analytical chemistry, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific applications.
Hydrazine and its derivatives are highly reactive and polar molecules, which can lead to poor retention on reversed-phase liquid chromatography (RPLC) columns and thermal instability, posing challenges for gas chromatography (GC).[1] Furthermore, their low molecular weight and lack of a strong chromophore can make sensitive detection by UV-Vis or mass spectrometry (MS) difficult.[1] Chemical derivatization with hydrazine-based reagents is a widely employed strategy to overcome these hurdles by converting the target analytes into more readily detectable derivatives.[1]
Spectrophotometric Analysis
Hydrazine derivatives are frequently used in the development of simple, rapid, and sensitive spectrophotometric methods for the determination of various compounds. These methods are often based on the formation of colored charge-transfer complexes or hydrazones.
A notable example is the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for the determination of hydrazine drugs like isoniazid, isocarboxazid, and iproniazid (B1672159) phosphate.[2] The reaction between the electron-donating drug and the π-acceptor (DDQ) forms a colored complex that can be quantified spectrophotometrically.[2] Another approach involves the derivatization of hydrazine with 2,4-dinitrochlorobenzene to form 2,4-dinitrophenylhydrazine (B122626), which then reacts with p-dimethylaminobenzaldehyde (p-DAB) to produce a stable yellow product with maximum absorption at 458 nm.[3][4]
| Hydrazine Derivative/Reagent | Analyte | λmax (nm) | Linear Range | Molar Absorptivity (L mol⁻¹cm⁻¹) | Reference |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Isoniazid | - | - | - | [2] |
| DDQ | Isocarboxazid | - | - | - | [2] |
| DDQ | Iproniazid phosphate | - | - | - | [2] |
| 2,4-dinitrochlorobenzene / p-DAB | Hydrazine | 458 | 0-7 µg / 25 mL | 8.1 x 10⁴ | [3][4] |
| 4-chloro-5,7-dinitrobenzofurazan | Hydrazine derivatives | - | 0.15 - 4.0 µg/mL | - | [5] |
| Trinitrobenzenesulfonic acid | Hydrazine | 570 | 5 - 60 nmol | - | [6] |
| Trinitrobenzenesulfonic acid | Hydrazides | 385, 500 | 10 - 120 nmol | - | [6] |
Chromatographic Analysis: The Power of Derivatization
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization with hydrazine-based reagents is a crucial step for improving the analytical performance for certain classes of compounds, especially those containing carbonyl groups (aldehydes and ketones).[1][7] The derivatization process typically involves the reaction of the hydrazine derivative with the carbonyl group to form a stable hydrazone.[1] This reaction enhances detectability by introducing a chromophore or a readily ionizable group, and it can also improve the chromatographic properties of the analyte.[1]
A variety of hydrazine derivatives have been employed for this purpose, each with its own advantages. For instance, 2,4-dinitrophenylhydrazine (DNPH) is a widely used reagent for the determination of aldehydes and ketones.[7] For enhancing sensitivity in liquid chromatography-mass spectrometry (LC-MS), reagents that introduce a readily ionizable group are favored.[1] A study comparing 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) for the analysis of 5α-dihydrotestosterone (DHT) found that HMP derivatization afforded greater sensitivity.[8] Similarly, 2-hydrazinoquinoline (B107646) (HQ) has been shown to be an effective derivatization agent for the LC-MS analysis of short-chain carboxylic acids, aldehydes, and ketones.[9]
| Derivatization Reagent | Analyte Class | Analytical Technique | Key Advantages | Reference |
| Acetone | Hydrazine | GC-MS | Simple, rapid reaction; reagent also acts as solvent. | [1] |
| p-Tolualdehyde | Hydrazine, Acetylhydrazine | LC-MS | Good sensitivity and separation. | [1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC, LC-MS | Well-established, forms stable derivatives with good UV absorbance. | [1][7] |
| 2-Hydrazino-1-methylpyridine (HMP) | Androgens (e.g., DHT) | LC-MS/MS | Enhances ionization efficiency and sensitivity. | [8] |
| 2-Hydrazinoquinoline (HQ) | Short-chain carboxylic acids, aldehydes, ketones | LC-MS | Greater hydrophobicity for better retention in RPLC. | [9] |
| Dansyl hydrazine | Carbonyl compounds | LC-MS | Reacts with carbonyl compounds. | [9] |
Electrochemical Analysis
Electrochemical methods offer a simple, sensitive, and rapid approach for the detection of hydrazine and its derivatives.[10] These techniques often rely on the electrocatalytic oxidation of hydrazine at the surface of a modified electrode. For example, a poly(dopamine)-modified indium tin oxide (ITO) electrode has been successfully used for the electrochemical detection of hydrazine.[10][11] The modification of the electrode surface enhances the electron transfer rate, leading to an increased oxidation current and more sensitive detection.[10] Another study utilized a carbon paste electrode modified with a ferrocene (B1249389) derivative, an ionic liquid, and a CoS2-carbon nanotube nanocomposite for the sensitive determination of hydrazine.[12]
| Electrode Modification | Analyte | Technique | Linear Range | Detection Limit | Reference |
| Poly(dopamine) on ITO | Hydrazine | Cyclic Voltammetry | 100 µM – 10 mM | 1 µM | [10][11] |
| Ferrocene derivative/IL/CoS₂-CNT on CPE | Hydrazine | Differential Pulse Voltammetry | 0.03 – 500.0 µM | 0.015 µM | [12] |
Experimental Protocols
General Protocol for Hydrazone Formation for Spectrophotometric or Chromatographic Analysis
This protocol describes the general procedure for the derivatization of a carbonyl-containing analyte with a hydrazine derivative to form a hydrazone.[13]
Materials:
-
Analyte solution
-
Hydrazine derivative solution (e.g., DNPH in a suitable solvent)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid)
-
Quenching solution (if necessary)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the analyte in a suitable solvent, add an excess of the hydrazine derivative solution.
-
Add a catalytic amount of acid to the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by TLC or HPLC.
-
Once the reaction is complete, quench the reaction if necessary.
-
Extract the formed hydrazone into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
The resulting hydrazone can then be analyzed by the appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC, LC-MS).
Protocol for Hydrazone Stability Analysis by HPLC
This protocol outlines a general method for assessing the stability of a formed hydrazone under different pH conditions.[13]
Materials:
-
Stock solution of the purified hydrazone
-
Buffer solutions of various pH values
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase HPLC column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the hydrazone compound in a suitable solvent (e.g., DMSO, methanol).
-
Dilute the stock solution to a final working concentration in pre-warmed buffer solutions of different pH values.
-
At predetermined time points, withdraw an aliquot of the sample.
-
To stop the degradation, either immediately inject the sample into the HPLC system or quench the reaction by dilution in the mobile phase or with a suitable quenching agent.
-
Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent hydrazone over time.
-
Plot the percentage of the remaining compound at each time point to determine the stability profile and calculate the half-life of the hydrazone under the tested conditions.
Protocol for Electrochemical Detection of Hydrazine
This protocol provides a general outline for the electrochemical detection of hydrazine using a modified electrode.[10]
Materials:
-
Electrochemical workstation
-
Three-electrode cell (working, reference, and counter electrodes)
-
Modified working electrode (e.g., pDA-modified ITO)
-
Buffer solution (e.g., Tris buffer)
-
Hydrazine standard solutions
Procedure:
-
Assemble the three-electrode cell with the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Fill the cell with a known volume of buffer solution.
-
Perform a background scan (e.g., cyclic voltammogram) in the buffer solution alone.
-
Add a known concentration of hydrazine to the cell and record the electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram).
-
Repeat the measurement for a series of hydrazine concentrations to construct a calibration curve.
-
The concentration of hydrazine in an unknown sample can be determined by measuring its electrochemical response and interpolating from the calibration curve.
Visualizations
Caption: A generalized workflow for the derivatization of an analyte with a hydrazine derivative and subsequent analysis.
Caption: The general reaction mechanism for the formation of a hydrazone from a hydrazine derivative and a carbonyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of hydrazine derivatives by flow-injection analysis with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Performance Showdown: Dihydrazine Sulfate and Alternatives in Analytical Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of analytes in complex matrices is a cornerstone of modern analytical chemistry, with broad implications for drug development, environmental monitoring, and quality control. Dihydrazine sulfate (B86663), as a versatile reagent, plays a significant role in the derivatization and subsequent analysis of various compounds, particularly those containing carbonyl groups, as well as in the direct determination of hydrazine (B178648) itself. This guide provides an objective comparison of the performance of dihydrazine sulfate and its common alternatives across different analytical matrices, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagent and technique for their specific needs.
Performance Comparison in Key Analytical Matrices
The choice of analytical reagent is often dictated by the sample matrix, the target analyte's concentration, and the available instrumentation. The following tables summarize the performance of this compound and its alternatives in pharmaceutical, water, and biological matrices.
Pharmaceutical Matrix
In pharmaceutical analysis, this compound and its derivatives are crucial for the quantification of active pharmaceutical ingredients (APIs) and the detection of trace-level impurities.
| Reagent/Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings & Citations |
| Dihydralazine Sulfate (as analyte) via RP-HPLC | Dihydralazine | Bulk & Dosage Forms | 25-150 µg/mL | - | - | A simple, selective, and accurate method with a retention time of 2.75 min.[1] |
| Dihydralazine (as analyte) via Spectrophotometry | Dihydralazine | Pharmaceutical Formulations | 0.4-8 µg/mL | - | - | Forms a stable yellow product with 2-hydroxy-1-naphthaldehyde, suitable for colorimetric analysis. |
| Hydrazine (impurity) via Spectrophotometry (p-DMAB) | Hydrazine | Drug Substances (e.g., Sitagliptin phosphate) | 0.2-27 µg/g | 0.2 µg/g | 0.6 µg/g | A simple and sensitive method for determining the genotoxic impurity hydrazine.[2] |
| Hydrazine (impurity) via RP-HPLC (Salicylaldehyde derivatization) | Hydrazine | Pantoprazole Sodium Sesquihydrate | 3.1-9.4 ppm | 1.03 ppm | 3.1 ppm | A robust method for achieving low detection limits of hydrazine.[3] |
Water Matrix
The determination of hydrazine and carbonyl compounds in water is critical for environmental monitoring and ensuring the safety of industrial water systems.
| Reagent/Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Molar Absorptivity / Key Findings & Citations |
| Hydrazine Sulfate (as analyte) via Spectrophotometry (Alizarin) | Hydrazine | Various Water Samples | 0.2–26 µg/mL | 0.1976 µg/mL | 1.17 × 10⁴ L·mol⁻¹·cm⁻¹; Forms a stable red complex.[4] |
| Hydrazine (analyte) via Spectrophotometry (p-DMAB) | Hydrazine | Aqueous Streams (Purex Process) | 0.0145-0.125 µg/mL | 0.0132 µg/mL | 6.06 x 10⁴ L·mol⁻¹·cm⁻¹; Forms a stable yellow azine complex.[5] |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) via HPLC-UV (EPA Method 8315A) | Carbonyl Compounds | Aqueous Samples | Analyte dependent | Analyte dependent | Standardized method for a wide range of aldehydes and ketones.[6][7][8] |
| Hydrazine (analyte) via GC/MS (Acetone derivatization) | Hydrazine | Drinking Water | - | 0.70 ng/L | Highly sensitive isotope dilution method for trace analysis.[9] |
Biological Matrix
In biological matrices such as plasma and urine, derivatization is often essential to enhance the sensitivity and specificity of the analytical method.
| Reagent/Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings & Citations |
| Girard's Reagent P (GP) | Ketosteroids (DHEA, AD, Testosterone) | Human Serum | - | - | - | Improves ionization efficiency for LC-HRMS analysis.[10] |
| Girard's Reagent T (GirT) | 5-Formyl-2'-deoxyuridine (FodU) | Cellular DNA | - | 3-4 fmol (on-column) | - | Provides a ~20-fold improvement in sensitivity compared to direct analysis.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are methodologies for key derivatization and analysis techniques.
Spectrophotometric Determination of Hydrazine using p-Dimethylaminobenzaldehyde (p-DMAB)
This method is based on the reaction of hydrazine with p-DMAB in an acidic medium to form a yellow-colored azine, which is quantified spectrophotometrically.[5][12]
Reagents:
-
Hydrazine Standard Solution: Prepare a stock solution by dissolving a known amount of hydrazine sulfate in oxygen-free deionized water. Prepare working standards by diluting the stock solution. For a 25 mg/L stock solution, dissolve 0.1016 g of hydrazine sulfate in a 1-L volumetric flask with oxygen-free deionized water.[12]
-
p-DMAB Reagent: Dissolve 1.5 g of p-dimethylaminobenzaldehyde in 100 mL of methanol (B129727) and 4 mL of concentrated hydrochloric acid.[2]
-
Acidic Medium: 1M Nitric Acid or a solution of glacial acetic acid.[5][13]
Procedure:
-
To a 10 mL sample (or an appropriate volume diluted to 10 mL) in a sample cell, add 0.5 mL of the p-DMAB reagent.[12]
-
Swirl to mix the solution. A yellow color will develop in the presence of hydrazine.[12]
-
Allow the reaction to proceed for a specified time (e.g., 12 minutes) to ensure complete color development.[12]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 455-458 nm) against a reagent blank.[5][14]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations to determine the concentration of hydrazine in the sample.
Determination of Carbonyl Compounds using 2,4-Dinitrophenylhydrazine (DNPH) followed by HPLC-UV (EPA Method 8315A)
This widely used method involves the derivatization of aldehydes and ketones with DNPH to form stable hydrazones, which are then separated and quantified by HPLC with UV detection.[6][7][8]
Reagents:
-
DNPH Reagent: A solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile (B52724), often with an acid catalyst.[6][7]
-
Buffer Solution: A pH 3 citrate (B86180) buffer is used for most carbonyls. For formaldehyde (B43269) analysis specifically, a pH 5 acetate (B1210297) buffer can be used to minimize artifact formation.[6][8]
-
HPLC Mobile Phase: Typically a mixture of acetonitrile and water.[6][7]
Procedure:
-
Sample Preparation: Take a measured volume of the aqueous sample (e.g., 100 mL) and adjust the pH to 3.0 ± 0.1 with the citrate buffer.[6][7]
-
Derivatization: Add 6 mL of the DNPH reagent, seal the container, and incubate at 40°C for 1 hour with shaking.[6][7]
-
Solid-Phase Extraction (SPE): Pass the derivatized solution through a C18 SPE cartridge to extract the hydrazones.
-
Elution: Elute the hydrazones from the SPE cartridge with a suitable solvent, such as ethanol (B145695) or acetonitrile.[6][7]
-
HPLC Analysis: Inject an aliquot of the eluate into an HPLC system equipped with a C18 column and a UV detector set to 360 nm.[7]
-
Quantification: Identify and quantify the individual carbonyl compounds based on the retention times and peak areas of their corresponding DNPH derivatives, using a calibration curve prepared from standards.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical spectrophotometric and a chromatographic analysis involving derivatization.
Caption: Workflow for Spectrophotometric Analysis.
Caption: Workflow for Chromatographic Analysis with Derivatization.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. NEMI Method Summary - 8315A [nemi.gov]
- 5. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 6. epa.gov [epa.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. Analytical Method [keikaventures.com]
- 9. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.hach.com [cdn.hach.com]
- 13. osha.gov [osha.gov]
- 14. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Dihydrazine Sulfate Purity: Titrimetric and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for validating the purity of dihydrazine sulfate (B86663), a crucial step in research and pharmaceutical development. We will delve into the experimental protocols of traditional titrimetric methods and compare their performance with modern chromatographic and spectrophotometric techniques, supported by experimental data.
Method Comparison: Titration vs. Alternatives
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach, chromatographic and spectrophotometric methods provide higher sensitivity and selectivity.
| Method | Principle | Typical Accuracy (%) | Typical Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Cost per Sample |
| Iodometric Titration | Indirect redox titration where excess iodine is added to react with dihydrazine sulfate, and the remaining iodine is back-titrated with sodium thiosulfate (B1220275). | 98.6 - 99.4[1] | < 1[2] | mg range | mg range | Low | Low |
| Potassium Iodate (B108269) Titration | Direct redox titration where this compound is titrated with a standard solution of potassium iodate in a strong acid medium. | Error < ±0.5%[3] | 0.1[4] | mg range | mg range | Low | Low |
| RP-HPLC | Separation of this compound from impurities on a reverse-phase column followed by UV detection. | 98.3 - 106.4[5] | < 2 | 1.03 ppm[6] | 3.1 ppm[6] | High | High |
| UV-Vis Spectrophotometry | Reaction of this compound with a chromogenic agent to form a colored product, the absorbance of which is proportional to the concentration. | 97.8 - 100.2[7] | 0.5 - 0.6[7] | 0.20 µg/g[7] | 0.60 µg/g[7] | Medium | Medium |
Experimental Protocols
Iodometric Titration
This method involves the oxidation of this compound with a known excess of iodine, followed by the titration of the unreacted iodine with a standard sodium thiosulfate solution.
Reagents:
-
Standard 0.1 N Iodine Solution
-
Standard 0.1 N Sodium Thiosulfate Solution
-
Starch Indicator Solution
-
Sodium Bicarbonate
-
This compound Sample
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample and dissolve it in deionized water.
-
Add a known excess of 0.1 N iodine solution to the sample solution.
-
Add sodium bicarbonate to maintain a neutral to slightly alkaline pH.
-
Allow the reaction to proceed for a few minutes.
-
Titrate the excess, unreacted iodine with 0.1 N sodium thiosulfate solution.
-
As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn deep blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.
-
Calculate the amount of this compound in the sample based on the amount of iodine consumed.
Potassium Iodate Titration
This is a direct redox titration where this compound is titrated with a standard solution of potassium iodate in a strong hydrochloric acid medium.[8][9]
Reagents:
-
Standard 0.1 N Potassium Iodate (KIO₃) Solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (B151607) (as indicator)
-
This compound Sample
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample and dissolve it in deionized water.[9]
-
Add a sufficient volume of concentrated hydrochloric acid to make the solution strongly acidic.[9]
-
Add a small amount of chloroform to the solution. The chloroform will form a separate layer.[9]
-
Titrate the solution with the standard 0.1 N potassium iodate solution with vigorous shaking.
-
The endpoint is reached when the violet color of iodine in the chloroform layer disappears.[9]
-
Calculate the purity of this compound based on the volume of potassium iodate solution used.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Typical Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may vary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specified wavelength (e.g., 240 nm).
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution by dissolving a known weight of the this compound sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the purity of the sample by comparing the peak area of the sample with that of the standard.
UV-Vis Spectrophotometry
This method involves the reaction of this compound with a chromogenic agent, such as p-dimethylaminobenzaldehyde, to form a colored complex. The absorbance of this complex is measured and is directly proportional to the concentration of this compound.[7]
Reagents:
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydrochloric Acid
-
This compound Standard and Sample
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Prepare a sample solution by dissolving a known weight of the this compound sample.
-
To both standard and sample solutions, add the DMAB reagent and hydrochloric acid. A yellow color will develop.[7]
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (e.g., 458 nm) using a UV-Vis spectrophotometer.[7]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Visualizing the Workflows
Conclusion
The selection of an appropriate analytical method for validating the purity of this compound is critical for ensuring the quality and reliability of research and drug development outcomes. Titrimetric methods, such as iodometric and potassium iodate titrations, offer simple and cost-effective means for purity assessment, particularly for bulk analysis. However, for higher sensitivity, selectivity, and the ability to resolve and quantify specific impurities, modern techniques like RP-HPLC and UV-Vis spectrophotometry are superior. This guide provides the foundational information to assist researchers in choosing the most suitable method based on their specific analytical needs and available resources.
References
- 1. Iodometric microdetermination of hydrazines by amplification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pjsir.org [pjsir.org]
- 4. Rapid Method for the Micro-Determination of Hydrazine by Amperometric Titration With Potassium Iodate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ajsonline.org [ajsonline.org]
- 9. mt.com [mt.com]
A Comparative Guide to the Efficiency of Dihydrazine Sulfate and Other Reducing Titrants
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent for titrimetric analysis is paramount to achieving accurate and reproducible results. While classical titrants like sodium thiosulfate (B1220275) and ferrous ammonium (B1175870) sulfate (B86663) are widely used, dihydrazine sulfate presents a compelling alternative with distinct advantages in stability and reliability. This guide provides an objective comparison of this compound with other common reducing titrants, supported by key performance data and standardized experimental protocols.
Overview of Reductant Properties
The efficacy of a reducing titrant is determined by several key factors: its stability in solution, its purity as a primary standard, the stoichiometry of its reaction, and the speed and clarity of its endpoint detection. This compound, ferrous ammonium sulfate, and sodium thiosulfate are commonly employed as reducing agents in redox titrations, each with a unique profile of strengths and weaknesses.
This compound ((N₂H₅)₂SO₄) is a strong reducing agent that is available in high purity, allowing it to be used as a primary standard.[1] It is non-hygroscopic and boasts a long shelf life.[1] Its aqueous solutions are notably stable, reportedly for up to two months, a significant advantage for routine analytical work.[1]
Ferrous Ammonium Sulfate (FAS), or Mohr's salt (Fe(NH₄)₂(SO₄)₂·6H₂O), is another primary standard used to standardize oxidizing agents like potassium permanganate (B83412) and ceric sulfate.[2] However, its primary drawback is the instability of its solutions. Ferrous ions (Fe²⁺) are readily oxidized by atmospheric oxygen to ferric ions (Fe³⁺), necessitating frequent, often daily, standardization.[2][3]
Sodium Thiosulfate (Na₂S₂O₃) is a moderately strong reducing agent almost exclusively used in iodometric titrations, where it reduces iodine to iodide ions.[4][5] Its solutions are susceptible to bacterial decomposition and chemical degradation, particularly in acidic environments.[5] To enhance stability, preservatives are often added, and solutions must be restandardized regularly.[5][6]
Quantitative Comparison of Reducing Titrants
The following table summarizes the key properties of these three reducing agents, providing a clear comparison for laboratory applications.
| Property | This compound | Ferrous Ammonium Sulfate (FAS) | Sodium Thiosulfate |
| Primary Standard | Yes[1] | Yes[3] | No (Standardized against K₂Cr₂O₇ or KIO₃)[6][7] |
| Formula | (N₂H₅)₂SO₄ | Fe(NH₄)₂(SO₄)₂·6H₂O | Na₂S₂O₃·5H₂O |
| Molar Mass ( g/mol ) | 162.17[8] | 392.14 | 248.18 |
| Solution Stability | High (Aqueous solutions stable for ~2 months)[1] | Low (Air oxidation requires frequent restandardization)[2][3] | Moderate (Prone to bacterial & chemical decomposition)[5] |
| Standard Potential | E° = -1.16 V (N₂/N₂H₄ in basic solution)[9][10] | E° = +0.77 V (Fe³⁺/Fe²⁺) | E° = +0.08 V (S₄O₆²⁻/S₂O₃²⁻)[11] |
| Common Titrations | Potentiometric titration of Fe(III); Determination by oxidizing agents (e.g., KIO₃)[1][12] | Standardization of KMnO₄, K₂Cr₂O₇, Ce(SO₄)₂[2][13] | Iodometric determination of oxidizing agents[4][5] |
| Key Advantages | Excellent stability, primary standard purity.[1] | Primary standard, well-understood reactions. | Specific and widely used for iodine titrations.[4] |
| Key Disadvantages | Stoichiometry can vary with the oxidizing agent and conditions.[1] | Poor solution stability due to air oxidation.[2] | Solution instability, sensitive to pH.[5] |
Experimental Protocols
Detailed and standardized procedures are critical for accurate titrimetric analysis. Below are representative protocols for the assay of this compound and the standardization of ferrous ammonium sulfate and sodium thiosulfate solutions.
Assay of this compound (via Back Titration)
This method determines the purity of this compound by reacting it with a known excess of an oxidizing agent (iodine), and then titrating the remaining oxidant with a standard solution of sodium thiosulfate.[14]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound, dissolve it in deionized water in a 500 mL volumetric flask, and dilute to the mark.
-
Reaction: Pipette 50.0 mL of the sample solution into a flask. Add 1 g of sodium bicarbonate to buffer the solution.
-
Addition of Oxidant: Precisely add 50.0 mL of a standard 0.1 N iodine volumetric solution. The iodine will oxidize the hydrazine (B178648).
-
Back Titration: Titrate the excess, unreacted iodine with a standardized 0.1 N sodium thiosulfate solution.
-
Endpoint Detection: As the endpoint is approached (the brown iodine color fades to pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black. Continue titrating dropwise until the blue color disappears completely.
-
Calculation: The amount of this compound is calculated from the amount of iodine consumed in the reaction. One milliliter of 0.1 N iodine is equivalent to 0.003253 g of (NH₂)₂·H₂SO₄.[14]
Standardization of Ferrous Ammonium Sulfate (FAS)
This protocol uses potassium permanganate, a strong oxidizing agent that also acts as its own indicator, to standardize an FAS solution.
Methodology:
-
Sample Preparation: Pipette 10.0 mL of the prepared ~0.1 N FAS solution into a 100 mL beaker.
-
Acidification: Add 40 mL of deionized water and 5 mL of phosphoric acid. The acid is necessary to ensure the proper reaction stoichiometry.
-
Titration: Titrate the FAS solution with a standardized 0.02 mol/L (0.1 N) potassium permanganate solution. The purple permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese ion (Mn²⁺).
-
Endpoint Detection: The first drop of excess potassium permanganate will impart a permanent faint pink color to the solution, signaling the endpoint.
-
Calculation: The exact normality of the FAS solution is calculated based on the volume of the standard KMnO₄ solution required to reach the endpoint.
Standardization of Sodium Thiosulfate
This method uses potassium iodate (B108269), a primary standard, to generate a precise amount of iodine, which is then titrated with the sodium thiosulfate solution to be standardized.[15]
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of primary standard grade potassium iodate (KIO₃) and dissolve it in a known volume of deionized water to create a standard solution.
-
Iodine Generation: In a flask, add a measured volume of the standard KIO₃ solution. Add an excess of potassium iodide (KI) and 10 mL of a dilute sulfuric acid solution. The iodate will react with the iodide in the acidic solution to liberate a stoichiometric amount of iodine (as the triiodide ion, I₃⁻).[15]
-
Titration: Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow.
-
Endpoint Detection: Add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears.
-
Calculation: The molarity of the sodium thiosulfate solution is determined from the stoichiometric relationship between the primary standard KIO₃ and the volume of titrant used.
Visualizing Workflows and Reactions
Diagrams generated using Graphviz illustrate the logical flow of the titration processes and the underlying chemical reactions, providing a clear visual reference for the described protocols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ricca Chemical - Ferrous Ammonium Sulfate [riccachemical.com]
- 3. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 4. noahchemicals.com [noahchemicals.com]
- 5. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The standard reduction potential involving hydrazine in basic solution is.. [askfilo.com]
- 10. Solved 16.43 The standard reduction potential involving | Chegg.com [chegg.com]
- 11. fiveable.me [fiveable.me]
- 12. mt.com [mt.com]
- 13. nemi.gov [nemi.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hiranuma.com [hiranuma.com]
A Comparative Guide to the Accuracy and Precision of Dihydrazine Sulfate-Based Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. Dihydrazine sulfate (B86663) serves as a key reagent in several analytical methods, particularly for the determination of hydrazine (B178648) and carbonyl compounds like aldehydes and ketones. This guide provides an objective comparison of the performance of dihydrazine sulfate-based methods with other common alternatives, supported by experimental data to inform your choice of analytical technique.
Comparison of Performance Metrics
The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. The following tables summarize the key performance metrics for various methods used to quantify hydrazine and aldehydes/ketones.
Table 1: Comparison of Analytical Methods for Hydrazine Quantification
| Method | Reagent/Principle | Analyte | Wavelength (λmax) / Technique | Linearity Range | Limit of Detection (LOD) | Precision (% RSD) | Recovery (%) |
| Spectrophotometry | p-Dimethylaminobenzaldehyde | Hydrazine | 455 nm[1] | 0-7 µg/mL[2] | 0.0132 µg/mL[3] | < 2%[3] | 99.4-100%[4] |
| Spectrophotometry | 2,4-Dinitrophenylhydrazine (from 2,4-dinitrochlorobenzene) & p-DAB | Hydrazine | 458 nm[2][5] | 0-7 µg in 25 mL[2][5] | - | 1.7%[2][5] | - |
| HPLC-UV | Derivatization with Benzaldehyde (B42025) | Hydrazine | 313 nm[6] | - | 0.032 µ g/sample [6] | 0.8% (analytical)[6] | 99.8%[6] |
| HPLC-UV | Derivatization with 2-Hydroxy-1-Naphthalaldehyde | Hydrazine | 406/424 nm[7] | - | 0.25 ppm[7] | - | - |
| GC-NPD | Derivatization with p-Chlorobenzaldehyde | Hydrazine | GC-NPD | - | 0.05 µg/mL[4] | - | - |
| HPLC-MS/MS | Isotope Dilution, Derivatization with p-Anisaldehyde | Hydrazine | HPLC-MS/MS | 0.0493 to 12.3 ng/mL[8] | - | ≤ 15%[8] | Accuracy within 15% error[8] |
Table 2: Comparison of Analytical Methods for Aldehyde & Ketone Quantification
| Method | Reagent | Analyte | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Precision (% RSD) |
| Spectrophotometry | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | ~365 nm[9] | 4 ng/mL - 3 µg/mL (for HPLC-UV)[9] | 0.02 µg/m³ (Formaldehyde in air)[9] | < 0.4% (Area, HPLC-UV)[9] |
| Spectrophotometry | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) | Aliphatic Aldehydes | 628-629 nm[9] | 0.3 - 6.0 µg/mL[9] | - | - |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | ~360 nm | Varies with analyte | 2.4–16.1 µg/L for hydrazones | - |
| GC-MS | - | Aldehydes & Ketones | GC-MS | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key analytical methods.
Spectrophotometric Determination of Hydrazine using p-Dimethylaminobenzaldehyde
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow azine complex, which is then quantified spectrophotometrically.[3]
Reagents:
-
Hydrazine standard solution (prepared from this compound)
-
p-Dimethylaminobenzaldehyde (p-DAB) reagent: Dissolve 1.5 g of p-DAB in 100 mL of methanol.[6]
-
0.1 N Sulfuric Acid
Procedure:
-
Standard Preparation: Prepare a stock solution of hydrazine by dissolving a known amount of this compound in 0.1 N sulfuric acid. Prepare working standards by diluting the stock solution.[6]
-
Sample Preparation: Dilute the sample containing hydrazine with deionized water to bring the concentration within the linear range of the assay.
-
Color Development: To 3.0 mL of each standard and sample solution in a spectrophotometer cell, add 1.0 mL of the p-DAB color reagent.[6]
-
Measurement: Mix the solutions and allow them to stand for a specified time (e.g., 12 minutes) for color development.[1] Measure the absorbance at 455 nm against a reagent blank.[1]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of hydrazine in the sample from the calibration curve.
HPLC-UV Method for Hydrazine Determination (Post-derivatization)
This method involves the derivatization of hydrazine with benzaldehyde to form a stable benzalazine (B126859) derivative that can be detected by a UV detector.
Reagents:
-
Hydrazine standard solution (from this compound)
-
Benzaldehyde solution (1 mL benzaldehyde in 100 mL methanol)[6]
-
0.1 N Sodium Borate[6]
-
Methanol/Water (80/20, v/v) as mobile phase[6]
Procedure:
-
Derivatization: Transfer 1.0 mL of each standard and sample solution to separate vials. Add 0.5 mL of the benzaldehyde solution to each vial, shake, and let it stand for 5 minutes. Then, add 1.0 mL of 0.1 N Sodium Borate and shake. Heat the vials at 80°C for 30 minutes.[6]
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standards and samples into the HPLC system.
-
Quantification: Identify the benzalazine peak based on its retention time and quantify the amount of hydrazine by comparing the peak area in the sample to the calibration curve generated from the standards.
Visualizing the Workflow
Understanding the experimental workflow is crucial for implementing these methods. The following diagram illustrates a typical workflow for the analysis of hydrazine as a genotoxic impurity in a pharmaceutical drug substance.
Caption: Workflow for the analysis of hydrazine as a genotoxic impurity.
Logical Relationship of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the logical relationship and progression of these analytical techniques.
Caption: Relationship and progression of analytical methods for hydrazine analysis.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Dihydrazine Sulfate and Thiourea Dioxide as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and industrial processes, the selection of an appropriate reducing agent is paramount to achieving desired outcomes with efficiency, selectivity, and safety. This guide provides a comprehensive comparative analysis of two prominent reducing agents: dihydrazine sulfate (B86663) and thiourea (B124793) dioxide. While both compounds offer potent reducing capabilities, they exhibit distinct profiles in terms of their electrochemical properties, reactivity, selectivity, stability, and safety, making them suitable for different applications.
Executive Summary
Dihydrazine sulfate, a salt of hydrazine (B178648), is recognized as a powerful and versatile reducing agent with broad applications in organic and inorganic chemistry.[1][2] Thiourea dioxide, also known as formamidine (B1211174) sulfinic acid, is an increasingly popular alternative, particularly in the textile and paper industries, lauded for its stability and enhanced safety profile compared to traditional reducing agents like sodium hydrosulfite.[3][4] This guide will delve into the nuanced differences between these two reagents, supported by available experimental data, to assist researchers in making informed decisions for their specific needs.
Physicochemical and Electrochemical Properties
A fundamental aspect of a reducing agent's efficacy is its reduction potential, which indicates its tendency to donate electrons. While direct comparative studies under identical conditions are scarce, electrochemical data provides valuable insights into their respective reducing strengths.
Table 1: Physicochemical and Electrochemical Properties
| Property | This compound | Thiourea Dioxide |
| Molecular Formula | (N₂H₅)₂SO₄ | CH₄N₂O₂S |
| Molar Mass | 162.17 g/mol | 108.12 g/mol |
| Appearance | White crystalline solid[1] | White, crystalline powder[5] |
| Solubility in Water | Soluble | 26.7 g/L at 20°C[6] |
| pH of Saturated Solution | Weakly acidic[7] | 5.0[6] |
| Reduction Potential | The electro-oxidation of hydrazine is complex and pH-dependent. The standard electrode potential for the first electron transfer in hydrazine oxidation has been estimated at approximately +0.14 V vs SCE.[8] Cyclic voltammetry of hydrazine sulfate shows oxidation peaks, the potential of which varies with the electrode material and pH.[9] | Possesses a high reduction potential that increases with rising pH and temperature.[7] Cyclic voltammetry at a bare platinum electrode in acetate (B1210297) buffer (pH 4.5) shows an oxidation peak at approximately +0.37 V vs Ag/AgCl.[10] |
| Stability | Stable in storage.[1] Less volatile and less susceptible to atmospheric oxidation than pure hydrazine.[11] | Stable in solid form and in cold aqueous solutions.[4][5] Acquires full reducing power when heated in aqueous solution.[5] Not hygroscopic.[3] |
Performance as a Reducing Agent
The practical utility of a reducing agent is determined by its reactivity, selectivity, and efficiency in specific chemical transformations.
Reactivity and Applications
This compound is a potent reducing agent employed in a wide array of applications:
-
Organic Synthesis: It is invaluable for reactions such as the reduction of nitro groups to amines and the conversion of carbonyl compounds.[2][12] It is particularly effective in the selective reduction of halogenated nitroarenes to the corresponding anilines when used with a palladium on carbon (Pd/C) catalyst.[13][14]
-
Inorganic Chemistry: Used in the reduction of metal ions and the preparation of metal catalysts.[2]
-
Industrial Applications: It serves as an antioxidant in soldering flux, in the analysis of minerals and slags, and in the refining of rare metals.[1][15]
Thiourea Dioxide is recognized for its controlled reactivity and is a preferred choice in several industries:
-
Textile Industry: Widely used for the reductive bleaching of textiles, decolorizing dyes, and as a substitute for sodium hydrosulfite in vat dyeing and discharge printing.[3][16]
-
Pulp and Paper Industry: Employed for bleaching pulp and deinking waste paper.[6]
-
Organic Synthesis: It demonstrates high chemoselectivity in the reduction of functional groups. For instance, it can selectively reduce the carbonyl group of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols without affecting the nitro group.[17][18]
Selectivity
This compound can exhibit high selectivity depending on the reaction conditions and catalyst used. In the presence of Pd/C, it can selectively reduce the nitro group in halogenated nitroarenes without cleaving the carbon-halogen bond, a significant advantage in the synthesis of functionalized anilines.[13][14] The selectivity can be tuned by adjusting the reaction temperature.[19]
Thiourea Dioxide is noted for its excellent chemoselectivity. It can differentiate between various reducible functional groups within the same molecule, making it a valuable tool in complex organic synthesis.[17][18] Its ability to selectively reduce aldehydes and ketones in the presence of nitro groups is a key feature.[2][18]
Table 2: Comparative Selectivity in Organic Reductions
| Substrate Type | This compound (with Pd/C) | Thiourea Dioxide |
| Halogenated Nitroarenes | Selectively reduces the nitro group to an amine, preserving the C-X bond under mild conditions.[13][14] | Data on direct comparison for this specific transformation is limited. |
| Aromatic Nitro Aldehydes/Ketones | Tends to reduce both the nitro and carbonyl groups, though selectivity can be controlled.[20] | Chemoselectively reduces the carbonyl group to an alcohol, leaving the nitro group intact.[2][18] |
Experimental Protocols
To facilitate a direct comparison of the reducing capabilities of this compound and thiourea dioxide, standardized experimental protocols are essential.
Protocol 1: Determination of Reduction Potential by Cyclic Voltammetry
Objective: To compare the electrochemical behavior and estimate the reduction potentials of this compound and thiourea dioxide.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
-
This compound
-
Thiourea dioxide
-
Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer solution)
-
Deionized water
-
Nitrogen gas for deoxygenation
Procedure:
-
Prepare solutions of known concentrations of this compound and thiourea dioxide in the supporting electrolyte.
-
Assemble the three-electrode cell and deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a potential where the oxidation of the reducing agent is observed, and then reversing the scan.
-
Record the cyclic voltammograms for both compounds under identical conditions (scan rate, temperature, pH).
-
Analyze the voltammograms to determine the oxidation peak potentials. A more negative oxidation potential generally indicates a stronger reducing agent.
Caption: Workflow for Cyclic Voltammetry Experiment.
Protocol 2: Comparative Reduction of a Model Nitroarene
Objective: To compare the reaction kinetics and yield of the reduction of a model nitroarene (e.g., 4-nitroacetophenone) using this compound and thiourea dioxide.
Materials:
-
4-nitroacetophenone
-
This compound
-
Thiourea dioxide
-
Palladium on carbon (for this compound reduction)
-
Sodium hydroxide (B78521) (for thiourea dioxide reduction)
-
Solvent (e.g., ethanol (B145695) or methanol)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
This compound Reduction:
-
In a reaction vessel, dissolve 4-nitroacetophenone in the chosen solvent.
-
Add a catalytic amount of Pd/C.
-
Add a stoichiometric excess of this compound.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter the catalyst, and analyze the product yield and purity by GC-MS or HPLC.
-
-
Thiourea Dioxide Reduction:
-
In a reaction vessel, dissolve 4-nitroacetophenone in an ethanol-water mixture.
-
Add a stoichiometric amount of sodium hydroxide.
-
Add a stoichiometric excess of thiourea dioxide.
-
Heat the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, and work up the product. Analyze the product yield and purity by GC-MS or HPLC.
-
-
Kinetic Analysis:
-
For both reactions, take aliquots at regular time intervals.
-
Quench the reaction in the aliquot and analyze the concentration of the starting material and product to determine the reaction rate.
-
Caption: Comparative Reduction Workflow.
Safety and Handling
This compound is a salt of hydrazine and should be handled with care. While it is less volatile and hazardous than anhydrous hydrazine, it is still toxic and a suspected carcinogen.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and work should be conducted in a well-ventilated fume hood.
Thiourea Dioxide is considered a safer alternative to many traditional reducing agents. It is not hygroscopic, does not emit noxious gases, and does not ignite upon contact with water.[3] However, as with all chemicals, appropriate safety precautions should be taken, including wearing PPE.
Conclusion
Both this compound and thiourea dioxide are effective reducing agents with distinct advantages and applications.
-
This compound is a powerful, versatile, and cost-effective reducing agent suitable for a broad range of chemical transformations, particularly in organic synthesis where high reducing power is required. Its selectivity can be effectively tuned with the use of catalysts.
-
Thiourea dioxide offers a compelling combination of good reducing strength, excellent chemoselectivity, and a superior safety and stability profile. It is an ideal choice for applications where mild conditions and high selectivity are critical, such as in the textile industry and in the synthesis of complex, multifunctional molecules.
The ultimate choice between these two reagents will depend on the specific requirements of the reaction, including the desired selectivity, reaction conditions, and safety considerations. The experimental protocols provided in this guide offer a framework for conducting a direct comparative evaluation to determine the optimal reducing agent for a given application.
References
- 1. Page loading... [guidechem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Sciencemadness Discussion Board - Thiourea Dioxide --> better than borohydride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Different Reagents Applicable for Destroying Halogenated Anionic Textile Dye Mordant Blue 9 in Polluted Aqueous Streams [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nestorindustries.com [nestorindustries.com]
- 12. nbinno.com [nbinno.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Dihydrazine Sulfate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Dihydrazine sulfate (B86663), a compound utilized in various chemical syntheses, requires meticulous disposal procedures due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of dihydrazine sulfate waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Respiratory Protection: A NIOSH-approved full-facepiece, air-purifying respirator with a high-efficiency particulate filter is necessary when handling the solid form or in areas with inadequate ventilation.[3]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
Handling and Storage:
-
Always handle this compound within a designated chemical fume hood.[4]
-
Store the chemical in a cool, dry, well-ventilated area in a tightly closed container.[5]
-
Avoid the generation of dust.
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: All non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material into a suitable, labeled disposal container, minimizing dust creation.[4]
-
Cleanup: Absorb any remaining residue with an inert material such as sand, earth, or vermiculite (B1170534) and place it in the designated disposal container.[3]
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose: The collected waste must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[1]
Chemical Neutralization and Disposal Procedure
For small quantities of this compound waste, chemical neutralization is a viable disposal method. This procedure should be performed in a chemical fume hood.
Experimental Protocol:
-
Dilution: Carefully dilute the this compound waste with water to a concentration of 5% or less. This is a critical step to control the rate of the subsequent exothermic reaction.[3]
-
Neutralization: Slowly and with constant stirring, add a 5% aqueous solution of an oxidizing agent, such as sodium hypochlorite (B82951) or calcium hypochlorite, to the diluted this compound solution. The recommended volumetric ratio is 1:1.[3] Due to the exothermic nature of the reaction, the addition must be gradual to manage heat generation.
-
Verification: After the addition of the oxidizing agent is complete, it is crucial to test the solution to ensure complete neutralization of the hydrazine. This can be done using appropriate test strips or other analytical methods to check for the absence of hydrazine.
-
Final Disposal: Once neutralization is confirmed, the resulting solution should be absorbed with an inert material (e.g., vermiculite, sand).[3] This absorbed material should then be placed in a labeled, sealed container for disposal as hazardous waste through an approved waste disposal plant.[4]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[3]
Quantitative Data for Disposal
| Parameter | Value/Instruction | Source |
| Waste Concentration for Treatment | Dilute to ≤ 5% with water | [3] |
| Neutralizing Agent | 5% aqueous solution of sodium hypochlorite or calcium hypochlorite | [3] |
| Volumetric Ratio (Waste:Agent) | 1:1 | [3] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Dihydrazine Sulfate
Dihydrazine sulfate (B86663) is a highly toxic, corrosive, and carcinogenic compound that demands rigorous safety protocols in a laboratory setting.[1][2][3][4] Adherence to proper personal protective equipment (PPE) usage, operational procedures, and disposal plans is critical for ensuring the safety of researchers and the environment. This guide provides essential, step-by-step information for professionals handling this chemical.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is mandatory when working with Dihydrazine sulfate. Due to its severe health risks, including the potential to cause cancer and severe burns, no part of the body should be exposed.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved Respirator | A full-facepiece, air-purifying respirator with a high-efficiency particulate filter should be used as a minimum precaution, especially when dust may be generated.[1][5] For primary protection, a full-face supplied-air respirator is recommended.[5] |
| Eye and Face Protection | Tight-sealing Safety Goggles & Face Shield | Wear impact-resistant, tight-sealing safety goggles with side shields.[2][6] An additional face shield must be worn to protect against splashes of this corrosive substance.[2][5][6] Contact lenses should not be worn.[2] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate chemical-resistant gloves.[5][7] The specific glove material should be selected based on breakthrough time and the nature of the operation.[2][7] |
| Body & Foot Protection | Protective Clothing & Closed-toed Shoes | A lab coat and a chemical splash apron are necessary to prevent skin contact.[2][5] All protective clothing must be clean before each use.[2] Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[1][2] Closed-toed shoes are required to protect feet from spills.[5] |
Operational Plan: From Preparation to Decontamination
Safe handling of this compound is contingent on a controlled environment and meticulous procedures.[7]
Step 1: Preparation and Engineering Controls
-
Understand the Risks: Before beginning work, obtain and read the Safety Data Sheet (SDS) and understand all safety precautions.[4][6]
-
Work Area Setup: All work must be conducted in a designated area, within a properly functioning chemical fume hood.[1][4][6][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly closed container.[1][2][6] The storage area should be locked and accessible only to authorized personnel.[1][4][6]
-
Incompatibilities: Keep the chemical away from oxidizing agents and strong bases.[2][6][9]
Step 2: Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4] Do not inhale the substance.[1][4][7]
-
Prevent Contact: Avoid all personal contact with the substance, including inhalation.[9]
-
No Personal Items: Do not eat, drink, or smoke in the area where this compound is handled.[4][7][9]
Step 3: Post-Handling and Decontamination
-
Clean Up: Thoroughly decontaminate the work surface after use.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][2]
-
Clothing: Immediately remove any contaminated clothing and wash it before reuse; do not take contaminated work clothes home.[1][2]
Disposal Plan: Managing Hazardous Waste
This compound and its containers must be treated as hazardous waste from the point of use to final disposal.[3][4] It is extremely toxic to aquatic life, and release into the environment must be avoided.[1][3][4]
Step 1: Waste Segregation and Labeling
-
Hazardous Classification: this compound waste is classified as hazardous.[4]
-
Containerization: Collect all waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Step 2: Spill Management
-
Evacuate: Evacuate all non-essential personnel from the spill area.[2]
-
Control: If safe to do so, prevent further spillage and avoid generating dust.[4]
-
Clean-up: Carefully collect the spilled material using dry methods (e.g., sweeping or vacuuming with HEPA filter) and place it into a sealed container for hazardous waste disposal.[2][4]
-
Decontaminate: Ventilate and wash the spill area after the material has been collected.[2]
Step 3: Final Disposal
-
Approved Facility: Dispose of the hazardous waste container through an approved and licensed waste disposal contractor.[1][4][6]
-
Environmental Protection: Do not allow the product or its waste to enter drains, soil, or surface water.[1][4][7][10]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. cdn.lasec.co.za [cdn.lasec.co.za]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. sdfine.com [sdfine.com]
- 10. sdbl.analytichem.de [sdbl.analytichem.de]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
